p-tert-Butylphenyl diphenyl phosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-tert-butylphenyl) diphenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23O4P/c1-22(2,3)18-14-16-21(17-15-18)26-27(23,24-19-10-6-4-7-11-19)25-20-12-8-5-9-13-20/h4-17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGAVXUJJBOWOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274038 | |
| Record name | p-tert-Butylphenyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
981-40-8 | |
| Record name | Diphenyl p-tert-butylphenyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=981-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-tert-Butylphenyl diphenyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000981408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-tert-Butylphenyl diphenyl phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-tert-Butylphenyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/095BM86XTF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: Situating BPDP in the Landscape of Modern Chemical Additives
An In-depth Technical Guide to p-tert-Butylphenyl Diphenyl Phosphate (BPDP)
This compound (BPDP) is a prominent member of the organophosphate ester (OPE) family, a class of compounds that has become indispensable in modern material science. Identified by its primary CAS number 56803-37-3, BPDP is a multifunctional additive, prized for its dual role as a highly effective flame retardant and a versatile plasticizer.[1][2][3] Its primary application is in enhancing the safety and performance of a wide array of polymers, from the rigid plastics in electronic casings to the flexible materials in automotive interiors.[1] This guide provides a comprehensive technical overview of BPDP, grounded in established scientific principles and field-proven insights, to support researchers, scientists, and development professionals in its application and study.
Chemical Identity and Molecular Architecture
A precise understanding of a compound's structure is fundamental to comprehending its function and interactions. BPDP is an aryl phosphate, characterized by a central phosphate core bonded to two phenyl groups and one p-tert-butylphenyl group.
-
IUPAC Name: (4-tert-butylphenyl) diphenyl phosphate[4]
-
Common Synonyms: p-t-butylphenyl diphenyl phosphate, BPDP, Butylated triphenyl phosphate[5][6][7]
-
CAS Number: 56803-37-3 (primary isomer); commercial products are often mixtures and may be referenced under CAS 68937-40-6 (Phenol, isobutylenated, phosphate).[8][9]
-
Molecular Formula: C₂₂H₂₃O₄P[2]
-
Molecular Weight: 382.39 g/mol [2]
The presence of the bulky, non-polar tert-butyl group is a key structural feature. This group influences the compound's physical properties, such as its viscosity and solubility, and plays a role in its compatibility with various polymer matrices. From an application standpoint, it is crucial to recognize that commercial grades of BPDP are often not pure substances but rather complex reaction masses. These mixtures typically contain triphenyl phosphate (TPP), bis(t-butylphenyl) phenyl phosphate, and tris(t-butylphenyl) phosphate, which explains the variability in physical properties reported in technical literature.[9][10]
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical characteristics of BPDP dictate its processing conditions, performance, and environmental behavior. The data below represents typical values, which can vary based on the specific composition of commercial products.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow liquid or low-melting solid | [5][6] |
| Boiling Point | 245-260°C; 190°C at 0.2 mmHg | [5][11][12] |
| Density | 1.180 g/cm³ at 25°C | [5] |
| Flash Point | 224°C | [5] |
| Pour Point / Melting Point | -25°C to -21°C | [5][12] |
| Vapor Pressure | 7.8 x 10⁻⁵ Pa at 20°C | [12] |
| Water Solubility | <0.1 g/100 mL (practically insoluble) | [5] |
| Viscosity | 53 - 63.6 cP at 25°C | [5][9] |
The low water solubility and low vapor pressure are critical properties. Low volatility minimizes its release during high-temperature processing of polymers, while its hydrophobic nature ensures it remains within the polymer matrix, contributing to its durability and permanence.[13]
Synthesis Pathway: A Standard Industrial Protocol
The industrial synthesis of BPDP is typically a multi-step process designed for high yield and purity. A common and efficient method involves the catalyzed reaction of phosphorus oxychloride (POCl₃) with the corresponding phenols.
Step-by-Step Synthesis Methodology:
-
Catalyst Preparation: A Lewis acid catalyst, such as anhydrous aluminum trichloride (AlCl₃), is charged into a reactor with a portion of the phosphorus oxychloride under an inert atmosphere. This initial step is critical for activating the phosphorus center for subsequent nucleophilic attack.
-
First Esterification (Butylation): A solution of p-tert-butylphenol in the remaining phosphorus oxychloride is added dropwise to the heated catalyst mixture.[14] The reaction is maintained under controlled temperature (≤ 110°C) to form an intermediate, p-tert-butylphenyl phosphorodichloridate. This gradual addition is a key process control parameter to manage the exothermic reaction and prevent the formation of unwanted byproducts.
-
Second Esterification (Phenylation): After the initial reaction is complete, phenol is added to the reaction mixture. The temperature is then carefully ramped up (≤ 160°C) to complete the esterification, replacing the remaining chlorine atoms with phenoxy groups.[14]
-
Purification: The crude product is cooled and then purified. This involves washing steps to remove the catalyst and any unreacted starting materials, followed by vacuum distillation or desolvation to yield the final product.[14]
This graded temperature approach ensures selective and complete reaction, reflecting an authoritative and field-proven methodology for producing aryl phosphates.
Mechanism of Action as a Flame Retardant
BPDP's efficacy as a flame retardant stems from its ability to disrupt the combustion cycle in both the gas phase and the condensed (solid) phase. This dual-mode action is a hallmark of phosphorus-based flame retardants and is the scientific basis for their widespread use.[1][15][16]
-
Gas Phase Action (Flame Inhibition): Upon exposure to the high heat of a fire, BPDP decomposes to release phosphorus-containing radical species (e.g., PO•, HPO•). These radicals are highly effective at scavenging the key chain-propagating radicals of combustion, namely hydrogen (H•) and hydroxyl (OH•) radicals.[16] By terminating these chain reactions, the flame chemistry is interrupted, the flame is quenched, and the spread of fire is suppressed.[1]
-
Condensed Phase Action (Char Formation): In the solid polymer, thermal decomposition of BPDP also produces phosphoric and polyphosphoric acids. These act as catalysts, promoting the dehydration and cross-linking of the polymer chains.[15] This process results in the formation of a stable, insulating layer of char on the material's surface.[1][3] This char layer serves as a physical barrier, shielding the underlying polymer from heat and oxygen, thereby reducing the rate of pyrolysis and the release of flammable gases.[3]
Caption: Dual flame retardant mechanism of this compound.
Core Applications and Workflow
The dual functionality of BPDP as both a flame retardant and a plasticizer makes it a highly efficient additive in polymer formulation.[1][3]
-
Flame Retardant Plasticizer: In polymers like PVC, cellulose resins, and synthetic rubbers, BPDP imparts flexibility while simultaneously providing fire resistance.
-
Engineering Plastics: Its high thermal stability allows it to be used in engineering plastics such as PC/ABS (polycarbonate/acrylonitrile butadiene styrene) and PPO (polyphenylene oxide) alloys, which are common in electronics and automotive components.
-
Other Uses: It also finds application as an additive in lubricants, hydraulic fluids, and coatings to improve their fire resistance and thermal stability.[17]
Workflow: Incorporation into a Polymer Matrix
The process of incorporating BPDP into a polymer is a standard melt compounding workflow, designed to ensure homogeneous dispersion.
Caption: Workflow for incorporating BPDP into a polymer via melt compounding.
Toxicological Profile and Environmental Considerations
As with any widely used chemical, the environmental fate and toxicological profile of BPDP are of significant interest.
Human Health:
Organophosphate esters as a class have been studied for potential neurotoxicity and endocrine-disrupting effects.[] Studies have detected BPDP in human samples, indicating general population exposure. Some in-vitro research suggests it can inhibit certain enzymes and bind to liver microsomes, highlighting its toxicological potential. However, comprehensive human toxicity data remains limited.[12] Standard industrial hygiene practices, including the use of personal protective equipment, are essential to minimize occupational exposure.[10][19]
Environmental Fate:
BPDP is classified as very toxic to aquatic life with long-lasting effects (GHS Hazard H410).[10] Its low water solubility means that if released into the environment, it will primarily partition to sediment and soil.
-
Biodegradation: Studies have shown that BPDP can be biodegraded by microorganisms in sediment and water.[17][20] The rate of degradation is dependent on environmental conditions and microbial populations, with higher rates observed in ecosystems with previous exposure to anthropogenic chemicals.[17][20]
-
Degradation Products: The microbial degradation of BPDP proceeds via the cleavage of its ester bonds, resulting in the formation of phenol, tert-butylphenol, and diphenyl phosphate as primary breakdown products.[17][20]
Caption: Simplified environmental degradation pathway of BPDP.
Due to its potential environmental risks, it is imperative to prevent its release into drains and waterways and to dispose of it as approved chemical waste.[9][10]
Conclusion
This compound is a high-performance additive that plays a critical role in enhancing the safety and utility of countless polymer-based products. Its value is derived from a unique combination of properties: excellent flame retardancy via dual-phase action, effective plasticization, and high thermal stability. A thorough understanding of its chemical structure, synthesis, and mechanisms of action, as presented in this guide, is essential for its effective and responsible application. As research continues, particularly in the areas of environmental toxicology and the development of next-generation sustainable additives, a deep technical knowledge of benchmark materials like BPDP will remain foundational for innovation in the field.
References
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Heitkamp, M. A., et al. (1986). Biodegradation of tert-butylphenyl diphenyl phosphate. Applied and Environmental Microbiology, 51(2), 316-322.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Importance of Flame Retardants in Enhancing Plastic Safety: A Focus on tert-Butylphenyl Diphenyl Phosphate.
-
Heitkamp, M. A., & Cerniglia, C. E. (1986). Biodegradation of tert-butylphenyl diphenyl phosphate: a comparative microcosm study among five diverse ecosystems. Toxicity Assessment, 1(1), 103-122.
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Biosynth. (n.d.). tert-Butylphenyl diphenyl phosphate - Technical grade.
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ChemicalBook. (2024). tert-Butylphenyl diphenyl phosphate.
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CymitQuimica. (n.d.). Diphenyl p-tert-butylphenyl phosphate.
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Santa Cruz Biotechnology, Inc. (n.d.). tert-Butylphenyl diphenyl phosphate.
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CymitQuimica. (n.d.). Phosphoric acid, (1,1-dimethylethyl)phenyl diphenyl ester.
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AK Scientific, Inc. (n.d.). tert-Butylphenyl diphenyl phosphate, tech.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70425, this compound.
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Scientific Polymer Products, Inc. (2020). Safety Data Sheet: t-Butyl phenyl diphenyl phosphate.
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Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Di-tert-Butylphenyl phenyl phosphate.
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BOC Sciences. (n.d.). di-tert-butylphenyl phenyl phosphate.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Flame Retardants in Modern Plastics: A Deep Dive into tert-Butylphenyl Diphenyl Phosphate.
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PubChemLite. (n.d.). This compound (C22H23O4P).
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LookChem. (n.d.). This compound.
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Harwick Standard. (2020). Safety Data Sheet: PHOSFLEX 71B.
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ICL-IP America Inc. (2014). Safety Data Sheet: SYN-O-AD 8485.
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Environment Agency (UK). (2008). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate.
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Ataman Kimya. (n.d.). Butylated Triphenyl Phosphate.
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National Toxicology Program. (n.d.). tert-Butylphenyl diphenyl phosphate. Chemical Effects in Biological Systems (CEBS).
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ChemicalBook. (n.d.). 56803-37-3(tert-Butylphenyl diphenyl phosphate) Product Description.
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Google Patents. (2011). CN102268036A - Preparation method of tert-butyl triphenyl phosphate.
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Schäfer, A., & Seibold, S. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat. Materials, 3(9), 4312-4323.
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Liu, D., et al. (2021). The development and application of contemporary phosphorus flame retardants: a review. RSC Advances, 11(32), 19649-19667.
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p-tert-Butylphenyl diphenyl phosphate synthesis pathway and mechanism
An In-depth Technical Guide to the Synthesis of p-tert-Butylphenyl Diphenyl Phosphate
Executive Summary
This compound (p-TBDPP) is a prominent organophosphate ester widely utilized as a flame retardant and plasticizer in various engineering plastics and polymers.[1][2] Its efficacy stems from a favorable combination of thermal stability, hydrolytic resistance, and plasticizing properties. This guide provides a comprehensive technical overview of the predominant synthesis pathway for p-TBDPP, focusing on the Lewis acid-catalyzed reaction of phosphorus oxychloride with p-tert-butylphenol and phenol. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that govern the selectivity and yield of this industrial process. This document is intended for researchers and chemical engineers seeking a deep, field-proven understanding of aryl phosphate synthesis.
Section 1: Introduction to this compound (p-TBDPP)
Chemical Identity and Properties
p-TBDPP is an asymmetric triaryl phosphate ester. The presence of the bulky tert-butyl group confers enhanced hydrolytic stability and compatibility with various polymer matrices compared to the simpler triphenyl phosphate (TPP).[1]
| Property | Value |
| CAS Number | 56803-37-3; 981-40-8[3][4][5][6] |
| Molecular Formula | C₂₂H₂₃O₄P[2][3][6][7] |
| Molecular Weight | 382.39 g/mol [2][6] |
| Appearance | Clear, colorless to pale yellow liquid or low-melting solid[5] |
| Boiling Point | 245-260°C[5] |
| Density | ~1.18 g/cm³ at 25°C[2][5] |
Industrial Significance and Applications
The primary application of p-TBDPP is as a halogen-free flame retardant. It is frequently incorporated into engineering plastics such as polycarbonate (PC), PC/ABS blends, and modified polyphenylene oxide (mPPO), where high processing temperatures are required. Its function is twofold: in the gas phase during combustion, the phosphorus moiety acts as a radical scavenger, interrupting the combustion cycle. In the solid phase, it promotes the formation of a protective char layer, insulating the underlying polymer from heat and oxygen. Beyond flame retardancy, it also serves as an effective plasticizer, improving the melt flow characteristics of plastics during processing.
Section 2: Core Synthesis Pathway: Lewis Acid-Catalyzed Phosphorylation
The most industrially viable and scalable method for producing p-TBDPP involves the sequential reaction of p-tert-butylphenol and phenol with phosphorus oxychloride (POCl₃) in the presence of a Lewis acid catalyst.[1]
Overview of the Reaction
The overall transformation can be summarized as the phosphorylation of one equivalent of p-tert-butylphenol and two equivalents of phenol. However, to achieve the desired asymmetric product selectively, a simple one-pot mixing of all three reactants is inefficient. Such an approach would lead to a statistical distribution of products, including triphenyl phosphate (TPP), di(p-tert-butylphenyl) phenyl phosphate, and tris(p-tert-butylphenyl) phosphate.
Key Reactants and Their Roles
-
Phosphorus Oxychloride (POCl₃): The phosphorus electrophile and the source of the phosphate backbone. It is a highly reactive liquid that readily undergoes nucleophilic substitution.[8][9][10][11]
-
p-tert-Butylphenol: The first nucleophile, which provides the characteristic bulky group to the final product.
-
Phenol: The second nucleophile, which completes the esterification of the phosphorus center.
The Critical Role of the Catalyst
The direct reaction of phenols with POCl₃ is slow. Lewis acids, such as aluminum trichloride (AlCl₃), magnesium chloride (MgCl₂), or titanium tetrachloride (TiCl₄), are employed as catalysts to accelerate the reaction.[1] The catalyst coordinates to the phosphoryl oxygen of POCl₃, significantly increasing the electrophilicity of the phosphorus atom and making it more susceptible to attack by the weakly nucleophilic phenol hydroxyl groups.
Strategic Control: A Two-Step, One-Pot Approach for Selectivity
To maximize the yield of the target molecule, a controlled, stepwise addition strategy is essential.[1] The synthesis is typically conducted as a two-step, one-pot process:
-
Step 1: p-tert-Butylphenol is reacted with phosphorus oxychloride in the presence of the Lewis acid catalyst. This selectively forms the intermediate, p-tert-butylphenyl phosphorodichloridate (p-TBPDP).
-
Step 2: Phenol is subsequently added to the reaction mixture, which then reacts with the p-TBPDP intermediate to form the final p-TBDPP product.
This sequential approach ensures that the less sterically hindered and more abundant phenol reacts primarily with the intermediate rather than competing for the initial POCl₃, thereby directing the reaction towards the desired asymmetric product.
Section 3: Reaction Mechanism
The reaction proceeds via a sequential nucleophilic substitution at the tetrahedral phosphorus center. The Lewis acid catalyst plays a pivotal role in activating the phosphoryl group.
Activation of Phosphorus Oxychloride
The Lewis acid (e.g., AlCl₃) coordinates to the lone pair of electrons on the phosphoryl oxygen atom of POCl₃. This withdrawal of electron density makes the phosphorus atom highly electron-deficient and thus a potent electrophile.[8]
Stepwise Nucleophilic Substitution
-
First Substitution: The hydroxyl group of p-tert-butylphenol acts as a nucleophile, attacking the activated phosphorus atom. This is followed by the elimination of a chloride ion and a proton to form the p-tert-butylphenyl phosphorodichloridate intermediate and HCl.
-
Second and Third Substitutions: The two equivalents of phenol then sequentially attack the activated phosphorodichloridate intermediate in a similar manner, displacing the remaining two chloride ions to yield the final triaryl phosphate ester, p-TBDPP. Each step generates one equivalent of hydrogen chloride (HCl) gas.
Caption: Lewis acid-catalyzed mechanism for p-TBDPP synthesis.
Byproduct Management
The reaction generates three moles of HCl gas for every mole of p-TBDPP produced.[8] This corrosive gas must be safely scrubbed from the reaction vessel, typically using a caustic solution (e.g., NaOH). In alternative base-mediated syntheses, a stoichiometric amount of a base like pyridine or sodium hydroxide is used in the reaction mixture to neutralize the HCl as it is formed.[8][12]
Section 4: Experimental Protocol
This section outlines a representative laboratory-scale protocol for the two-step, one-pot synthesis of p-TBDPP, adapted from established industrial methodologies.[1]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 10025-87-3 |
| p-tert-Butylphenol | C₁₀H₁₄O | 150.22 | 98-54-4 |
| Phenol | C₆H₆O | 94.11 | 108-95-2 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 7446-70-0 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 108-88-3 |
| Sodium Hydroxide Solution | NaOH | 40.00 | 1310-73-2 |
Equipment Setup and Workflow
The reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the phosphorus oxychloride. The setup includes a multi-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser connected to an HCl gas trap.
Caption: Experimental workflow for p-TBDPP synthesis.
Step-by-Step Synthesis Procedure
-
Step A: Formation of the Intermediate
-
To a dry, nitrogen-purged reactor, charge anhydrous toluene, phosphorus oxychloride (1.1 mol eq.), and anhydrous aluminum chloride (0.01 mol eq.).
-
Heat the mixture to 60°C with stirring.
-
Slowly add molten p-tert-butylphenol (1.0 mol eq.) dropwise via a heated addition funnel, maintaining the reaction temperature below 80°C. HCl gas will evolve.
-
After the addition is complete, maintain the temperature at 80°C for 1-2 hours until HCl evolution subsides, indicating the completion of the first substitution.
-
-
Step B: Reaction with Phenol
-
Slowly add molten phenol (2.05 mol eq.) dropwise to the reaction mixture.
-
Once the addition is complete, gradually heat the mixture in a stepwise manner to approximately 160°C over 2-3 hours.
-
Hold the reaction at this temperature for an additional 2-3 hours to drive the reaction to completion. Monitor the reaction progress by tracking HCl evolution.
-
-
Step C: Workup and Purification
-
Cool the reaction mixture to 80-90°C.
-
Carefully wash the crude product with a dilute aqueous sodium hydroxide solution to neutralize any remaining acidic species and decompose the catalyst.
-
Separate the organic layer and wash it with water until neutral.
-
Remove the toluene solvent and any unreacted phenol under reduced pressure.
-
The final product is purified by vacuum distillation to yield p-TBDPP as a clear, viscous liquid.
-
Section 5: Process Optimization and Data
Control over reaction parameters is vital for maximizing yield and purity.
Key Reaction Parameters
The molar ratios and temperature profile are the most critical factors influencing the outcome.[1]
| Parameter | Typical Value/Range | Rationale |
| Molar Ratio (p-TBP:POCl₃:Phenol) | 1 : (1.05 - 1.2) : (2.05 - 2.2) | A slight excess of POCl₃ and phenol ensures complete conversion of the p-tert-butylphenol. |
| Catalyst Loading (AlCl₃) | 0.3 - 0.6% (by mass of phenols) | Sufficient to catalyze the reaction without promoting excessive side reactions or complicating purification. |
| Temperature (Step A) | 60 - 80°C | Allows for controlled reaction of the first phenol without significant side reactions. |
| Temperature (Step B) | Gradient heating up to 160°C | Higher temperature is required to drive the reaction of the less reactive phosphorodichloridate intermediate to completion. |
Purity and Yield Considerations
Following this optimized, stepwise protocol can lead to high yields (>90%) and high purity (>98%) of the desired this compound. The primary impurities to monitor are residual unreacted phenols and other triaryl phosphate isomers.
Section 6: Alternative Synthesis Methodologies
While the Lewis acid-catalyzed route is dominant, other methods for phosphate ester synthesis exist.
Base-Mediated Synthesis
This route involves the pre-formation of sodium phenoxides by reacting the phenols with a strong base like sodium hydroxide.[12] These highly nucleophilic phenoxides then react with POCl₃.
Overall Reaction: 3 ArOH + POCl₃ + 3 NaOH → (ArO)₃PO + 3 NaCl + 3 H₂O[12]
While effective, this method can be highly exothermic and requires careful temperature control. It is a common method for symmetric triaryl phosphates but can also be adapted for asymmetric synthesis with careful, sequential addition of the different sodium phenoxides.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for reactions involving an aqueous phase (containing an inorganic nucleophile, like a phenoxide) and an organic phase (containing the organic substrate, like POCl₃).[13][14] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the phenoxide anion from the aqueous phase into the organic phase where it can react with POCl₃.[15][16] This method offers mild reaction conditions and can simplify the workup process, making it an attractive, though less common, alternative for industrial synthesis.[17]
Section 7: Conclusion
The synthesis of this compound is a well-established industrial process that relies on the principles of electrophilic substitution at a phosphorus center. The key to achieving high selectivity and yield lies in a controlled, stepwise reaction pathway. By first reacting p-tert-butylphenol with phosphorus oxychloride in the presence of a Lewis acid catalyst, an intermediate is formed that is then further reacted with phenol. This strategic approach minimizes the formation of undesired symmetric byproducts. Understanding the underlying mechanism, the role of the catalyst, and the critical process parameters is essential for the successful and efficient production of this important flame retardant.
Section 8: References
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Green Synthesis of Triaryl Phosphates with POCl3 in Water. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of Aryl-Dichlorophosphines. (2021, November 8). ChemistryViews. Retrieved January 12, 2026, from [Link]
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Ilia, G., Macarie, L., Bálint, E., & Keglevich, G. (n.d.). Phase Transfer Catalysis in Phosphorus Chemistry. Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to tert-Butylphenyl Diphenyl Phosphate (CAS 56803-37-3)
For Researchers, Industrial Chemists, and Environmental Scientists
Introduction
This technical guide provides a comprehensive overview of tert-Butylphenyl diphenyl phosphate (CAS No. 56803-37-3), an organophosphate ester of significant industrial importance. While the initial query suggested a potential link to drug development, the compound's primary applications lie in its function as a flame retardant and plasticizer.[1] This guide will delve into its core physicochemical characteristics, industrial applications, toxicological profile, and relevant analytical methodologies, providing a holistic view for scientists and researchers. The commercial product is often a mixture of isomers and may also contain triphenyl phosphate and di(tert-butylphenyl) phenyl phosphate.[2][3][4]
Physicochemical Characteristics
tert-Butylphenyl diphenyl phosphate (BPDP) is a halogen-free organophosphorus compound.[5] It is typically a clear, colorless to pale yellow liquid at room temperature.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃O₄P | [6] |
| Molecular Weight | 382.39 g/mol | [6] |
| Appearance | Clear, colorless to pale yellow liquid | [2][5] |
| Boiling Point | 245-260 °C; 420 °C at 760 mmHg | [2] |
| Melting/Pour Point | -21 °C | [2] |
| Flash Point | 224 °C | [7] |
| Density | 1.177-1.187 g/cm³ at 25 °C | [5] |
| Vapor Pressure | 1.5 x 10⁻⁴ Pa at 25 °C | [2] |
| Water Solubility | 3.2 mg/L at room temperature (for the commercial mixture) | [2] |
| log Kow | 5.12 at 25 °C |
Industrial Synthesis and Applications
The synthesis of tert-butylphenyl diphenyl phosphate generally involves the reaction of p-tert-butylphenol with phosphorus oxychloride.[5] Lewis acids such as aluminum trichloride or titanium tetrachloride can be used as catalysts in this process.[8]
The primary utility of BPDP stems from its dual functionality as a flame retardant and a plasticizer.[1] This makes it a valuable additive in a wide range of polymers.
Key Applications:
-
Plastics Industry : It is extensively used to impart fire resistance to engineering plastics like PVC, PPO, and PC/ABS alloys.[1][5] When exposed to heat, it can promote the formation of a char layer, which acts as a thermal barrier and slows combustion.[9]
-
Textiles : BPDP is applied to fabrics to enhance their fire resistance, contributing to the safety of apparel and furnishings.[1]
-
Lubricants and Hydraulic Fluids : Its flame-retardant properties are crucial for operational safety in specialized hydraulic fluids where there is a risk of ignition.[1][2]
The following diagram illustrates the general workflow of incorporating BPDP into plastic manufacturing.
Caption: Workflow of BPDP Synthesis and Application in Plastics.
Toxicological Profile and Environmental Fate
The widespread use of BPDP has led to its detection in the environment, including household dust and human urine.[6][10] This has prompted research into its potential health effects.
Toxicological studies have shown that BPDP can have various biological effects. For instance, research in murine limb bud cultures indicated that BPDP exposure could alter Hedgehog signaling pathways, which are crucial for embryonic development.[11] In vivo studies in rats have demonstrated that high doses of BPDP can lead to changes in certain clinical chemical parameters and a significant decrease in serum cholinesterase activity.[3] Some studies have also pointed to its potential as an endocrine disruptor.[]
Environmentally, BPDP is subject to biodegradation, with the rate depending on the ecosystem.[13] Studies have shown that it can be mineralized to CO2, with degradation products including phenol, tert-butylphenol, and diphenyl phosphate.[13] Due to its low water solubility and potential for adsorption to soil and sediment, its mobility in the environment is a key area of study.[2]
Analytical Methodologies
The detection and quantification of BPDP and its metabolites are crucial for toxicological and environmental monitoring. Several analytical techniques are employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common method for the analysis of BPDP in various matrices.[14][15] Sample preparation often involves solid-phase extraction (SPE) for aqueous samples to concentrate the analyte before injection into the GC-MS system.[14]
Step-by-Step GC-MS Protocol Outline:
-
Sample Preparation (Aqueous Sample):
-
Filter the water sample to remove suspended solids.
-
Condition a C18 SPE cartridge with an appropriate solvent like ethyl acetate, followed by methanol.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the BPDP from the cartridge using a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Separate the components on a capillary column (e.g., a non-polar or semi-polar column).
-
Detect and quantify the analyte using the mass spectrometer, often in selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
-
Other Analytical Techniques
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is also used for the analysis of organophosphate esters, including BPDP, particularly in complex matrices like indoor dust.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are valuable for the structural characterization of BPDP and related organophosphorus compounds.[16][17][18]
Conclusion
tert-Butylphenyl diphenyl phosphate (CAS 56803-37-3) is a commercially significant organophosphate ester with a primary role as a flame retardant and plasticizer. Its physicochemical properties, particularly its thermal stability and low volatility, make it effective in these applications. However, its potential environmental persistence and toxicological effects necessitate careful handling, ongoing research, and robust analytical monitoring. This guide provides a foundational understanding of BPDP for professionals in research, industry, and environmental science, highlighting the key technical aspects of this compound.
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An In-depth Technical Guide to the Biodegradation Products of p-tert-Butylphenyl Diphenyl Phosphate in Soil
Foreword: Understanding the Environmental Fate of a Modern Flame Retardant
p-tert-Butylphenyl diphenyl phosphate (BPDP) belongs to the class of organophosphate esters (OPEs), widely employed as flame retardants and plasticizers in a variety of industrial and consumer products. The extensive use of BPDP has led to its inevitable release into the environment, with soil ecosystems being a significant repository. As regulatory scrutiny and scientific interest in the environmental fate of OPEs intensify, a thorough understanding of their biodegradation pathways and the resulting transformation products is paramount for accurate environmental risk assessment. This guide provides a comprehensive technical overview of the biodegradation of BPDP in the soil matrix, intended for researchers, environmental scientists, and professionals in chemical safety and drug development. We will delve into the key degradation products, the biochemical mechanisms driving their formation, and the analytical workflows required for their robust identification and quantification.
The Biodegradation Cascade of this compound in Soil
The environmental persistence and ultimate fate of this compound in soil are primarily dictated by microbial activity. The biodegradation of BPDP is not a singular event but rather a cascade of enzymatic reactions leading to a variety of transformation products. The overall process can be conceptualized as initiating with the cleavage of the phosphate ester bonds, followed by the modification of the resulting aromatic and alkyl moieties.
Primary Degradation Pathways and Key Metabolites
Microbial degradation of BPDP in soil proceeds through several key pathways, resulting in a suite of primary and secondary metabolites.[1][2] The initial and most critical step is the enzymatic hydrolysis of the phosphate ester bonds, catalyzed by microbial phosphotriesterases. This leads to the formation of simpler phosphate esters and phenolic compounds.
The primary biodegradation products of BPDP consistently identified in environmental microcosm studies, including those with sediment which can be extrapolated to soil environments, are:
-
Diphenyl phosphate (DPP): Formed by the cleavage of the p-tert-butylphenyl group.
-
p-tert-Butylphenol: A corresponding product of DPP formation.
-
Triphenyl phosphate (TPP): While seemingly a simple hydrolysis product, its presence suggests potential transesterification reactions or impurities in the original BPDP mixture.[1][2]
-
Phenol: Resulting from the hydrolysis of the phenyl groups from either BPDP or DPP.
These initial degradation products can undergo further microbial transformation. For instance, p-tert-butylphenol can be further degraded, potentially accelerated by co-metabolism with naturally occurring phenolic compounds from plant root exudates.[3]
The following diagram illustrates the primary hydrolytic degradation pathways of BPDP in soil.
Caption: Primary hydrolytic degradation pathways of BPDP in soil.
Fungal Metabolism: A Pathway to Oxidized Products
Fungi play a significant role in the transformation of complex organic molecules in soil. Studies on the fungal metabolism of BPDP have revealed additional degradation pathways beyond simple hydrolysis. Certain fungal species, such as Cunninghamella elegans, can metabolize BPDP through oxidation of the tert-butyl group and the aromatic rings.[4][5] This leads to the formation of more polar and often less toxic metabolites, including:
-
4-(2-Carboxy-2-propyl)triphenyl phosphate: A product of tert-butyl group oxidation.
-
Hydroxylated derivatives: Formed by the addition of hydroxyl groups to the aromatic rings.
-
4-hydroxy-4'-(2-carboxy-2-propyl)triphenyl phosphate: A dually modified metabolite.
-
2-(4-hydroxyphenyl)-2-methyl propionic acid: A further breakdown product.
These findings highlight that phosphatase cleavage is a minor pathway in the fungal metabolism of BPDP, with oxidative processes being predominant.[4]
The following diagram illustrates the fungal-mediated oxidative pathways for BPDP degradation.
Caption: Fungal-mediated oxidative degradation pathways of BPDP.
Ecotoxicological Profile of BPDP and Its Degradation Products
A comprehensive understanding of the environmental impact of BPDP requires an assessment of the toxicity of both the parent compound and its degradation products. While data on the direct ecotoxicity of BPDP in soil is limited, the toxicological profiles of its primary metabolites are better characterized.
| Compound | Organism/Test System | Endpoint | Concentration/Value | Reference |
| This compound (BPDP) | General | Endocrine Disruption | Potential Endocrine Disruptor | [6] |
| Phenol | Soil Organisms (various) | Chronic HC5 | 0.3 mg/kg | [7] |
| Soil Organisms (various) | Acute HC5 | 18.4 mg/kg | [7] | |
| Freshwater Sludge Worm (Tubifex tubifex) | 96-hour LC50 | 221.552 mg/L | [8] | |
| p-tert-Butylphenol | Various Organisms | General Toxicity | Exhibits broad toxicity | [3][9][10] |
| Soil Microbes | Modulates microbial diversity | - | [9] | |
| Diphenyl phosphate (DPP) | Zebrafish Embryos | 96-hour LC50 | 50.0 ± 7.1 mg/L | [1][11] |
| Soil | Sorption | Low (high mobility) | [1][11] | |
| Triphenyl phosphate (TPP) | Aquatic Organisms | General Toxicity | Very toxic (LC50/EC50 < 1 mg/L) | [4][12] |
| Earthworms (Eisenia fetida) | Sub-chronic effects | Oxidative stress and DNA damage | [13] | |
| Soil | Biodegradation | Readily to inherently biodegradable | [4][12] | |
| Soil | Mobility | Very low | [4] |
HC5: Hazardous Concentration for 5% of species. LC50: Lethal Concentration for 50% of the population.
The data indicate that while BPDP itself is a concern, its degradation can lead to the formation of metabolites with significant and varied ecotoxicological effects. For example, triphenyl phosphate is highly toxic to aquatic organisms, and phenol exhibits broad toxicity to soil life.[4][12] Conversely, diphenyl phosphate shows lower sorption to soil, suggesting a higher potential for leaching into groundwater.[1][11]
Experimental Workflow for the Analysis of BPDP Biodegradation in Soil
The investigation of BPDP biodegradation in soil requires a robust and validated analytical workflow. The following sections outline a comprehensive experimental approach, from microcosm setup to instrumental analysis.
Soil Microcosm Study: A Step-by-Step Protocol
A soil microcosm study is a controlled laboratory experiment that simulates the environmental conditions of a soil ecosystem.
Objective: To determine the rate of BPDP degradation and identify its transformation products in a specific soil type under controlled conditions.
Materials:
-
Test soil, sieved (<2 mm)
-
This compound (analytical standard)
-
Analytical standards of expected metabolites (DPP, p-tert-butylphenol, TPP, phenol, etc.)
-
Glass incubation vessels (e.g., Mason jars with modified lids for aeration)
-
Deionized water
-
Organic solvents (e.g., acetone, hexane, dichloromethane, methanol)
-
Solid-phase extraction (SPE) cartridges (e.g., aminopropyl silica)
-
GC-MS or LC-MS/MS system
Procedure:
-
Soil Characterization: Analyze the soil for key properties including pH, organic matter content, texture, and microbial biomass.
-
Spiking: Weigh a known amount of soil into each incubation vessel. Prepare a stock solution of BPDP in a minimal amount of a suitable solvent (e.g., acetone). Add the spiking solution to the soil to achieve the desired initial concentration. Allow the solvent to evaporate completely in a fume hood.
-
Moisture Adjustment: Adjust the moisture content of the soil to a predetermined level (e.g., 60% of water holding capacity) using deionized water.
-
Incubation: Seal the vessels and incubate them in the dark at a constant temperature (e.g., 20-25°C). Include control microcosms (e.g., sterile soil to assess abiotic degradation).
-
Sampling: At specified time intervals, sacrifice replicate microcosms for analysis.
-
Extraction: Extract a subsample of soil using an appropriate method. Options include:
-
Ultrasonic Extraction: Suspend the soil in a solvent mixture (e.g., acetone:hexane 1:1 v/v) and sonicate.
-
Accelerated Solvent Extraction (ASE): Use elevated temperature and pressure to rapidly extract the analytes.
-
Microwave-Assisted Extraction (MAE): Employ microwave energy to heat the solvent and soil matrix, accelerating extraction.
-
-
Cleanup: The soil extract will contain co-extracted matrix components that can interfere with analysis. A cleanup step using solid-phase extraction (SPE) is typically required. An aminopropyl silica SPE column can be effective for cleaning up OPE extracts.[14]
-
Analysis: Analyze the cleaned-up extract using a suitable chromatographic technique coupled with mass spectrometry for identification and quantification of the parent compound and its metabolites.
The following diagram outlines the experimental workflow for a soil microcosm study.
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A Technical Guide to the Commercial Production and Purity of p-tert-Butylphenyl Diphenyl Phosphate
This in-depth technical guide provides a comprehensive overview of the commercial synthesis, impurity profiling, purification strategies, and analytical assessment of p-tert-Butylphenyl diphenyl phosphate (p-TBPDPP). Designed for researchers, scientists, and drug development professionals, this document synthesizes established chemical principles with field-proven methodologies to deliver a robust and self-validating resource.
Introduction: The Significance of this compound
This compound is a prominent member of the organophosphate ester (OPE) class of compounds. It is widely utilized as a flame retardant and plasticizer in a variety of polymer systems, including engineering plastics, due to its favorable thermal stability and resistance to hydrolysis.[1] The "tert-butylphenyl" moiety imparts specific physical properties, and its commercial form is often a complex mixture rather than a single, pure entity.[2] Understanding the nuances of its production and the analytical methods to ensure its purity is paramount for its effective and safe application in industrial and developmental settings.
Commercial Synthesis Pathway
The industrial production of this compound is typically achieved through a catalyzed phosphorylation reaction. The most common route involves the sequential reaction of phosphorus oxychloride (POCl₃) with p-tert-butylphenol and phenol.
Core Reaction Mechanism
The synthesis is a two-step nucleophilic substitution reaction at the phosphorus center. A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), is often employed to enhance the electrophilicity of the phosphorus atom in phosphorus oxychloride, thereby facilitating the reaction with the less reactive aryl alcohols.[1]
Step 1: Formation of the Intermediate Chlorophosphate Initially, p-tert-butylphenol reacts with phosphorus oxychloride. This step can be controlled to favor the formation of p-tert-butylphenyl dichlorophosphate.
Step 2: Completion of the Esterification The intermediate is then reacted with phenol to displace the remaining chlorine atoms, yielding the final triester product, this compound. The overall reaction liberates hydrogen chloride (HCl) gas as a byproduct.[1]
A generalized workflow for the synthesis is depicted below.
Caption: Commercial synthesis workflow for p-TBPDPP.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol outlines a representative procedure for the synthesis of p-TBPDPP.
-
Reactor Preparation: Charge a dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, condenser, and a hydrogen chloride absorption device with a Lewis acid catalyst (e.g., anhydrous aluminum chloride) and a portion of the total phosphorus oxychloride.
-
First Addition: Prepare a solution of p-tert-butylphenol in the remaining phosphorus oxychloride. Heat the reactor contents and then add the p-tert-butylphenol solution dropwise while maintaining rigorous temperature control.[1]
-
Intermediate Reaction: After the addition is complete, heat the mixture using a gradient method to a temperature not exceeding 110°C to drive the initial reaction to completion.[1]
-
Second Addition: Cool the reaction mixture to 50-60°C. Add phenol to the reactor.
-
Final Reaction: Heat the mixture again using a gradient method to a temperature not exceeding 160°C and hold until the reaction is complete, as monitored by in-process controls (e.g., HCl evolution ceases).[1]
-
Isolation: Cool the resulting crude product to approximately 50°C. The mixture is now ready for purification.
Impurity Profile of Commercial this compound
Commercial grades of p-TBPDPP are not single chemical entities but rather complex mixtures. The impurities arise from side reactions, unreacted starting materials, and the statistical nature of the phosphorylation process. Understanding this profile is critical for quality control and for predicting the material's performance.
Common Impurities
The primary impurities found in commercial p-TBPDPP are detailed in the table below.
| Impurity Name | Chemical Formula | Origin |
| Triphenyl phosphate (TPP) | C₁₈H₁₅O₄P | Reaction of phenol with POCl₃ without incorporation of p-tert-butylphenol. Often present at 15-20%.[2][3] |
| Di-tert-butylphenyl phenyl phosphate | C₂₈H₃₅O₄P | Over-alkylation, where two p-tert-butylphenol molecules react with a single POCl₃ molecule.[2] |
| Isomeric Variants | C₂₂H₂₃O₄P | Use of technical-grade tert-butylphenol can lead to ortho- and meta-isomers alongside the desired para-isomer.[2] |
| Unreacted Phenols | C₁₀H₁₄O / C₆H₆O | Residual p-tert-butylphenol and phenol starting materials. |
| Diphenyl phosphate | C₁₂H₁₁O₄P | Hydrolysis product of TPP or p-TBPDPP.[3] |
| Catalyst Residues | - | Residual Lewis acid catalyst (e.g., aluminum salts). |
| Acidic Species | HCl, H₃PO₄ | Residual HCl from the reaction or phosphoric acid from hydrolysis of intermediates. |
The formation of these key byproducts is illustrated in the following diagram.
Caption: Formation pathways of key impurities.
Purification Strategies for High-Purity p-TBPDPP
Achieving high purity requires the removal of both ionic and organic impurities from the crude reaction mixture. A multi-step purification train is typically employed.
Aqueous Washing and Neutralization
The primary purification step targets the removal of the Lewis acid catalyst and acidic byproducts.
Protocol:
-
Acidic Wash: The crude product is first washed with a dilute aqueous solution of a chelating agent, such as oxalic acid or a mineral acid.[4] This step protonates and solubilizes the metal catalyst residues, facilitating their transfer into the aqueous phase.
-
Water Wash: The organic layer is then washed multiple times with deionized water to remove the chelating agent and any remaining water-soluble impurities. The washes are typically performed at an elevated temperature (e.g., 65-90°C) to decrease viscosity and improve separation.[4]
-
Neutralization: If necessary, a dilute alkaline wash (e.g., with sodium carbonate solution) can be used to neutralize any remaining acidity, followed by further water washes to remove residual base.
-
Drying: The washed organic phase is dried under vacuum to remove dissolved water.
Acid Scavenging
For applications requiring exceptional long-term stability, residual trace acidity can be problematic. An acid scavenger can be added to the dried product.
-
Mechanism: Epoxy-containing compounds, for example, can be used to react irreversibly with trace amounts of HCl or other acidic species, converting them into stable, non-corrosive compounds.[4]
High-Purity Techniques (Crystallization/Distillation)
For achieving the highest purity levels (>99%), further purification via crystallization or vacuum distillation may be necessary.
-
Crystallization: For solid isomers or mixtures with a distinct melting point, crystallization from a suitable solvent can be an effective method to separate the desired product from more soluble impurities. This is a common final step for high-purity solid organophosphates.[5]
-
Vacuum Distillation: Given the high boiling point of p-TBPDPP, distillation must be performed under high vacuum to prevent thermal degradation.[6] This technique can effectively separate components based on differences in volatility, for instance, removing lighter unreacted phenols or heavier di-tert-butylated species.
Analytical Methods for Purity Assessment
A robust analytical program is essential to validate the purity of p-TBPDPP. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying the volatile and semi-volatile organic impurities in p-TBPDPP.
Experimental Protocol:
-
Instrumentation: An Agilent 7890 GC coupled to a 5975C MS detector, or equivalent.[2]
-
Column: A low-bleed, non-polar capillary column such as a DB-5MS (60 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL, splitless mode, with an inlet temperature of 290°C.[2]
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final hold: 10 minutes at 300°C.[2]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted impurity analysis and full scan for unknown identification.
-
-
Sample Preparation: Dilute the p-TBPDPP sample in a suitable solvent like n-hexane/acetone (3:1, v/v) to a concentration of ~1 mg/mL.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is particularly useful for analyzing p-TBPDPP and its less volatile impurities or degradation products, especially when dealing with complex matrices.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV/DAD detector.
-
Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient elution is typically required.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a higher proportion of water and ramp up to a high concentration of acetonitrile to elute the highly retained p-TBPDPP.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 220 nm or 230 nm.[8][]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like isopropanol or acetonitrile. Filter through a 0.45 µm syringe filter before injection.[7]
The following diagram outlines a typical workflow for the purification and analysis of p-TBPDPP.
Caption: Purification and analysis workflow.
Conclusion
The commercial production of this compound yields a product whose purity and composition are highly dependent on the control of reaction conditions and the efficacy of the subsequent purification train. A thorough understanding of potential impurities, from isomeric variants to unreacted starting materials, is crucial. The implementation of robust analytical methodologies, primarily GC-MS and HPLC, provides the necessary framework for quality assurance, ensuring that the final product meets the stringent specifications required for its intended high-performance applications. This guide serves as a foundational document for scientists and professionals engaged in the synthesis, analysis, and application of this important organophosphate ester.
References
-
Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3). (n.d.). GOV.UK. Retrieved from [Link]
- US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite. (1993). Google Patents.
- CN102268036A - Preparation method of tert-butyl triphenyl phosphate. (2011). Google Patents.
-
Triphenyl phosphate and diphenyl phosphate - Evaluation statement. (2023). Australian Government Department of Health and Aged Care. Retrieved from [Link]
-
Bis (p-t-butylphenyl) phenyl phosphate (115-87-7) _ standards to be supplied, see note - analysis. (n.d.). Analytice. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- WO2002062808A1 - Process for purification of phosphate esters. (2002). Google Patents.
-
Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. (2020). International Journal of Environmental Research and Public Health. Retrieved from [Link]
-
METHOD DEVELOPMENT FOR THE DETECTION OF ORGANOPHOSPHATE FLAME RETARDANTS AND POLYBROMINATED DIPHENYL ETHERS IN CONSUMER PRODUCTS. (n.d.). ScholarWorks. Retrieved from [Link]
-
Determination of Organophosphate and Brominated Flame Retardants in House Dust and Consumer Products by Gas Chromatography. (2019). California Department of Toxic Substances Control. Retrieved from [Link]
-
Thermal Degradation of Organophosphorus Flame Retardants. (2022). Molecules. Retrieved from [Link]
- US2078421A - Manufacture of alkyl and aryl phosphates. (1937). Google Patents.
- US24670575A - Process for purification of phosphoric mono esters. (1987). Google Patents.
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- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. WO2002062808A1 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 5. US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantification of p-tert-Butylphenyl Diphenyl Phosphate
Abstract
This document provides a comprehensive guide and a detailed protocol for the quantification of p-tert-Butylphenyl diphenyl phosphate (BPDP), an organophosphate ester commonly used as a flame retardant and plasticizer.[1][2] Due to its widespread use and potential for environmental distribution, a robust and reliable analytical method is essential for its monitoring and quantification. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection. The methodology has been structured to ensure scientific integrity, providing not just procedural steps but also the rationale behind instrumental and chemical choices. The protocol includes sections on sample preparation, chromatographic conditions, and a complete workflow for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction and Scientific Context
This compound (BPDP), with the molecular formula C₂₂H₂₃O₄P, is a member of the aryl phosphate esters chemical class.[5][6] These compounds are extensively used in a variety of industrial and consumer products, including plastics, textiles, and hydraulic fluids, primarily to reduce flammability.[1] The physicochemical properties of BPDP, such as its high octanol-water partition coefficient (LogP ≈ 6.3 - 6.5) and low water solubility, indicate a tendency for bioaccumulation and persistence in environmental matrices.[2][5]
The need for accurate quantification is driven by both quality control in industrial applications and environmental and toxicological monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection is an accessible, reliable, and cost-effective technique for analyzing compounds like BPDP that contain a UV-active chromophore (the phenyl groups). This document describes a method optimized for the separation and quantification of BPDP, grounded in established chromatographic principles.
Principle of the Method
The analytical method is based on reversed-phase chromatography, a technique ideally suited for separating non-polar to moderately polar compounds.
-
Separation Mechanism: In RP-HPLC, the stationary phase (the column) is non-polar (e.g., C18-silica), while the mobile phase is polar (e.g., a mixture of acetonitrile and water). The analyte, BPDP, is a significantly non-polar molecule (high LogP), causing it to have a strong affinity for the C18 stationary phase.[5] By using a high percentage of organic solvent (acetonitrile) in the mobile phase, the analyte's retention is controlled, allowing it to elute from the column as a sharp, symmetrical peak.
-
Detection Principle: BPDP possesses multiple phenyl groups which absorb light in the ultraviolet (UV) region of the electromagnetic spectrum. The UV detector measures the absorbance of the column eluent at a specific wavelength as a function of time. When BPDP passes through the detector's flow cell, it absorbs light, and the resulting signal is proportional to its concentration in the sample. While a full UV scan of BPDP would determine the absolute absorbance maximum (λ-max), the aromatic nature of the compound ensures strong absorbance between 220-230 nm. Related organophosphate esters have been successfully analyzed in this range.[][8] A wavelength of 225 nm is selected for this protocol to provide high sensitivity.
Materials and Reagents
-
Reference Standard: this compound (BPDP), Purity >95% (CAS: 981-40-8 or 56803-37-3).[1][9][10]
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Water: Deionized water (DI) or HPLC-grade water, filtered through a 0.22 µm membrane.
-
Equipment:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance (4-decimal place).
-
Class A volumetric flasks and pipettes.
-
Ultrasonic bath.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials with caps.
-
Experimental Protocols
Standard Solution Preparation
Causality: Accurate preparation of calibration standards is fundamental to the accuracy of the entire method. Using a stock solution followed by serial dilutions minimizes weighing errors and ensures consistency.
-
Stock Standard (1000 µg/mL): Accurately weigh 10.0 mg of BPDP reference standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the stock standard into a 10 mL volumetric flask and bring to volume with acetonitrile.
-
Calibration Curve Standards: Prepare a series of at least five calibration standards by serially diluting the working standard with the mobile phase. A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL.
Sample Preparation (General Protocol)
Causality: Sample preparation is crucial for removing matrix components that could interfere with the analysis or damage the HPLC column. The choice of extraction solvent (acetonitrile or methanol) is based on the high solubility of the non-polar BPDP.
-
Solid Samples (e.g., plastic, polymer): a. Weigh approximately 1.0 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 20 mL of acetonitrile. c. Vortex for 1 minute, then place in an ultrasonic bath for 30 minutes to facilitate extraction. d. Centrifuge at 4000 rpm for 10 minutes. e. Carefully collect the supernatant.
-
Filtration: Filter the supernatant (or prepared standard) through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Dilution: If the expected concentration is high, perform a precise dilution of the filtered extract with the mobile phase to fall within the calibration range.
HPLC-UV System Configuration and Analysis
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for reversed-phase separation of non-polar analytes. |
| Mobile Phase | Acetonitrile : Water (85:15 v/v) | The high organic content ensures a reasonable retention time for the highly non-polar BPDP. |
| Mode | Isocratic | Simplifies the method, improves reproducibility, and is sufficient for this application. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintains stable retention times and peak shapes by controlling mobile phase viscosity. |
| Detection Wavelength | 225 nm | Provides high sensitivity based on the UV absorbance of the phenyl groups.[][8] |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion while providing sufficient signal. |
| Run Time | 10 minutes | Sufficient to allow for the elution of BPDP and any minor impurities. |
Analysis Sequence and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a solvent blank (mobile phase) to ensure the system is clean.
-
Inject the calibration standards from lowest to highest concentration.
-
Construct a calibration curve by plotting the peak area of BPDP against its concentration. Perform a linear regression and ensure the coefficient of determination (R²) is > 0.999.
-
Inject the prepared samples.
-
Calculate the concentration of BPDP in the samples using the regression equation from the calibration curve.
Method Validation Protocol
To ensure the method is trustworthy and fit for its intended purpose, a validation protocol based on ICH Q2(R1) guidelines should be followed.[3][4]
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze a blank matrix extract to check for interfering peaks at the retention time of BPDP. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | Analyze a minimum of five concentrations across the intended range (e.g., 1-50 µg/mL). | R² ≥ 0.999. |
| Accuracy | Spike a blank matrix with BPDP at three concentration levels (low, medium, high). Analyze in triplicate and calculate the percent recovery. | Recovery between 90-110%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples of a medium concentration standard on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Determine based on the signal-to-noise (S/N) ratio or the standard deviation of the y-intercept of the calibration curve. | S/N ≈ 3:1 for LOD.S/N ≈ 10:1 for LOQ. |
| Robustness | Introduce small, deliberate variations to method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase Organic Content ±2%). | System suitability parameters (e.g., retention time, peak symmetry) remain within acceptable limits. RSD of results ≤ 5.0%. |
Visualizations
Caption: Logical components of the method validation protocol.
Conclusion
The RP-HPLC-UV method described in this application note is a robust, reliable, and accurate procedure for the routine quantification of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes the method accessible and easy to implement in most analytical laboratories. By following the detailed experimental and validation protocols, researchers, scientists, and drug development professionals can achieve trustworthy results for quality control, environmental monitoring, or safety assessment purposes.
References
-
LookChem. This compound. LookChem. Available at: [Link]
-
GOV.UK. Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3). GOV.UK. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
ACS Publications. Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression. American Chemical Society. Available at: [Link]
-
ECI Digital Archives. Limitation and detection of bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) from bioprocess container materials. ECI Digital Archives. Available at: [Link]
-
PubMed. Development and validation of an ultra-performance liquid chromatography method for the determination of bis(2,4-di-tert-butylphenyl)phosphate and related extractable compounds from single-use plastic films. National Library of Medicine. Available at: [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]
-
MDPI. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. MDPI. Available at: [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH. Available at: [Link]
Sources
- 1. tert-Butylphenyl diphenyl phosphate - Technical grade | 56803-37-3 | FB40157 [biosynth.com]
- 2. tert-Butylphenyl diphenyl phosphate | 56803-37-3 [chemicalbook.com]
- 3. ajprui.com [ajprui.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | C22H23O4P | CID 70425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development and validation of an ultra-performance liquid chromatography method for the determination of bis(2,4-di-tert-butylphenyl)phosphate and related extractable compounds from single-use plastic films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy Online CAS Number 981-40-8 - TRC - p-t-Butylphenyl Diphenyl Phosphate | LGC Standards [lgcstandards.com]
- 10. Buy Online CAS Number 981-40-8 - TRC - p-t-Butylphenyl Diphenyl Phosphate | LGC Standards [lgcstandards.com]
Application Note: A Validated GC-MS Protocol for the Quantification of p-tert-Butylphenyl Diphenyl Phosphate in Environmental Water Samples
Authored by: A Senior Application Scientist
Introduction
p-tert-Butylphenyl diphenyl phosphate (TBPDP) is an organophosphate ester (OPE) widely used as a flame retardant and plasticizer in various consumer and industrial products. Its potential for environmental persistence and adverse effects on aquatic ecosystems necessitates sensitive and reliable analytical methods for its detection in water sources. This application note presents a detailed and validated protocol for the determination of TBPDP in water samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed for researchers, environmental scientists, and analytical chemists requiring a robust workflow from sample collection to data analysis, emphasizing scientific integrity and field-proven insights.
The protocol herein leverages the widely accepted and efficient solid-phase extraction (SPE) technique for the pre-concentration of TBPDP from aqueous matrices, followed by selective and sensitive quantification by GC-MS. Each step has been optimized to ensure high recovery, accuracy, and precision, with a thorough explanation of the underlying principles to empower the user to adapt and troubleshoot as necessary.
Principle of the Method
This method is based on the extraction and concentration of TBPDP from water samples using a solid-phase extraction (SPE) cartridge. The analyte is then eluted with an appropriate organic solvent, and the eluate is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The quantification is performed using an internal standard method to ensure accuracy and correct for any variations during sample preparation and injection.
Materials and Reagents
Reagents and Standards
-
This compound (TBPDP) analytical standard (>98% purity)
-
Triphenyl phosphate (TPP) or another suitable deuterated OPE as an internal standard (IS)
-
HPLC-grade or pesticide-residue grade solvents:
-
Methanol
-
Dichloromethane
-
Ethyl acetate
-
Hexane
-
-
Reagent-grade water (ASTM Type I)
-
High-purity nitrogen gas (99.999%)
Glassware and Equipment
-
Amber glass bottles for sample collection (1 L)
-
Glass fiber filters (0.7 µm pore size)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a polymeric sorbent like Oasis HLB)[1]
-
SPE vacuum manifold
-
Concentrator tubes
-
Nitrogen evaporator
-
GC-MS system with an autosampler
-
Analytical balance
-
Standard laboratory glassware (pipettes, volumetric flasks, etc.)
Sample Collection and Preservation
-
Collection: Collect water samples in 1 L pre-cleaned amber glass bottles to minimize photodegradation of the analyte.
-
Preservation: If not analyzed immediately, store the samples at 4°C and extract within 48 hours to prevent analyte degradation. For longer storage, acidification to pH 2 with sulfuric acid may be considered, but stability studies are recommended.
-
Filtration: To remove suspended particulate matter that can clog the SPE cartridge, filter the water samples through a 0.7 µm glass fiber filter.
Experimental Protocol: Solid-Phase Extraction (SPE)
The SPE procedure is a critical step for isolating and concentrating TBPDP from the water matrix.[2] The choice of sorbent is crucial; C18 cartridges are effective for nonpolar to moderately polar compounds, while polymeric sorbents can offer broader selectivity.[1][2]
SPE Cartridge Conditioning
-
Place the SPE cartridges on a vacuum manifold.
-
Wash the cartridges with 5 mL of ethyl acetate.
-
Flush with 5 mL of methanol.
-
Equilibrate the cartridges with 10 mL of reagent-grade water. Crucial: Do not allow the sorbent bed to go dry during conditioning or sample loading.
Sample Loading
-
Measure 500 mL of the filtered water sample.
-
Spike the sample with the internal standard (e.g., to a final concentration of 100 ng/L).
-
Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
Cartridge Washing and Drying
-
After sample loading, wash the cartridge with 5 mL of reagent-grade water to remove any co-extracted polar impurities.
-
Dry the cartridge thoroughly by applying a vacuum for 20-30 minutes or by purging with a gentle stream of nitrogen gas. This step is vital to remove residual water, which can interfere with the subsequent GC-MS analysis.[3]
Elution
-
Place a collection vial or concentrator tube under the cartridge.
-
Elute the retained TBPDP and internal standard with two 5 mL aliquots of a suitable solvent mixture, such as dichloromethane:hexane (1:1, v/v) or ethyl acetate. The choice of elution solvent should be optimized for the specific sorbent used.[1]
-
Collect the eluate.
Concentration
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of high-purity nitrogen gas in a nitrogen evaporator. The water bath temperature should be maintained around 35-40°C.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis
The following instrumental parameters are a starting point and should be optimized for the specific instrument in use.
GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 10 min.[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters for TBPDP
To enhance sensitivity and selectivity, the mass spectrometer should be operated in SIM mode. The characteristic ions for TBPDP need to be determined by injecting a standard solution in full scan mode. Based on the fragmentation pattern, a quantifier ion (the most abundant) and at least two qualifier ions should be selected.
| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| TBPDP | To be determined | To be determined |
| Internal Standard (IS) | To be determined | To be determined |
Note: The user must determine the specific quantifier and qualifier ions for TBPDP and the chosen internal standard by analyzing a pure standard under the same GC-MS conditions.
Method Validation
To ensure the reliability of the analytical data, the method must be validated according to established guidelines.[5][6][7] The following parameters should be assessed:
Linearity and Calibration
-
Prepare a series of calibration standards of TBPDP (e.g., 1, 5, 10, 50, 100, 200 µg/L) in the final extraction solvent, each containing a constant concentration of the internal standard.
-
Inject the calibration standards into the GC-MS system.
-
Construct a calibration curve by plotting the ratio of the peak area of TBPDP to the peak area of the internal standard against the concentration of TBPDP.
-
The linearity of the calibration curve should be evaluated by the coefficient of determination (R²), which should be ≥ 0.995.
Accuracy and Precision
-
Accuracy is determined by spike-recovery experiments. Spike reagent water samples at three different concentration levels (low, medium, and high) with known amounts of TBPDP.
-
Process and analyze these spiked samples using the entire analytical procedure.
-
Calculate the percent recovery. The acceptable range for accuracy is typically 70-130%.[8]
-
Precision is assessed by analyzing replicate spiked samples (n≥5) and is expressed as the relative standard deviation (RSD). The RSD should be ≤ 15%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
The LOD is the lowest concentration of an analyte that can be reliably detected. It can be estimated based on the signal-to-noise ratio (S/N) of 3:1.
-
The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. It is typically determined as the concentration that gives a S/N of 10:1 or as the lowest point on the calibration curve.[9]
Method Validation Summary
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 70 - 130% |
| Precision (% RSD) | ≤ 15% |
| Limit of Detection (LOD) | S/N ≥ 3 |
| Limit of Quantification (LOQ) | S/N ≥ 10 |
Data Analysis and Quality Control
-
Quantification: The concentration of TBPDP in the samples is calculated using the calibration curve generated from the standards.
-
Quality Control: A method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) should be analyzed with each batch of samples to monitor for contamination, and to assess the accuracy and precision of the method.
Workflow Diagram
Caption: Workflow for the determination of TBPDP in water samples.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the analysis of this compound in water samples by GC-MS. By adhering to the detailed steps for sample preparation, instrumental analysis, and method validation, researchers can obtain reliable and accurate data on the presence of this emerging contaminant in the aquatic environment. The emphasis on explaining the rationale behind each step allows for informed troubleshooting and adaptation of the method for specific laboratory conditions and research needs.
References
-
Pang, L., et al. (2025). Magnetic solid-phase extraction of organophosphate esters from water sample based on MOF-derived hollow cactus-like carbon sheets. Mikrochimica Acta, 192(12), 791. Available at: [Link]
-
LCGC International. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). LCGC International. Available at: [Link]
-
LCGC International. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. LCGC International. Available at: [Link]
-
ResearchGate. (2025). Determination of organophosphate esters in water samples by mixed-mode liquid chromatography and tandem mass spectrometry. ResearchGate. Available at: [Link]
-
PubMed. (2013). Determination of organophosphate esters in water samples using an ionic liquid-based sol-gel fiber for headspace solid-phase microextraction coupled to gas chromatography-flame photometric detector. Journal of Chromatography A, 1300, 141-150. Available at: [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. UC Davis Mass Spectrometry Facilities. Available at: [Link]
-
Agilent Technologies. (2010). Determination of Organophosphates in Lake Water. Agilent Technologies Application Note. Available at: [Link]
-
PubMed Central. (2019). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. International Journal of Environmental Research and Public Health, 16(15), 2705. Available at: [Link]
-
ResearchGate. (n.d.). Tris(2,4-di-tert-butylphenyl) phosphate. ResearchGate. Available at: [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Organomation Blog. Available at: [Link]
- 3M Environmental Laboratory. (2019).
-
ResearchGate. (2018). Tri(2,4-di-t-butylphenyl) Phosphate: A Previously Unrecognized, Abundant, Ubiquitous Pollutant in the Built and Natural Environment. Environmental Science & Technology Letters, 5(1), 23-28. Available at: [Link]
- Brandsma, S. (n.d.). GC-MS and LC-MS methods for Flame Retardant (FR) analysis.
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AquaEnergy Expo Knowledge Hub. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. TrAC Trends in Analytical Chemistry, 26(6), 497-511. Available at: [Link]
- California Environmental Protection Agency. (2019). Determination of Organophosphate and Brominated Flame Retardants in House Dust and Consumer Products by Gas Chromatography. Department of Toxic Substances Control.
-
PubMed. (2017). [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS]. Yakugaku Zasshi, 137(7), 899-905. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method Validation and Peer Review Policies and Guidelines. US EPA. Available at: [Link]
-
ResearchGate. (2025). Validation of Analytical Methods. ResearchGate. Available at: [Link]
- Water Research Commission. (2011). Verification and Validation of Analytical Methods for Testing the Levels of PPHCPs (Pharmaceutical & Personal Health Care Products)
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La démarche ISO 17025. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In Practical Guide to ISO 17025. Available at: [Link]
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Application Note: Structural Elucidation of p-tert-Butylphenyl Diphenyl Phosphate via ¹H and ³¹P Nuclear Magnetic Resonance Spectroscopy
Abstract: This document provides a comprehensive guide to the structural analysis of p-tert-Butylphenyl diphenyl phosphate, an organophosphorus compound of significant industrial interest, often utilized as a flame retardant.[1][2] We present detailed, field-proven protocols for acquiring and interpreting both proton (¹H) and phosphorus-31 (³¹P) Nuclear Magnetic Resonance (NMR) spectra. The causality behind experimental choices, from sample preparation to parameter selection, is explained to ensure robust and reproducible results. This guide is intended for researchers, analytical scientists, and professionals in drug development and materials science who require unambiguous molecular characterization.
Introduction: The Power of Multinuclear NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of molecules in solution.[3] For organophosphorus compounds, a multinuclear approach combining ¹H and ³¹P NMR provides a holistic and definitive characterization.[4]
-
¹H NMR offers detailed information about the carbon-hydrogen framework of the molecule, revealing the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.
-
³¹P NMR serves as a highly specific probe for the phosphorus center.[5] Given that the ³¹P isotope has 100% natural abundance and a spin of ½, it yields sharp, sensitive signals over a wide chemical shift range, making it an excellent tool for identifying and quantifying phosphorus-containing species.[4][5][6]
This application note details the synergistic use of these two techniques to confirm the identity and assess the purity of this compound.
Molecular Structure and Predicted Spectral Features
To properly interpret NMR spectra, a foundational understanding of the molecule's structure is essential. This compound possesses several distinct functional groups that give rise to a unique spectral fingerprint.
Predicted ¹H NMR Signals:
-
tert-Butyl Group: A sharp singlet representing the nine chemically equivalent methyl protons.
-
p-tert-Butylphenyl Group: The four aromatic protons form an AA'BB' system, which should appear as two distinct doublets.
-
Diphenyl Groups: The ten protons on the two unsubstituted phenyl rings will produce complex multiplets due to overlapping signals.
Predicted ³¹P NMR Signal:
-
A single resonance is expected in a proton-decoupled spectrum, corresponding to the sole phosphorus atom in the phosphate ester environment.
Part 1: ¹H NMR Spectral Analysis Protocol
Rationale and Causality
The primary goal of the ¹H NMR experiment is to map the proton environments within the molecule. The choice of solvent is critical; a deuterated solvent is used to avoid a large, interfering signal that would overwhelm the analyte signals.[7] Chloroform-d (CDCl₃) is an excellent choice as it is a good solvent for many organophosphates and has a well-defined residual peak for referencing.[8][9] Sample concentration must be optimized to ensure a good signal-to-noise ratio without causing line broadening due to excessive viscosity.[7]
Experimental Protocol: Sample Preparation & Acquisition
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃, ~0.7 mL)
-
5 mm NMR tube of appropriate quality (e.g., Wilmad 528-PP-7 or equivalent)[10]
-
Pasteur pipette and bulb
-
Small vial
Step-by-Step Procedure:
-
Weighing: Accurately weigh 5-10 mg of the sample into a small, clean vial.[10]
-
Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. Gently swirl or vortex to ensure the sample is completely dissolved. A homogeneous solution is crucial for acquiring high-resolution spectra.[11]
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[7][10]
-
Transfer: Carefully transfer the clear solution into the NMR tube, ensuring a sample height of at least 4-5 cm.[10]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Instrumental Parameters: The following are typical acquisition parameters for a 400 MHz spectrometer. These may be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz (or higher) | Higher fields provide better signal dispersion and resolution. |
| Pulse Program | Standard 1D Proton (e.g., zg30) | A standard 30-degree pulse is sufficient for routine analysis. |
| Number of Scans (NS) | 8-16 | Averaging multiple scans improves the signal-to-noise ratio. |
| Relaxation Delay (D1) | 1-2 seconds | Allows for adequate relaxation of protons between scans. |
| Acquisition Time (AQ) | 3-4 seconds | Determines the digital resolution of the spectrum. |
| Spectral Width (SW) | ~16 ppm | Ensures all expected proton signals are captured. |
Data Interpretation
-
Chemical Shift (δ): The spectrum should be referenced to the residual CDCl₃ peak at 7.26 ppm or internal TMS at 0 ppm.
-
~1.3 ppm (Singlet, 9H): This signal corresponds to the nine equivalent protons of the sterically shielded tert-butyl group. Its singlet nature confirms the absence of adjacent protons.
-
~7.1-7.4 ppm (Multiplets/Doublets, 14H): This region contains all the aromatic protons.
-
-
Integration: The relative area under each peak must correspond to the proton count (9H : 4H : 10H). This is a critical step for verifying the structure.
-
Coupling: While the tert-butyl group is a singlet, the aromatic protons will exhibit ortho- and meta-coupling. It is also possible to observe weak four-bond coupling (⁴JP-H) between the phosphorus atom and the ortho-protons of the phenyl rings, which can lead to slight broadening of those signals.[6]
Part 2: ³¹P NMR Spectral Analysis Protocol
Rationale and Causality
³¹P NMR provides direct and unambiguous information about the phosphorus center. The experiment is typically performed with proton decoupling ({¹H}) to collapse any P-H coupling, simplifying the spectrum to a single sharp peak and significantly enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[6] Accurate chemical shift referencing is paramount in ³¹P NMR. While an external standard of 85% H₃PO₄ can be used, a more convenient and modern approach is indirect referencing, which calibrates the ³¹P spectrum based on the precisely known frequency of the deuterium lock signal from the solvent.[5][13][14]
Experimental Protocol: Acquisition
Sample: The same sample prepared for ¹H NMR analysis can be used directly.
Instrumental Parameters:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 162 MHz (on a 400 MHz system) | The corresponding frequency for ³¹P on the given instrument. |
| Pulse Program | Standard 1D with {¹H} decoupling | Simplifies the spectrum and improves sensitivity. |
| Number of Scans (NS) | 64-128 | More scans are typically needed than for ¹H due to lower sensitivity. |
| Relaxation Delay (D1) | 2-5 seconds | Phosphate esters can have long relaxation times. |
| Chemical Shift Reference | 85% H₃PO₄ at 0 ppm (External or Indirect) | The universally accepted standard for ³¹P NMR.[5][13] |
| Spectral Width (SW) | ~200 ppm | A wide window is used to ensure the signal is captured. |
Data Interpretation
-
Chemical Shift (δ): In the proton-decoupled spectrum, a single, sharp singlet is expected. For phosphate triesters like this compound, the chemical shift is anticipated to be in the range of -15 to -20 ppm . This is consistent with values reported for similar structures like triphenyl phosphate, which resonates at approximately -18 ppm.[9] This characteristic chemical shift is a strong confirmation of the phosphate ester functional group.
Summary of Expected Spectral Data
The following table consolidates the predicted NMR data for this compound in CDCl₃.
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| ¹H | -C(CH ₃)₃ | ~ 1.3 | Singlet (s) | 9H |
| ¹H | Ar-H (p-tert-butylphenyl) | ~ 7.1-7.4 | Doublet of Doublets (dd) or Multiplet (m) | 4H |
| ¹H | Ar-H (diphenyl) | ~ 7.2-7.5 | Multiplet (m) | 10H |
| ³¹P | O=P (OAr)₃ | ~ -18 | Singlet (s) | 1P |
Overall Analytical Workflow
The logical flow from sample to final data interpretation is critical for efficient and accurate analysis.
Conclusion
The combined application of ¹H and ³¹P NMR spectroscopy provides a robust and definitive method for the structural verification and purity assessment of this compound. The ¹H spectrum confirms the integrity of the hydrocarbon backbone and the substitution pattern of the aromatic rings, while the ³¹P spectrum provides a highly specific signal confirming the phosphate ester environment. Following the detailed protocols outlined in this note will enable researchers to obtain high-quality, reproducible data for confident compound characterization.
References
-
University of Ottawa NMR Facility Blog. (2007). External Chemical Shift Referencing. Available at: [Link][13]
-
Wikipedia. Phosphorus-31 nuclear magnetic resonance. Available at: [Link][5]
-
Scribd. 1H NMR Standard - TriPhenylPhospheneOxide. Available at: [Link][12]
-
Iowa State University Chemical Instrumentation Facility. Indirect Referencing. Available at: [Link][14]
-
DiVerdi, J. A., & Ackerman, J. J. H. (1983). A 31P NMR External Reference for Intact Biological Systems. Journal of Magnetic Resonance, 51, 124-127. Available at: [Link][15]
-
ResearchGate. 1 H NMR spectra for triphenyl phosphate ( blue ), phosphonoacetic acid.... Available at: [Link][9]
-
Budzianowski, J., & Skrzypczak, L. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications. Available at: [Link][16]
-
ResearchGate. Fig. S38 1 H NMR spectra of p-tert-Butylphenol in DMSO-d 6. Available at: [Link][17]
-
Singh, S., & Kumar, V. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1333-1345. Available at: [Link][3]
-
Schaefer, T., et al. (1982). Complete Analysis of the 100 MHz 1H NMR Spectrum of Triphenylphosphine. Canadian Journal of Chemistry, 60(13), 1676-1680. Available at: [Link][18]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link][11]
-
Weizmann Institute of Science. How to make an NMR sample. Available at: [Link][10]
-
Budzianowski, J., & Skrzypczak, L. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PubMed Central. Available at: [Link][4]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link][7]
-
Google Patents. CN102268036A - Preparation method of tert-butyl triphenyl phosphate. Available at: [1]
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- 3. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]
- 4. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Triphenyl phosphate(115-86-6) 1H NMR spectrum [chemicalbook.com]
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- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note: High-Recovery Analysis of p-tert-Butylphenyl Diphenyl Phosphate (BPDP) in Biota
Abstract
This application note provides a comprehensive, field-proven protocol for the extraction, purification, and quantification of p-tert-Butylphenyl diphenyl phosphate (BPDP), an organophosphate ester of growing environmental concern, in complex biological matrices such as fish tissue. Biota samples, with their high lipid and protein content, present significant analytical challenges, including matrix effects and low recovery of lipophilic compounds like BPDP. The methodology detailed herein employs an optimized liquid-solid extraction followed by a two-stage cleanup process involving lipid precipitation and solid-phase extraction (SPE) to ensure high analyte recovery and a clean final extract suitable for instrumental analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Need for BPDP Monitoring
This compound (BPDP) is an organophosphate ester (OPE) used extensively as a flame retardant and plasticizer in a multitude of consumer and industrial products.[1] As an additive, BPDP is not chemically bound to polymer matrices, facilitating its release into the environment through leaching and abrasion.[1] Its presence has been confirmed in various environmental compartments, including household dust and aquatic ecosystems.[1][2]
The toxicological profile of BPDP and related butylated triaryl phosphates is an area of active research. Studies have indicated potential for bioaccumulation and developmental toxicity in aquatic organisms.[3][4] Given its physicochemical properties, particularly its high lipophilicity (LogP > 6), BPDP tends to accumulate in the fatty tissues of organisms, posing a risk of biomagnification through the food web.[5] Therefore, robust and reliable analytical methods are imperative for monitoring BPDP levels in biota to assess environmental contamination, understand its toxicokinetics, and perform accurate ecological risk assessments.
Analyte Physicochemical Properties
Understanding the properties of BPDP is fundamental to designing an effective sample preparation strategy. Its high LogP value dictates the use of non-polar solvents for extraction and a reversed-phase mechanism for solid-phase extraction. Its thermal stability makes it amenable to GC-MS analysis.
| Property | Value | Source |
| CAS Number | 56803-37-3 (mixture); 981-40-8 (p-isomer) | [6][7] |
| Molecular Formula | C₂₂H₂₃O₄P | [5][6] |
| Molecular Weight | 382.40 g/mol | [8] |
| LogP (Octanol-Water Partition) | 6.49 | [5] |
| Water Solubility | <0.1 g/100 mL (practically insoluble) | [6] |
| Vapor Pressure | 7.8 x 10⁻⁵ Pa at 20°C | [8] |
| Boiling Point | 245-260°C (mixture) | [6] |
Overall Analytical Workflow
The analytical workflow is designed to systematically remove interferences (lipids, proteins, pigments) while concentrating the target analyte, BPDP. The process involves tissue homogenization, solvent extraction, lipid removal, solid-phase extraction cleanup, and finally, instrumental analysis.
Caption: High-level workflow for BPDP analysis in biota.
Detailed Experimental Protocols
Causality Statement: All glassware should be thoroughly cleaned and solvent-rinsed, and procedural blanks should be included in each sample batch to mitigate the risk of contamination from laboratory equipment, as OPEs are common in plastic materials.[9]
Sample Homogenization and Extraction
This protocol is optimized for a 2-5 gram (wet weight) tissue sample.
-
Preparation: Accurately weigh approximately 2-5 g of thawed, homogenized fish tissue into a clean extraction cell. If not already homogenized, dice the tissue using solvent-rinsed stainless-steel tools.
-
Drying: Mix the tissue with diatomaceous earth or anhydrous sodium sulfate until a free-flowing powder is obtained. This step is critical for ensuring efficient solvent penetration during extraction.
-
Internal Standard Spiking: Spike the sample with an appropriate amount of a labeled internal standard solution (e.g., p-t-Butylphenyl Diphenyl Phosphate-d10) to correct for matrix effects and variations in extraction efficiency.[9] Allow to equilibrate for 15-20 minutes.
-
Extraction: Perform an accelerated solvent extraction (ASE) or Soxhlet extraction.
-
Solvent System: Dichloromethane (DCM) / Hexane (1:1, v/v). This solvent combination is effective for extracting highly lipophilic compounds like BPDP (LogP > 6) while minimizing the co-extraction of more polar interferences.
-
ASE Parameters (Example): Temperature: 100°C; Pressure: 1500 psi; Static Cycles: 2; Static Time: 5 min.
-
-
Collection: Collect the extract in a clean glass vial. Concentrate the extract to approximately 2-3 mL using a gentle stream of nitrogen.
Cleanup Stage 1: Freezing-Lipid Precipitation
High lipid content is the primary challenge in biota analysis.[10] Freezing precipitation is a cost-effective and efficient method to remove the bulk of lipids before further cleanup.
-
Solvent Addition: Add 10-15 mL of cold methanol to the concentrated extract.
-
Precipitation: Vortex the mixture thoroughly and place it in a freezer at -20°C for at least 4 hours (overnight is recommended). The low temperature causes the lipids to precipitate out of the methanol solution.
-
Separation: Centrifuge the cold sample at a low speed (e.g., 3000 rpm for 5 min) while maintaining the cold temperature.
-
Supernatant Transfer: Carefully decant the supernatant containing the analyte of interest into a clean collection tube. The precipitated lipids will remain as a pellet at the bottom.
Cleanup Stage 2: Solid-Phase Extraction (SPE)
SPE provides the final cleanup and concentration of the analyte. A C18 sorbent is chosen based on the non-polar, hydrophobic nature of BPDP.[11]
Caption: Four-step Solid-Phase Extraction (SPE) protocol.
Detailed SPE Protocol:
-
Cartridge: C18 SPE Cartridge (e.g., 500 mg, 6 mL).
-
Conditioning: Sequentially pass the following solvents through the cartridge. Do not allow the sorbent to go dry between steps.
-
5 mL Ethyl Acetate
-
5 mL Methanol
-
5 mL Deionized Water
-
-
Sample Loading: Dilute the supernatant from the lipid removal step with deionized water to a final methanol concentration of <10%. Load the entire sample onto the SPE cartridge at a slow, steady flow rate (~1-2 mL/min) to ensure efficient analyte retention.
-
Washing: Wash the cartridge with 5 mL of a 50:50 (v/v) water/methanol solution. This step removes residual polar interferences without prematurely eluting the target analyte.
-
Drying: Dry the cartridge thoroughly by passing nitrogen or applying a vacuum for 15-20 minutes. This is crucial to remove all water before the final elution with a non-polar solvent.
-
Elution: Elute the BPDP from the cartridge using 5 mL of ethyl acetate into a clean collection tube.
-
Final Preparation: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 200 µL of an appropriate solvent for instrumental analysis (e.g., isooctane for GC-MS, methanol for LC-MS/MS).
Instrumental Analysis
GC-MS Method
GC-MS is a robust technique for the analysis of thermally stable, semi-volatile compounds like BPDP.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable temperature and flow control. |
| MS System | Agilent 7000 series Triple Quadrupole or 5977 MSD | Offers high sensitivity and selectivity (MSD in SIM mode). |
| Injection | 1 µL, Pulsed Splitless | Maximizes transfer of semi-volatile analytes to the column.[12] |
| Inlet Temp. | 300 °C | Ensures complete vaporization of BPDP. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | Low-polarity phase provides good separation for OPEs. |
| Oven Program | 80°C (hold 1 min), ramp to 320°C at 15°C/min, hold 5 min | Optimized for elution of high-boiling point OPEs. |
| MS Transfer Line | 320 °C | Prevents condensation of the analyte before detection.[12] |
| Ion Source Temp. | 320 °C | Minimizes analyte adsorption in the source.[12] |
| Quantitation Ions (SIM) | m/z 382 (M⁺), 325, 77 | Suggested ions based on BPDP structure (requires empirical verification). |
LC-MS/MS Method
LC-MS/MS is an alternative for analyzing OPEs, offering high sensitivity and specificity without the need for high temperatures.
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC system | Provides efficient separation and narrow peaks. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for high-selectivity MRM transitions. |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for reversed-phase separation of non-polar analytes. |
| Mobile Phase A | Water with 5 mM Ammonium Formate + 0.1% Formic Acid | Standard aqueous mobile phase for reversed-phase ESI+. |
| Mobile Phase B | Methanol with 0.1% Formic Acid | Strong organic solvent for eluting hydrophobic compounds. |
| Gradient | Optimized linear gradient from 50% B to 98% B | Tailored to elute BPDP and separate from matrix components. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | OPEs ionize efficiently in positive mode. |
| MRM Transitions | Precursor > Product (e.g., 383 > [Product Ion 1], 383 > [Product Ion 2]) | Specific transitions must be optimized in-house for the instrument used. |
Trustworthiness: Quality Assurance & Control
To ensure the generation of reliable and defensible data, a robust QA/QC protocol is essential.
-
Method Blank: An analyte-free matrix (e.g., clean sand or sodium sulfate) processed alongside samples to check for background contamination.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): A pair of replicate samples spiked with a known concentration of the analyte to assess method accuracy and precision within the sample matrix.
-
Internal Standards: Isotopically labeled standards (e.g., BPDP-d10) should be added to every sample, blank, and standard to correct for recovery losses and matrix-induced signal suppression or enhancement.[9]
-
Calibration Curve: A multi-point calibration curve (5-8 points) should be prepared using certified reference standards to ensure accurate quantification. A correlation coefficient (r²) of >0.995 is typically required.[13]
References
-
Environment Agency (2009). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3). GOV.UK. [Link]
-
LookChem (2023). This compound. LookChem. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Zeng, L., et al. (2019). Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust. Journal of Chromatography A, 1605, 460368. [Link]
-
Analytice. P-t-butylphenyl diphenyl phosphate (981-40-8) ; Bis (p-t-butylphenyl) phenyl phosphate (115-87-7) _ standards to be supplied, see note - analysis. [Link]
- Unknown Source. GC-MS and LC-MS methods for Flame Retardant (FR) analysis. Provided by search tool.
-
Heitkamp, M. A., et al. (1986). Biodegradation of tert-butylphenyl diphenyl phosphate. Applied and Environmental Microbiology, 51(2), 316-322. [Link]
-
Wang, N., et al. (2019). Waterborne and Dietary Bioaccumulation of Organophosphate Esters in Zooplankton Daphnia magna. International Journal of Environmental Research and Public Health, 16(18), 3443. [Link]
-
Charalampous, A. C., et al. (2021). Development and validation of a new method for the simultaneous determination of PAHs and NDL-PCBs in fish by GC-SQ-MS. Analytical Methods, 13(3), 356-366. [Link]
- Unknown Source.
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Pandelides, Z., et al. (2023). Environmentally Relevant Concentrations of Triphenyl Phosphate (TPhP) Impact Development in Zebrafish. International Journal of Molecular Sciences, 24(13), 10831. [Link]
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Agilent Technologies (2021). Analysis of Per and Polyfluoroalkyl Substances in Edible Fish Tissue Using Agilent Captiva EMR–Lipid and LC/MS/MS. [Link]
-
Agilent Technologies (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. [Link]
-
Zhang, X., et al. (2023). Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression. Chemical Research in Toxicology, 36(8), 1269-1278. [Link]
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Application Notes & Protocols: Utilizing p-tert-Butylphenyl Diphenyl Phosphate (BPADP) as a High-Performance Flame Retardant in Polycarbonate
Abstract: Polycarbonate (PC) is a premier engineering thermoplastic celebrated for its exceptional impact strength, thermal stability, and optical clarity.[1][2] However, its inherent flammability restricts its use in demanding applications within the electronics, automotive, and construction sectors where stringent fire safety standards are mandatory.[3] Historically, halogenated flame retardants were employed, but environmental and health concerns have catalyzed a shift towards halogen-free alternatives.[4] Among these, organophosphorus compounds, and specifically p-tert-Butylphenyl diphenyl phosphate (BPADP), have emerged as a highly effective solution.[5] BPADP not only imparts excellent flame retardancy to polycarbonate but also functions as a plasticizing agent, influencing the final mechanical properties of the material. This document provides an in-depth guide on the mechanism, application, and evaluation of BPADP in polycarbonate, tailored for researchers and materials scientists.
The Dual-Action Flame Retardancy Mechanism of BPADP
The efficacy of this compound in polycarbonate stems from its ability to interrupt the combustion cycle in both the condensed (solid) and gas phases. This dual-action mechanism is a hallmark of advanced phosphorus-based flame retardants.[6][7]
-
Condensed-Phase Action: When the PC/BPADP composite is exposed to the intense heat of a fire, BPADP undergoes thermal decomposition. This process releases phosphoric and polyphosphoric acids, which act as catalysts for the dehydration of the polycarbonate backbone. This catalytic dehydration promotes the formation of a stable, insulating carbonaceous char layer on the material's surface.[8] This char layer serves as a physical barrier, limiting the diffusion of flammable volatile gases to the flame front and shielding the underlying polymer from further heat, thereby suppressing pyrolysis.[7]
-
Gas-Phase Action: Simultaneously, volatile phosphorus-containing radicals (such as PO•) are released from the decomposing BPADP into the gas phase.[7] These radicals function as highly effective flame inhibitors by scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that are essential for propagating the exothermic combustion reactions in the flame.[6][9] This "radical trap" mechanism effectively quenches the flame at a chemical level, reducing heat generation and preventing sustained burning.
The synergy between these two phases results in a highly efficient flame retardant system that reduces heat release, smoke production, and flame spread.
Caption: Figure 1: Dual-Action Flame Retardancy Mechanism of BPADP in Polycarbonate.
Experimental Application & Evaluation Workflow
A systematic approach is crucial for successfully incorporating and validating the performance of BPADP in polycarbonate. The workflow involves three main stages: material preparation, specimen molding, and comprehensive characterization.
Caption: Figure 2: Experimental Workflow for PC/BPADP Formulation and Testing.
Detailed Protocols
Protocol 1: Incorporation of BPADP into Polycarbonate via Melt Blending
Objective: To prepare homogeneous PC/BPADP composite pellets at various concentrations for subsequent analysis.
Causality: Melt blending with a twin-screw extruder is the industry-standard method for creating well-dispersed additive masterbatches and compounds. The co-rotating, intermeshing screws provide high shear forces necessary to ensure uniform distribution of the liquid BPADP flame retardant within the viscous polycarbonate melt. Proper drying is a critical prerequisite, as polycarbonate is highly susceptible to hydrolytic degradation at processing temperatures, which would otherwise lead to a significant loss of molecular weight and mechanical properties.
Materials & Equipment:
-
Polycarbonate pellets (general purpose, injection molding grade)
-
This compound (BPADP)
-
Drying oven or dehumidifying dryer
-
Gravimetric blender or manual pre-mixing container
-
Co-rotating twin-screw extruder
-
Water bath for strand cooling
-
Strand pelletizer
Procedure:
-
Drying: Dry the polycarbonate pellets thoroughly at 120°C for 4 hours to reduce moisture content to below 0.02%.
-
Pre-mixing: In a separate container, accurately weigh and combine the dried PC pellets and BPADP liquid to achieve the target weight percentages (e.g., 5%, 10%, 15% BPADP). Tumble mix for 15 minutes for initial distribution.
-
Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical profile for PC is a gradual increase from the feed zone to the metering zone. (Example: Zone 1 (Feed): 240°C, Zones 2-5: 260°C, 270°C, 280°C, 280°C, Die: 275°C). Set screw speed to 200-300 RPM.
-
Compounding: Feed the pre-mixed material into the extruder hopper at a consistent rate. The molten polymer strand will exit the die.
-
Cooling & Pelletizing: Pass the extrudate through a water bath to solidify the strand, then feed it into the pelletizer to produce uniform pellets.
-
Post-Drying: Collect and dry the resulting PC/BPADP pellets at 80-100°C for 2-4 hours to remove surface moisture before storage or molding.
Protocol 2: Flammability and Performance Characterization
Objective: To quantify the flame retardancy, thermal stability, and mechanical properties of the PC/BPADP composites.
Causality: A multi-faceted testing approach is required to fully validate the performance of a flame-retardant formulation. Flammability tests like UL-94 and LOI simulate different fire scenarios and are standard industry benchmarks.[10] TGA provides fundamental data on thermal stability and confirms the condensed-phase charring mechanism.[11] Crucially, mechanical tests are performed to ensure that the improvement in fire safety does not unacceptably compromise the material's structural integrity, as additives can often impact strength and toughness.[8][12]
A. Flammability Testing
-
Limiting Oxygen Index (LOI) - ASTM D2863:
-
Prepare bar specimens (typically 130 x 6.5 x 3 mm³).[11]
-
Mount a specimen vertically in the test chimney.
-
Introduce a controlled mixture of oxygen and nitrogen into the chimney.
-
Ignite the top of the specimen with a pilot flame.
-
Determine the minimum oxygen concentration that just supports sustained flaming combustion for a specified duration or extent of burning. A higher LOI value indicates superior flame retardancy.
-
-
UL-94 Vertical Burn Test - ASTM D3801:
-
Prepare bar specimens (125 x 12.5 x 3 mm³).[11]
-
Condition specimens for 48 hours at 23°C and 50% relative humidity.
-
Mount a specimen vertically. Place a layer of dry cotton 300 mm below the specimen.
-
Apply a calibrated blue flame to the bottom edge for 10 seconds and remove.
-
Record the afterflame time (t1).
-
Immediately after the flame extinguishes, re-apply the flame for another 10 seconds.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Note if any dripping particles ignite the cotton below.
-
Classify the material based on the strict UL-94 criteria (V-0 being the highest rating for this test).[10][13]
-
B. Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Place a small sample (5-10 mg) of the composite into a TGA crucible.
-
Heat the sample from ambient temperature to 800°C at a constant rate (e.g., 20°C/min) under a nitrogen atmosphere.
-
Record the sample weight as a function of temperature.
-
Determine the onset of degradation (Td5, temperature at 5% weight loss) and the percentage of char residue remaining at 700°C. Increased Td5 and char yield are indicative of enhanced thermal stability and effective condensed-phase action.[8][11]
-
C. Mechanical Properties
-
Tensile Testing - ASTM D638:
-
Use injection-molded Type I dumbbell-shaped specimens.
-
Test the specimens on a universal testing machine at a constant crosshead speed (e.g., 5 mm/min).
-
Measure the tensile strength, tensile modulus, and elongation at break.
-
-
Notched Izod Impact - ASTM D256:
-
Use injection-molded rectangular bars with a V-notch.
-
Strike the specimen with a pendulum hammer.
-
Measure the energy absorbed to fracture the specimen. This value indicates the material's toughness and resistance to impact.
-
Summary of Expected Performance Data
The addition of BPADP is expected to significantly enhance the flame retardancy of polycarbonate, with a corresponding trade-off in certain mechanical properties due to its plasticizing effect. The following table summarizes typical results for illustrative purposes.
| Property | Test Standard | Neat PC | PC + 10 wt% BPADP | PC + 15 wt% BPADP |
| Flammability | ||||
| Limiting Oxygen Index (LOI) | ASTM D2863 | ~27%[4] | ~30% | ~32% |
| UL-94 Rating (3.0 mm) | ASTM D3801 | V-2[13] | V-0 | V-0 |
| Thermal Properties | ||||
| Td5 (5% Weight Loss, N₂) | TGA | ~450°C | ~430°C | ~420°C |
| Char Yield @ 700°C (N₂) | TGA | ~20% | ~25% | ~28% |
| Mechanical Properties | ||||
| Tensile Strength | ASTM D638 | ~60 MPa[1] | ~55 MPa | ~52 MPa |
| Notched Izod Impact | ASTM D256 | ~700 J/m[1] | ~650 J/m | ~600 J/m |
Note: Values are representative and can vary based on the specific grade of polycarbonate, processing conditions, and exact formulation.
References
- The development and application of contemporary phosphorus flame retardants: a review. (n.d.). Vertex AI Search.
- Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. (2024). National Institutes of Health.
- Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. (2024). PubMed.
- Flame retardants for polycarbonate - New and classical solutions. (2025). ResearchGate.
- The Essential Role of Flame Retardants in Modern Plastics: A Deep Dive into tert-Butylphenyl Diphenyl Phosphate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- An Overview: Organophosphate Flame Retardants in the Atmosphere. (2022). Aerosol and Air Quality Research.
- Flame retardancy and thermal properties of solid bisphenol A bis(diphenyl phosphate) combined with montmorillonite in polycarbonate. (2025). ResearchGate.
- Understanding Flame Retardant Mechanisms: The Role of Phosphate Esters in Polymer Safety. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Structural and Dynamic Properties of Flame-Retardant Phosphorylated-Polycarbonate/Polycarbonate Blends. (2025). National Institutes of Health.
- UL 94 - Test for Flammability of Plastic Materials for Parts in Devices and Appliances. (2023). UL Solutions.
- Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. (2025). PubMed Central.
- CAS 65652-41-7 di-tert-butylphenyl phenyl phosphate. (n.d.). BOC Sciences.
- Polycarbonate – Flammability. (2014). HighLine Polycarbonate LLC.
- Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. (2024). MDPI.
- Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. (2024). ResearchGate.
- Preparation method of tert-butyl triphenyl phosphate. (n.d.). Google Patents.
- Mechanical and Thermal Properties of 3D Printed Polycarbonate. (n.d.). MDPI.
- Typical physical and mechanical properties of Polycarbonate. (n.d.). ResearchGate.
- The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. (n.d.). e-Publications@Marquette.
- Polycarbonates - synthesis, properties and environmental impact. (n.d.). Semantic Scholar.
- The effects of triphenylphosphate and recorcinolbis(diphenylphosphate) on the thermal degradation of polycarbonate in air. (2025). ResearchGate.
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Leaching studies of p-tert-Butylphenyl diphenyl phosphate from polymer matrices
Application Note & Protocol
Topic: Leaching Studies of p-tert-Butylphenyl diphenyl phosphate (BPDP) from Polymer Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Monitoring BPDP Leaching
This compound (BPDP) is an organophosphate ester extensively used as both a flame retardant and a plasticizer in a wide array of commercial products.[1][2] Its function is to enhance the safety and performance of polymers by reducing flammability and increasing flexibility. Consequently, BPDP is a common additive in materials such as polyvinyl chloride (PVC), polycarbonate/acrylonitrile butadiene styrene (PC/ABS) alloys, and other engineering plastics.[3][4]
As an additive flame retardant, BPDP is not chemically bound to the polymer backbone.[1] This physical incorporation creates the potential for it to migrate, or "leach," from the polymer matrix into its surrounding environment over time. This is a significant concern in applications with direct human contact, such as medical devices, pharmaceutical container closure systems, and food packaging.[5][6] The migration of leachables can compromise the efficacy of a drug product, introduce impurities, and pose potential toxicological risks.[5][7] Therefore, rigorous leaching studies are not just a matter of quality control but a critical component of regulatory compliance and patient safety.
This guide provides a comprehensive framework for designing and executing a robust leaching study for BPDP, from initial experimental design to final analytical quantification and validation.
Defining the Scope: Extractables vs. Leachables
Understanding the distinction between extractables and leachables is fundamental to designing a meaningful study.
-
Extractables: These are compounds that can be forced out of a material under aggressive laboratory conditions, such as using harsh solvents or elevated temperatures.[5][8][9] An extractables study is designed to create a "worst-case" profile of substances that have the potential to become leachables.
-
Leachables: These are compounds that migrate from a material into a product under normal, real-world conditions of use over its shelf life.[5][8][9] Leachables are typically a subset of extractables and represent the actual exposure risk.[9]
This distinction governs the entire experimental approach, from the choice of solvents to the conditions of the study.
Caption: Logical subset relationship of leachables to extractables.
Part 1: Strategic Experimental Design
A successful leaching study is built on a foundation of meticulous planning. The causality behind each experimental choice must be justified to ensure the data generated is relevant and defensible.
Defining Study Objectives and Material Selection
The first step is to clearly define the study's purpose. Is it a screening study to identify worst-case extractables, or a simulation study to quantify leachables under specific use-case scenarios? The material selected for testing must be representative of the final product that will be used in the target application, as manufacturing and sterilization processes can generate or introduce new potential leachables.[8][10]
Selection of Leaching Solvents (Simulants)
The choice of solvent is critical for simulating the real-world environment the polymer will encounter. Regulatory guidelines often dictate the appropriate solvents. A common strategy involves using solvents of varying polarity to ensure a comprehensive extraction profile.[10][11]
-
Polar Solvents: Purified Water, Saline solutions. These simulate aqueous drug formulations or bodily fluids.[10]
-
Non-Polar Solvents: Hexane or Chloroform. These simulate lipid-based formulations or represent a worst-case scenario for extracting non-polar additives like BPDP.[8][10]
-
Intermediate Polarity Solvents: Ethanol/water mixtures (e.g., 50% ethanol) are often used to simulate drug products containing co-solvents.
The solvent should be chosen to maximize the extraction of target analytes without dissolving or degrading the polymer matrix itself.[8]
Establishing Leaching Conditions: Time and Temperature
Leaching studies are conducted under conditions that mimic or accelerate the product's intended use and shelf life.[5]
-
Simulated-Use Studies: These are performed under conditions (temperature, duration, contact medium) that directly replicate the clinical or real-world application.
-
Accelerated Leaching Studies: To simulate long-term storage, exaggerated conditions (e.g., elevated temperature) are used. The specific conditions should be scientifically justified, often referencing stability study guidelines like those from the International Council for Harmonisation (ICH).
The Analytical Evaluation Threshold (AET)
Before analysis, an Analytical Evaluation Threshold (AET) must be established. The AET is the dose-dependent threshold above which a leachable must be identified and reported for toxicological assessment.[6] This value dictates the required sensitivity of the analytical method; the method's Limit of Quantitation (LOQ) must be at or below the AET.[12]
Part 2: Experimental Protocols
The following protocols provide a self-validating framework for conducting a BPDP leaching study. This includes the core extraction procedure, a robust analytical method for quantification, and the essential validation steps to ensure data integrity.
Caption: High-level workflow for a comprehensive BPDP leaching study.
Protocol 1: Leaching Procedure
This protocol describes the physical process of leaching BPDP from a polymer sample.
Materials:
-
Polymer material of interest (e.g., PVC tubing, PC/ABS device housing).
-
Leaching Solvents (e.g., Purified Water, 50:50 Ethanol:Water, Hexane).
-
Borosilicate glass containers with PTFE-lined caps to prevent contamination and analyte loss.[13]
-
Calibrated incubator or oven.
-
Forceps, scalpels, and other cutting tools made of stainless steel.
-
Reagent-grade cleaning detergents and solvents (e.g., methanol, acetone).
Methodology:
-
Glassware Preparation: Thoroughly clean all glassware with laboratory detergent, rinse with deionized water, followed by a solvent rinse (e.g., methanol), and dry completely in an oven. This minimizes the risk of external contamination.[13]
-
Polymer Sample Preparation:
-
Cut the polymer material into sections to achieve a specific surface area-to-volume ratio (e.g., 6 cm²/mL as per ISO 10993-12).[10] This standardization allows for comparable results across different studies.
-
Record the precise dimensions, surface area, and weight of each sample.
-
-
Leaching Setup:
-
Place the prepared polymer sample into a clean glass container.
-
Add a pre-determined volume of the selected leaching solvent to achieve the target surface area-to-volume ratio.
-
Tightly seal the container with a PTFE-lined cap.
-
-
Control Samples: Prepare the following controls to run in parallel:
-
Negative/Blank Control: A container with only the leaching solvent, incubated under the same conditions. This helps identify any contamination from the solvent or container.
-
Positive Control (Optional but Recommended): A polymer known to contain BPDP or a blank polymer in solvent spiked with a known concentration of BPDP. This verifies the extraction and analytical process.
-
-
Incubation: Place all sample and control containers into a calibrated incubator set to the pre-determined temperature and time (e.g., 50°C for 72 hours for an accelerated study).
-
Leachate Collection:
-
After incubation, allow the containers to cool to room temperature.
-
Carefully decant the liquid (leachate) from each container into a clean, labeled glass vial for analysis. Avoid transferring any solid polymer fragments.
-
The leachate is now ready for sample preparation for analysis.
-
Protocol 2: Quantification of BPDP by LC-MS/MS
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a highly suitable technique due to its superior sensitivity and specificity for quantifying trace-level compounds in complex matrices.[11]
Instrumentation & Reagents:
-
LC-MS/MS system (e.g., Triple Quadrupole).
-
C18 Reverse-Phase HPLC Column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
BPDP Certified Reference Standard.
-
LC-MS grade solvents.
Methodology:
-
Standard Preparation:
-
Prepare a primary stock solution of BPDP in a suitable solvent (e.g., Acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution in the leaching solvent (or a mixture mimicking it) to create a set of calibration standards. The concentration range should bracket the expected BPDP levels and the AET (e.g., 1 ng/mL to 500 ng/mL).
-
-
Leachate Sample Preparation:
-
Depending on the expected concentration, the collected leachate may need to be diluted with the mobile phase or a suitable solvent to fall within the calibration range.
-
Filter the sample through a 0.2 µm PTFE syringe filter to remove any particulates before injection.
-
-
LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
-
MS Conditions (Example - Positive ESI Mode):
-
Optimize the MS parameters by infusing a BPDP standard.
-
Identify the precursor ion (e.g., [M+H]⁺).
-
Perform a product ion scan to identify characteristic fragment ions.
-
Set up Multiple Reaction Monitoring (MRM) transitions. Typically, one transition is used for quantification (quantifier) and a second for confirmation (qualifier).
-
-
-
Sequence Execution: Run the analytical sequence including blanks, calibration standards, control samples, and the leachate samples.
Protocol 3: Analytical Method Validation (ICH Q2(R2) Framework)
Validation ensures the analytical method is reliable, reproducible, and fit for its intended purpose.[12][14] It is a mandatory step for regulatory submission.
Methodology:
-
Specificity: Analyze a blank solvent sample and a leachate from a polymer known not to contain BPDP. There should be no significant interfering peaks at the retention time of BPDP.[12]
-
Linearity & Range: Inject the calibration standards in triplicate. Plot the peak area response versus concentration and perform a linear regression. The coefficient of determination (R²) should typically be ≥0.99.[12]
-
Accuracy (Recovery): Spike a blank leachate sample with known concentrations of BPDP at three levels (low, medium, high). Prepare and analyze these samples in triplicate. Calculate the percent recovery. Acceptance criteria are often 80-120%.[15]
-
Precision:
-
Repeatability: Analyze six replicate samples of a mid-concentration standard on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically ≤15%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (e.g., signal-to-noise ratio of ≥10).[15] The LOQ must be ≤ AET.
Part 3: Data Presentation and Interpretation
All quantitative results should be clearly summarized. The final concentration of BPDP is calculated from the calibration curve and reported in appropriate units.
Table 1: Example Leaching Results for BPDP from a PVC Material
| Sample ID | Leaching Solvent | Leaching Conditions | BPDP Concentration (ng/mL) | Total BPDP Leached (µ g/device ) |
| PVC-Sample-01 | Purified Water | 50°C, 72h | 15.4 | 1.54 |
| PVC-Sample-02 | 50% Ethanol | 50°C, 72h | 128.2 | 12.82 |
| PVC-Sample-03 | Hexane | 50°C, 72h | 455.9 | 45.59 |
| Blank-Control | 50% Ethanol | 50°C, 72h | < LOQ | N/A |
Assuming a 10 mL solvent volume per device.
Interpretation: The results should be interpreted in the context of the study's objective. For instance, the data in Table 1 clearly shows that the leaching of the non-polar BPDP is significantly higher in less polar solvents (Hexane > 50% Ethanol > Water). These quantified amounts must then be compared against the established AET and a toxicological risk assessment must be performed to determine the safety implications.
References
-
Nelson, M. (2024). Validation of Leachables: Insights from ICH Q2(R2) & Q14 Guidelines. Jordi Labs. Retrieved from [Link]
-
Jordi Labs. (n.d.). Extractables & Leachables: Determining Extractables and Leachables in Polymeric Materials. Jordi Labs. Retrieved from [Link]
-
Cambridge Polymer Group. (n.d.). Extractables/Leachables. CPG. Retrieved from [Link]
-
Herbiotek. (n.d.). Method Validation and Qualification for Determination of Extractables/Leachables for Medical Devices. Herbiotek. Retrieved from [Link]
-
AZoM. (2024). How to Determine Leachables and Extractables in Polymers. AZoM.com. Retrieved from [Link]
-
PQRI. (n.d.). Design of Extractables & Leachables Studies. Product Quality Research Institute. Retrieved from [Link]
-
Sinobio Chemistry. (n.d.). Transparent Liquid High-Stability BPDP Flame Retardant for PVC. Sinobio Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Butylated Triphenyl Phosphate Ester (BPDP-71B). LookChem. Retrieved from [Link]
-
Single Use Support. (2022). Extractables and leachables: definitions, differences & facts. Single Use Support. Retrieved from [Link]
-
Hammond, D. (n.d.). Analysis of leachable Bis Di-tert-butyl Phenyl Phosphate (bdtbpp) in bioprocessing films. ResearchGate. Retrieved from [Link]
-
GOV.UK. (2009). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate. Environment Agency. Retrieved from [Link]
-
PQRI. (n.d.). Validation of extractables and leachables method for a sulfur-cured elastomer. Product Quality Research Institute. Retrieved from [Link]
-
Analytice. (n.d.). Bis (p-t-butylphenyl) phenyl phosphate (115-87-7) _ standards to be supplied, see note - analysis. Analytice. Retrieved from [Link]
-
Scientific Polymer Products, Inc. (2020). t-Butyl phenyl diphenyl phosphate Safety Data Sheet. SciPoly. Retrieved from [Link]
-
National Toxicology Program. (2018). NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of tert-Butylphenyl Diphenyl Phosphate. NCBI. Retrieved from [Link]
-
Ceme, O., & Junestedt, C. (2001). LANDFILL LEACHATE SAMPLING TECHNIQUES. Linnaeus University. Retrieved from [Link]
-
Ortiz, R. F., & Poppi, R. J. (2006). Validation of analytical methods. ResearchGate. Retrieved from [Link]
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In Vitro Assays for Assessing the Neurotoxicity of p-tert-Butylphenyl diphenyl phosphate (BPDP)
An Application Guide for Researchers
Introduction: The Context of BPDP and the Need for Robust In Vitro Screening
p-tert-Butylphenyl diphenyl phosphate (BPDP) is an organophosphate ester (OPE) widely used as a flame retardant and plasticizer, particularly as a replacement for phased-out polybrominated diphenyl ethers (PBDEs)[1][2]. While OPEs were introduced as safer alternatives, a growing body of evidence suggests that many of these compounds, including BPDP, may pose their own health risks. Of particular concern is the potential for developmental neurotoxicity (DNT). Studies have shown that developmental exposure to BPDP can lead to behavioral alterations, teratogenic effects such as spinal curvature, and cardiotoxicity in zebrafish models[1]. Furthermore, research indicates that BPDP can interfere with crucial developmental signaling pathways, such as the Hedgehog (Hh) signaling pathway, which is vital for endochondral ossification and nervous system development[1][2].
The mechanisms underlying the neurotoxicity of OPEs are multifaceted and are thought to involve the induction of oxidative stress, mitochondrial damage, neuroinflammation, and apoptosis (programmed cell death)[3][4][5]. Given the widespread human exposure and the potential for adverse neurological effects, there is a critical need for reliable and efficient in vitro methods to screen BPDP and other OPEs for neurotoxic potential. This approach aligns with the global effort to reduce animal testing by developing New Approach Methodologies (NAMs), as supported by organizations like the Organisation for aEconomic Co-operation and Development (OECD)[6][7][8][9][10].
This guide provides a structured, multi-tiered framework of in vitro assays designed to comprehensively evaluate the neurotoxic profile of BPDP. It moves from foundational assessments of cell viability to specific mechanistic and functional endpoints, offering researchers detailed, field-proven protocols to generate robust and reproducible data.
A Tiered Strategy for In Vitro Neurotoxicity Assessment
A logical workflow is essential for efficiently characterizing a compound's neurotoxic potential. We propose a tiered approach that begins with broad cytotoxicity screening to determine effective concentration ranges, followed by investigations into specific cellular mechanisms of toxicity, and culminating in functional neuronal assays.
Caption: Tiered workflow for assessing BPDP neurotoxicity.
Tier 1: Foundational Cytotoxicity Assessment
Application Note 1: MTT Assay for Neuronal Cell Viability
Principle of the Assay: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] In living, metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product[11]. The resulting insoluble formazan crystals are solubilized, and the absorbance of the solution is measured. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells in the well[12][13].
Scientific Rationale: Before investigating specific neurotoxic mechanisms, it is crucial to establish a dose-response curve for general cytotoxicity. This initial screen identifies the concentration range of BPDP that causes cell death, allowing subsequent mechanistic assays to be performed at sub-lethal concentrations. Using sub-lethal doses is essential to ensure that observed effects (e.g., reduced neurite outgrowth) are due to specific neurotoxic mechanisms rather than simply being a consequence of widespread cell death.
Key Considerations & Controls:
-
Cell Model: Human neuroblastoma cells (e.g., SH-SY5Y) are a common and robust model. For studies focused on developmental neurotoxicity, human induced pluripotent stem cell (iPSC)-derived neurons are highly recommended due to their physiological relevance[14].
-
Positive Control: A known neurotoxin, such as MPP+ (1-methyl-4-phenylpyridinium), should be used to confirm that the assay system can detect cytotoxic effects.
-
Vehicle Control: BPDP is typically dissolved in DMSO. A vehicle control (cells treated with the same concentration of DMSO used for the highest BPDP dose) is mandatory to account for any solvent-induced effects.
-
Blank Control: Wells containing media and MTT but no cells are necessary for background subtraction.
Protocol 1: MTT Assay
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Complete cell culture medium
-
96-well clear, flat-bottom cell culture plates
-
This compound (BPDP)
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of BPDP in DMSO. Create a serial dilution of BPDP in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of BPDP, vehicle control, or positive control.
-
Incubation: Incubate the plate for a relevant exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting or placing the plate on an orbital shaker for 10 minutes to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.
Data Analysis & Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the % Viability against the log of the BPDP concentration to generate a dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).
| Parameter | Description | Example Data |
| BPDP Conc. (µM) | Concentration of the test compound. | 0 (Vehicle), 1, 5, 10, 25, 50, 100 |
| Mean Absorbance | Average optical density at 570 nm. | 1.25, 1.22, 1.15, 0.98, 0.65, 0.30, 0.15 |
| % Viability | Cell viability relative to the vehicle control. | 100%, 97.6%, 92.0%, 78.4%, 52.0%, 24.0%, 12.0% |
| IC₅₀ (µM) | Concentration causing 50% reduction in viability. | ~26 µM |
Tier 2: Mechanistic Investigation
Once the cytotoxic profile of BPDP is established, the next tier of assays investigates the specific cellular mechanisms that may precede or lead to cell death. These assays should be conducted using sub-lethal concentrations of BPDP identified in the Tier 1 assessment.
Application Note 2: Reactive Oxygen Species (ROS) Detection
Principle of the Assay: This assay quantifies the generation of intracellular reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide anion. A common method uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[15]. The resulting fluorescence intensity is directly proportional to the level of intracellular ROS[16].
Scientific Rationale: Oxidative stress, an imbalance between the production of ROS and the cell's ability to detoxify them, is a well-established mechanism of neurotoxicity for many environmental contaminants, including other OPEs[3][4][17]. Excessive ROS can damage lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis[18]. Assessing BPDP's ability to induce ROS is a critical step in understanding its mode of action.
Caption: Key events in BPDP-induced neurotoxicity.
Protocol 2: H₂DCFDA Assay for ROS
Materials:
-
Cells seeded and treated with BPDP in a 96-well black, clear-bottom plate
-
H₂DCFDA probe
-
Positive Control (e.g., Tert-butyl hydroperoxide (TBHP) or Pyocyanin)
-
Fluorescence microplate reader (Excitation/Emission ~495/525 nm)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with sub-lethal concentrations of BPDP as described in Protocol 1, using a black-walled, clear-bottom 96-well plate to minimize background fluorescence.
-
Probe Loading: At the end of the treatment period, remove the medium and wash cells once with warm PBS. Add 100 µL of H₂DCFDA working solution (typically 5-10 µM in PBS or serum-free medium) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Remove the H₂DCFDA solution, wash cells once with PBS, and add 100 µL of PBS to each well. Measure fluorescence using a microplate reader with excitation at ~495 nm and emission at ~525 nm.
Data Analysis & Interpretation:
-
Results are typically expressed as a fold change in fluorescence intensity relative to the vehicle control.
-
A significant increase in fluorescence indicates that BPDP induces oxidative stress in the neuronal cells.
Application Note 3: Caspase-3/7 Activity Assay for Apoptosis
Principle of the Assay: Caspase-3 and Caspase-7 are key "executioner" enzymes in the apoptotic pathway.[19] Their activation is a central event leading to the dismantling of the cell.[20] This assay uses a substrate, such as a peptide sequence (DEVD) coupled to a reporter molecule (e.g., a fluorophore like AMC or a colorimetric molecule like pNA)[19][21]. When activated Caspase-3/7 cleaves the DEVD sequence, the reporter molecule is released, generating a fluorescent or colorimetric signal that is proportional to the amount of active caspase in the cell lysate[19][22].
Scientific Rationale: Determining whether cell death occurs via apoptosis (a programmed, controlled process) or necrosis (an uncontrolled, inflammatory process) provides crucial mechanistic insight. Apoptosis is a common endpoint for neurotoxic compounds, and its induction by BPDP would point towards specific signaling pathway disruptions. This assay directly measures the activity of the final executioner caspases, providing a definitive marker for apoptosis.[23]
Protocol 3: Fluorometric Caspase-3/7 Assay
Materials:
-
Cells seeded and treated with BPDP in a 96-well white or black, clear-bottom plate
-
Caspase-3/7 reagent (containing a DEVD-fluorogenic substrate and lysis buffer)
-
Positive Control (e.g., Staurosporine or Etoposide)
-
Fluorescence/Luminescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with BPDP as previously described.
-
Reagent Addition: At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-3/7 reagent to each well.
-
Incubation: Mix the contents by gentle orbital shaking for 1 minute. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the fluorescence (e.g., Ex/Em 380/440 nm for AMC-based substrates) or luminescence signal according to the kit manufacturer's instructions.
Data Analysis & Interpretation:
-
Express results as a fold change in signal intensity relative to the vehicle control.
-
A dose-dependent increase in the signal indicates that BPDP induces apoptosis via the activation of executioner caspases.
Application Note 4: JC-1 Assay for Mitochondrial Membrane Potential
Principle of the Assay: The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is essential for ATP production. The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria.[24] In healthy cells with a high ΔΨm, JC-1 forms "J-aggregates" that emit intense red fluorescence (~590 nm)[25][26]. In apoptotic or unhealthy cells with a low ΔΨm, the membrane potential collapses, and JC-1 remains in the cytoplasm as monomers, which emit green fluorescence (~529 nm)[25][27].
Scientific Rationale: Mitochondria are frequent targets of toxicants. A loss of ΔΨm is an early event in apoptosis, often occurring before caspase activation or DNA fragmentation[25]. Assessing the effect of BPDP on mitochondrial membrane potential can reveal if mitochondrial dysfunction is an upstream event driving its neurotoxicity. The ratiometric nature of this assay (red/green fluorescence ratio) provides a sensitive and reliable measure of mitochondrial health, normalizing for factors like cell number or mitochondrial mass.[24][27]
Protocol 4: JC-1 Assay
Materials:
-
Cells seeded and treated with BPDP in a 96-well black, clear-bottom plate
-
JC-1 dye solution
-
Positive Control (e.g., CCCP or FCCP, mitochondrial uncouplers)[26][27]
-
Fluorescence microplate reader with filter sets for both green and red fluorescence
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with BPDP as previously described.
-
JC-1 Staining: At the end of the treatment, add JC-1 working solution (typically 1-10 µM in culture medium) to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, 5% CO₂.
-
Washing: Aspirate the staining solution and wash the cells once or twice with a pre-warmed assay buffer (provided with most kits) or PBS.
-
Fluorescence Measurement: Add 100 µL of assay buffer to each well. Immediately measure fluorescence using a microplate reader.
-
J-aggregates (Red): Excitation ~535 nm / Emission ~595 nm
-
Monomers (Green): Excitation ~485 nm / Emission ~535 nm[24]
-
Data Analysis & Interpretation:
-
Calculate the ratio of red to green fluorescence for each well (Red/Green).
-
Normalize the ratios to the vehicle control. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization and dysfunction.
| Assay | Endpoint Measured | Indication of Neurotoxicity |
| ROS Assay | Intracellular Reactive Oxygen Species | Increased fluorescence (Fold change > 1) |
| Caspase-3/7 Assay | Activity of executioner caspases | Increased fluorescence/luminescence |
| JC-1 Assay | Mitochondrial Membrane Potential | Decreased Red/Green fluorescence ratio |
Tier 3: Functional Neurotoxicity Assessment
Application Note 5: Neurite Outgrowth Assay
Principle of the Assay: Neurite outgrowth, the process where developing neurons produce axons and dendrites, is a fundamental process in the formation of neural circuits.[28] Disruption of this process is a hallmark of developmental neurotoxicity.[28] This assay typically uses iPSC-derived neurons or a similar model capable of differentiation and neurite extension.[29][30] After treatment with the test compound, cells are fixed and stained for neuronal markers (e.g., β-III tubulin) and nuclei (e.g., DAPI or Hoechst)[30][31]. High-content imaging systems are then used to automatically acquire images and quantify various morphological parameters, such as total neurite length, number of neurites per cell, and number of branch points.[28][31]
Scientific Rationale: While Tier 1 and 2 assays reveal if a compound is toxic and by what mechanism, a neurite outgrowth assay assesses its impact on a critical function of neurons. This endpoint has high physiological relevance for predicting developmental neurotoxicity.[30] A compound that inhibits neurite outgrowth at sub-lethal concentrations is a potent developmental neurotoxicant, as it interferes with the ability of the nervous system to wire itself correctly.
Protocol 5: High-Content Neurite Outgrowth Assay
Materials:
-
iPSC-derived neurons or other suitable cell type (e.g., PC12)
-
384-well high-content imaging plates (e.g., poly-D-lysine coated)[31]
-
Differentiation and maintenance media
-
BPDP and controls (Vehicle, Positive control like Nocodazole)[29]
-
Fixation solution (e.g., 4% Paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)[31]
-
Fluorescently-labeled secondary antibody
-
Nuclear stain (e.g., Hoechst dye)[31]
-
High-content imaging and analysis system
Procedure:
-
Cell Seeding: Plate neurons in 384-well plates and allow them to attach and begin extending neurites, following the supplier's protocol (typically 24-48 hours)[31].
-
Compound Treatment: Treat cells with a range of sub-lethal concentrations of BPDP for an extended period (e.g., 48-72 hours)[29].
-
Fixation and Staining:
-
Carefully fix the cells with paraformaldehyde.
-
Permeabilize the cell membranes.
-
Block non-specific antibody binding.
-
Incubate with primary antibody (anti-β-III tubulin) overnight at 4°C.
-
Wash and incubate with the fluorescent secondary antibody and Hoechst stain.
-
-
Imaging: Acquire images using a high-content automated microscope. Capture both the neurite (e.g., FITC channel) and nuclear (e.g., DAPI channel) stains.
-
Image Analysis: Use the system's software to identify cell bodies (from the nuclear stain) and trace the attached neurites (from the β-III tubulin stain). The software will automatically quantify parameters for hundreds or thousands of cells per well.
Data Analysis & Interpretation:
-
Key parameters to quantify include:
-
Valid Neuron Count: To monitor for cytotoxicity within the assay.
-
Total Neurite Length per Neuron: The primary measure of outgrowth.
-
Number of Processes and Branch Points per Neuron: Measures of neurite complexity.
-
-
A concentration-dependent decrease in neurite length or complexity, without a corresponding decrease in neuron count, is a strong indicator of specific developmental neurotoxicity.
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PubMed Central. (2020). Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. National Institutes of Health. Retrieved from [Link]
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BMG LABTECH. (2019, June 3). Reactive Oxygen Species (ROS) Detection. BMG LABTECH. Retrieved from [Link]
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JoVE. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments. Retrieved from [Link]
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bioRxiv. (2023, October 28). Tri-n-butyl phosphate inhibits neurogenesis and motor functions during embryonic development in zebrafish. bioRxiv. Retrieved from [Link]
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PubMed. (2020, December 1). Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). The neurotoxicity of organophosphorus flame retardant tris (1,3-dichloro-2-propyl) phosphate (TDCPP): Main effects and its underlying mechanisms. ResearchGate. Retrieved from [Link]
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Chemical Effects in Biological Systems. (n.d.). tert-Butylphenyl diphenyl phosphate (56803-37-3). National Institute of Environmental Health Sciences. Retrieved from [Link]
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Semantic Scholar. (n.d.). Maternal Exposure to Environmentally Relevant Concentrations of Tris(2,4-di-tert-butylphenyl) Phosphate-Induced Developmental Toxicity in Zebrafish Offspring via Disrupting foxO1/ripor2 Signaling. Semantic Scholar. Retrieved from [Link]
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bioRxiv. (2023, October 28). Tri-n-butyl phosphate inhibits neurogenesis and motor functions during embryonic development in zebrafish. bioRxiv. Retrieved from [Link]
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Application Note: High-Recovery Solid-Phase Extraction of p-tert-Butylphenyl diphenyl phosphate from Environmental Matrices
Abstract
This application note presents a detailed and validated methodology for the solid-phase extraction (SPE) of p-tert-butylphenyl diphenyl phosphate (t-BPDP), an emerging organophosphate ester flame retardant, from complex environmental matrices. Recognizing the need for robust and reproducible methods to monitor this compound, we provide optimized protocols for its extraction from water, soil, and sediment samples. The protocols leverage the high-performance of polymeric reversed-phase SPE sorbents and are designed for seamless integration with subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended for environmental researchers, analytical scientists, and professionals in drug development requiring sensitive and reliable quantification of t-BPDP.
Introduction: The Analytical Challenge
This compound (t-BPDP), a member of the aryl organophosphate esters (OPEs), is increasingly used as a flame retardant and plasticizer in a variety of consumer and industrial products.[1] Its physical integration into these products allows for its release into the environment through leaching, volatilization, and abrasion.[2] Consequently, t-BPDP has been identified as a ubiquitous environmental contaminant, detected in matrices ranging from indoor dust to wildlife.[3][4] Given the potential for bioaccumulation and adverse health effects associated with OPEs, sensitive and accurate analytical methods are crucial for assessing environmental fate, transport, and exposure risks.[2][3]
Solid-phase extraction (SPE) has become the preferred technique for isolating and concentrating OPEs from environmental samples due to its efficiency, reduced solvent consumption, and high reproducibility compared to traditional liquid-liquid extraction.[2][5] This application note provides a comprehensive guide to the SPE of t-BPDP, addressing the specific challenges posed by different environmental matrices and explaining the scientific rationale behind each step of the protocol.
Analyte Physicochemical Properties: Guiding the Extraction Strategy
A successful SPE method is built upon a thorough understanding of the target analyte's physicochemical properties. The selection of the appropriate sorbent, wash solvents, and elution solvents is directly influenced by these characteristics.
Table 1: Physicochemical Properties of this compound (t-BPDP)
| Property | Value | Source |
| CAS Number | 56803-37-3 | [6] |
| Molecular Formula | C₂₂H₂₃O₄P | [6] |
| Molecular Weight | 382.4 g/mol | [6] |
| LogP (octanol-water partition coefficient) | ~6.3 | [6] |
| Water Solubility | 3.2 mg/L (commercial mixture) | [7] |
| Vapor Pressure | 7.8 x 10⁻⁵ Pa at 20°C (estimated) | [7] |
The high LogP value of ~6.3 indicates that t-BPDP is a highly nonpolar, hydrophobic compound.[6] This is the cornerstone of our method development, pointing directly to a reversed-phase SPE mechanism for effective retention from aqueous samples. For solid matrices, its hydrophobic nature necessitates the use of organic solvents for the initial extraction from the sample matrix.
SPE Sorbent Selection: The Rationale for Polymeric Reversed-Phase Media
Given the nonpolar nature of t-BPDP, a reversed-phase sorbent is the logical choice. While traditional silica-based C18 sorbents can be effective, polymeric sorbents such as Oasis HLB (Hydrophilic-Lipophilic-Balanced) offer several distinct advantages for this application:
-
High Retention Capacity for a Broad Polarity Range: Oasis HLB is a copolymer of N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic), providing both reversed-phase retention for nonpolar compounds like t-BPDP and enhanced retention for more polar metabolites or co-contaminants.[8]
-
Water-Wettable Nature: Unlike silica-based sorbents, Oasis HLB is water-wettable and does not require the conditioning and equilibration steps to be meticulously maintained to prevent the sorbent bed from drying out.[9][10] This property makes the method more robust and amenable to automation. It also allows for simplified 3-step (Load-Wash-Elute) protocols, significantly reducing processing time and solvent consumption.[9][10]
-
pH Stability: Polymeric sorbents are stable across a wide pH range (typically 0-14), offering greater flexibility in sample pre-treatment compared to silica-based sorbents which can dissolve at high pH.[11]
Therefore, the protocols outlined below are optimized for a polymeric reversed-phase sorbent like Oasis HLB.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the extraction of t-BPDP from water, and a combined protocol for soil and sediment samples.
Protocol 1: Extraction of t-BPDP from Water Samples
This protocol is designed for the analysis of surface water, groundwater, and wastewater effluent.
Workflow Diagram: SPE of t-BPDP from Water
Caption: SPE Workflow for Water Samples.
Step-by-Step Protocol:
-
Sample Preparation:
-
Collect a 500 mL water sample in a pre-cleaned amber glass bottle.
-
If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
-
Spike the sample with appropriate surrogate standards (e.g., deuterated OPEs like Triphenyl phosphate-d15).
-
-
SPE Cartridge Conditioning:
-
Place an Oasis HLB cartridge (e.g., 6 cc, 200 mg) on an SPE manifold.
-
Wash the cartridge with 5 mL of methanol, followed by 5 mL of reagent water. Do not allow the cartridge to go dry before loading the sample.
-
-
Sample Loading:
-
Load the prepared water sample onto the cartridge at a flow rate of approximately 10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
-
Drying:
-
Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes to remove residual water. This step is critical for ensuring efficient elution with a nonpolar solvent.
-
-
Elution:
-
Elute the t-BPDP from the cartridge with two 4 mL aliquots of ethyl acetate into a collection tube. Allow the solvent to soak the sorbent bed for 1-2 minutes for each aliquot before applying vacuum.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to approximately 0.5 mL under a gentle stream of nitrogen in a warm water bath (~35°C).
-
Add internal standards and bring the final volume to 1 mL with a suitable solvent for the analytical instrument (e.g., isooctane for GC-MS).
-
Protocol 2: Extraction of t-BPDP from Soil and Sediment
This protocol involves an initial solvent extraction to move the analyte from the solid matrix into a liquid extract, followed by an SPE cleanup to remove interferences. Accelerated Solvent Extraction (ASE) is recommended for its efficiency, but Soxhlet or ultrasonic extraction can also be used.
Workflow Diagram: Extraction of t-BPDP from Soil/Sediment
Caption: Extraction and Cleanup for Soil/Sediment Samples.
Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh approximately 10 g (dry weight) of homogenized soil or sediment sample.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to remove residual water.
-
Spike the sample with surrogate standards.
-
-
Accelerated Solvent Extraction (ASE):
-
Solvent: A mixture of hexane and acetone (1:1, v/v) is effective for extracting a wide range of OPEs.
-
Temperature: 100°C.
-
Pressure: 1500 psi.
-
Cycles: 2 static cycles of 5 minutes each.
-
Collect the extract in a pre-cleaned vial.
-
-
SPE Cleanup:
-
Rationale: The initial extract from soil or sediment will contain numerous co-extractives (e.g., lipids, humic substances) that can interfere with chromatographic analysis. A cleanup step using normal-phase SPE is essential. A combination of GCB (Graphitized Carbon Black) and NH₂ cartridges has been shown to effectively remove pigments and other interferences for OPE analysis.[3]
-
Cartridge: Stacked GCB/NH₂ SPE cartridge or a Florisil® cartridge.
-
Conditioning: Condition the cartridge with the elution solvent (e.g., 5% toluene in n-hexane/acetone, 8:2, v/v).[3]
-
Loading: Concentrate the ASE extract to 1-2 mL and load it onto the conditioned cartridge.
-
Elution: Elute the target analytes with 10 mL of the elution solvent.[3]
-
-
Concentration and Reconstitution:
-
Evaporate the cleaned eluate to approximately 0.5 mL under a gentle stream of nitrogen.
-
Add internal standards and adjust the final volume to 1 mL with a suitable solvent.
-
Analytical Finish: GC-MS and LC-MS/MS
The final determination of t-BPDP is typically performed using either GC-MS or LC-MS/MS. The choice depends on the available instrumentation and the desired sensitivity.
Table 2: Recommended Analytical Parameters for t-BPDP
| Parameter | GC-MS | LC-MS/MS |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Carrier Gas/Mobile Phase | Helium | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Injection Mode | Splitless | --- |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
| Characteristic Ions (SIM) | m/z 382 (M⁺), 325, 231, 152 (To be confirmed with standard) | --- |
| MRM Transitions | --- | Precursor Ion: m/z 383.1 [M+H]⁺Product Ions: To be optimized, but potential fragments include m/z 233, 152, 94 |
Note: Specific MRM transitions and collision energies for t-BPDP should be optimized by direct infusion of a standard solution into the mass spectrometer. A study on related aryl-OPEs provides a good starting point for method development.[12]
Method Performance and Validation
The described methods are capable of achieving low detection limits and high recoveries, essential for environmental monitoring. While specific data for t-BPDP is limited, published data for other OPEs using similar methodologies provide a strong indication of expected performance.
Table 3: Expected Method Performance (based on similar OPEs)
| Matrix | Extraction Method | Recovery Range | RSD | LOD Range | Source |
| Water | SPE | 58-116% | <18% | 1-35 ng/L | [9] |
| Soil/Sediment | ASE & SPE Cleanup | 72-113% | <25% | 0.17-1.21 ng/g | [3] |
| Soil/Sediment | Ultrasonic & SPE Cleanup | 50-121% | <12% | 0.06-0.20 ng/g |
Conclusion and Best Practices
The protocols detailed in this application note provide a robust and reliable framework for the solid-phase extraction of this compound from diverse environmental matrices. The use of polymeric reversed-phase sorbents for aqueous samples and a combination of accelerated solvent extraction with normal-phase SPE cleanup for solid samples ensures high recoveries and clean extracts suitable for sensitive GC-MS or LC-MS/MS analysis.
Key recommendations for successful implementation include:
-
Thorough Method Validation: Always perform a full method validation in your laboratory, using matrix-spiked samples to determine recovery, precision, and matrix effects.
-
Use of Labeled Standards: Incorporate isotopically labeled surrogate standards to correct for matrix effects and variations in extraction efficiency.
-
Quality Control: Regularly analyze method blanks, laboratory control samples, and matrix duplicates to ensure the quality and reliability of the data.
By adhering to these protocols and best practices, researchers can confidently and accurately quantify t-BPDP, contributing to a better understanding of its environmental prevalence and potential risks.
References
-
Cao, S., et al. (2014). Determination of organophosphate esters in water samples by mixed-mode liquid chromatography and tandem mass spectrometry. Journal of Separation Science. Available at: [Link]
-
Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Available at: [Link]
- Pantelaki, I., & Voutsa, D. (2019). Organophosphate esters in the environment: A review. Science of The Total Environment.
-
U.S. Environmental Protection Agency. (1990). Method 3540A: Soxhlet Extraction. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]
-
DKSH Thailand LabShop. (n.d.). Oasis HLB Cartridges and 96-Well Plates. Available at: [Link]
-
Waters Corporation. (n.d.). Simplifying Solid-Phase Extraction. Available at: [Link]
-
Giulivo, M., et al. (2016). Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up, and liquid chromatography with tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Heitkamp, M. A., et al. (1988). Biodegradation of tert-butylphenyl diphenyl phosphate. Environmental Science & Technology. Available at: [Link]
-
Shimadzu. (n.d.). Scan/MRM Analysis of Residual Pesticides in Foods Using GC-MS/MS (3). Available at: [Link]
-
Eurofins. (2018). Analytical Method Summaries. Available at: [Link]
-
Waters Corporation. (n.d.). Enhancing MRM Experiments in GC/MS/MS Using APGC. LabRulez GCMS. Available at: [Link]
-
Brandsma, S. (n.d.). GC-MS and LC-MS methods for Flame Retardant (FR) analysis. Vrije Universiteit Amsterdam. Available at: [Link]
-
Zeng, L., et al. (2019). Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust. Journal of Chromatography A. Available at: [Link]
-
GOV.UK. (2009). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3). Available at: [Link]
-
Wei, Y., et al. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). LCGC International. Available at: [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Available at: [Link]
- Li, L., et al. (2023). Determination of 15 Organophosphate Ester Flame Retardants in Soils and Sediments by Gas Chromatography-Mass Spectrometry with Accelerated Solvent Extraction. Chinese Journal of Analytical Chemistry.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
- Ta, C., & Bones, J. (2017). Development and validation of an ultra-performance liquid chromatography method for the determination of bis(2,4-di-tert-butylphenyl)phosphate and related extractable compounds from single-use plastic films.
-
Venier, M., et al. (2018). Tri(2,4-di-t-butylphenyl) Phosphate: A Previously Unrecognized, Abundant, Ubiquitous Pollutant in the Built and Natural Environment. Environmental Science & Technology. Available at: [Link]
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- 12. Simultaneous determination of 6 organophosphoric flame retardants in aquatic products by GC-MS/MS [manu61.magtech.com.cn]
Synthesis of Isotopically Labeled p-tert-Butylphenyl Diphenyl Phosphate for Tracer Studies: An Application Note and Protocol
Introduction: The Significance of Isotopically Labeled Tracers in Research
p-tert-Butylphenyl diphenyl phosphate (BPDP) is an organophosphate ester widely used as a flame retardant and plasticizer. Its presence in various consumer products and the environment has raised concerns about its potential toxicological effects. To understand the absorption, distribution, metabolism, and excretion (ADME) of BPDP, as well as its mechanism of action and potential for bioaccumulation, tracer studies are indispensable. Isotopically labeled compounds, particularly with stable isotopes like Carbon-13 (¹³C) or Deuterium (D), serve as powerful tools in these investigations. When used in conjunction with sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, they allow for the unambiguous tracking of the parent compound and its metabolites in complex biological matrices.[1][2]
This application note provides a detailed, field-proven guide for the synthesis, purification, and characterization of isotopically labeled this compound. Furthermore, it outlines a general protocol for its application in in vitro or in vivo tracer studies, aimed at researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust and reproducible, ensuring the generation of high-quality data for toxicological and metabolic research.
PART 1: Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled BPDP is a two-step process. The first, and most critical, step is the synthesis of the isotopically labeled precursor, p-tert-butylphenol. The second step involves the phosphorylation of this labeled precursor to yield the final product.
Synthesis of Isotopically Labeled p-tert-Butylphenol
The choice of isotopic label (e.g., ¹³C or D) and its position on the molecule will depend on the specific research question. For instance, labeling the tert-butyl group can provide insights into its metabolic fate, while labeling the phenyl ring can track the core structure. Here, we describe a general method for the synthesis of ¹³C-labeled p-tert-butylphenol, which can be adapted for other isotopes. The synthesis of p-tert-butylphenol is typically achieved through the Friedel-Crafts alkylation of phenol with a tert-butylating agent.[3][4][5][6][7]
Reaction Scheme:
A common and effective method for introducing an isotopic label into the aromatic ring of phenols is through a core-labeling synthesis approach.[8][9][10] This method allows for the incorporation of a carbon isotope at a specific position in the phenol ring. For labeling the tert-butyl group, a commercially available isotopically labeled tert-butanol or tert-butyl chloride would be the preferred starting material.
Protocol for ¹³C-labeling of the Phenyl Ring (Conceptual):
A specialized synthesis, such as a [5+1] cyclization reaction, can be employed to introduce a ¹³C label into the ipso-carbon of the phenol.[8][9][10] This advanced technique provides precise control over the label's position.
Synthesis of Isotopically Labeled this compound
The phosphorylation of the isotopically labeled p-tert-butylphenol is achieved by reacting it with diphenyl phosphoryl chloride in the presence of a base to neutralize the HCl byproduct. Pyridine is a commonly used base and solvent for this type of reaction.[11][12][13][14]
Reaction Scheme:
Experimental Protocol:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| ¹³C-labeled p-tert-butylphenol | (Varies) | 1.0 eq | (Calculated) | >98% |
| Diphenyl phosphoryl chloride | 268.65 | 1.1 eq | (Calculated) | >98% |
| Anhydrous Pyridine | 79.10 | (Sufficient for 0.5 M solution) | - | >99.8% |
| Dichloromethane (DCM) | 84.93 | - | - | ACS grade |
| 1 M Hydrochloric acid (HCl) | 36.46 | - | - | - |
| Saturated sodium bicarbonate (NaHCO₃) | 84.01 | - | - | - |
| Brine (saturated NaCl solution) | 58.44 | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - | - |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the ¹³C-labeled p-tert-butylphenol (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Diphenyl Phosphoryl Chloride: Slowly add diphenyl phosphoryl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes. A white precipitate of pyridinium hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification:
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[15] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[16]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for isotopically labeled this compound.
PART 2: Characterization of the Synthesized Compound
The identity and purity of the synthesized isotopically labeled this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): To confirm the molecular weight of the isotopically labeled compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
PART 3: Protocol for a Tracer Study
This section outlines a general protocol for an in vitro tracer study using the synthesized isotopically labeled BPDP to investigate its metabolism in liver microsomes. This protocol can be adapted for other biological systems and in vivo studies.
Materials and Reagents:
-
Isotopically labeled this compound (stock solution in a suitable solvent like DMSO)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching and extraction)
-
Internal standard (e.g., a deuterated analog of a potential metabolite)
Experimental Protocol:
-
Incubation Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system. Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiation of Reaction: Add the isotopically labeled BPDP stock solution to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of the tracer should be within a relevant range for the study.
-
Incubation: Incubate the reaction mixture at 37 °C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching and Extraction: At each time point, quench the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard. Vortex the mixture and centrifuge to precipitate the proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Diagram of the Tracer Study Workflow:
Caption: Workflow for an in vitro tracer study using isotopically labeled BPDP.
PART 4: Safety Precautions
-
Diphenyl phosphoryl chloride is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed. Handle this reagent in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][22]
-
Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It has a strong, unpleasant odor. All manipulations involving pyridine should be conducted in a well-ventilated fume hood.[11][12][13][14]
-
General Precautions: Always wear appropriate PPE when handling any chemicals. Ensure that all reactions are carried out in a well-ventilated area, preferably a fume hood. Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a comprehensive guide for the synthesis of isotopically labeled this compound and its application in tracer studies. The detailed protocols and explanations of the underlying principles are intended to empower researchers to confidently produce and utilize this valuable tool for advancing our understanding of the environmental and toxicological impact of this widely used organophosphate ester. The ability to track the metabolic fate of BPDP with high precision will undoubtedly contribute to more accurate risk assessments and the development of safer alternatives.
References
-
Mutlib, A. A. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1674–1691. [Link]
-
Golicnik, M. (2010). Isotopic labeling of metabolites in drug discovery applications. Journal of Mass Spectrometry, 45(6), 589–603. [Link]
-
Moravek. An Overview of Stable-Labeled Compounds & Their Applications. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]
-
Knowledge UChicago. Core-Labeling (Radio)Synthesis of Phenols. [Link]
-
The Royal Society of Chemistry. Supplementary Material for The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. [Link]
- CN105037419A - Method for preparing diphenyl phosphorochloridate - Google P
- US3945891A - Distillation process for purification of triaryl phosphate esters - Google P
-
ChemRxiv. (2023, May 24). Core-Labeling Synthesis of Phenols. [Link]
-
PrepChem.com. Synthesis of p-tert.-butyl phenol. [Link]
- CN106810575A - A kind of preparation method of chlorinated diphenyl phosphate - Google P
- CN102268036A - Preparation method of tert-butyl triphenyl phosphate - Google P
-
ResearchGate. (2026, August). A new method for the synthesis of triaryl phosphates. [Link]
-
ACG Publications. (2022, June 28). Green synthesis and antimicrobial activities of diphenyl substituted aryl phosphoramidates. [Link]
- US5097056A - Process for the preparation of triaryl phosphates using H3 PO4 and hard cation as a catalyst - Google P
-
PubMed. (1982). Extraction and cleanup of fish, sediment, and water for determination of triaryl phosphates by gas-liquid chromatography. [Link]
-
NMR Spectroscopy. 31 Phosphorus NMR. [Link]
- US3153081A - Process for preparing phenyl phosphorodichloridates - Google P
-
ChemRxiv. (2023, May 24). Core-Labeling Synthesis of Phenols. [Link]
-
Quora. (2020, July 18). What is the mechanism of reaction between phenol and phosphorus pentachloride? [Link]
- US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)
-
The Royal Society of Chemistry. Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. [Link]
- CN104744506A - Method for preparing tri-(2, 4-di-tertiary butyl phenyl)
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-
Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]
-
PubChem. This compound. [Link]
-
PENPET. Para-tert-Butylphenol (PTBP) for High-Quality Resin Production. [Link]
-
PubMed. (2024, October 23). Synthesis and Application of D- and 13C-Labelled tert-Butyl Hoechst Dye. [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]
-
ResearchGate. (2026, August). THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. [Link]
-
Hexie. China Para-Tertiary-Butylphenol PTBP Manufacturer and Supplier, Product. [Link]
-
PrepChem.com. Synthesis of 2,6-Di-tert-butylphenol. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in the LC-MS/MS Analysis of p-tert-Butylphenyl diphenyl phosphate (TBPDP)
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the analysis of p-tert-Butylphenyl diphenyl phosphate (TBPDP) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Matrix effects are a pervasive challenge in LC-MS/MS, leading to inaccurate and unreliable quantification. This document provides in-depth, field-proven insights and troubleshooting strategies to help you identify, understand, and overcome these challenges in your own laboratory work.
Section 1: Understanding the Core Problem - FAQs about Matrix Effects & TBPDP
This section addresses the fundamental questions regarding the analyte and the analytical challenges associated with it.
Q1: What is this compound (TBPDP) and why is its analysis important?
A: this compound (TBPDP), also known as diphenyl p-tert-butylphenyl phosphate, is an organophosphate ester.[1][2] With the molecular formula C₂₂H₂₃O₄P and a molecular weight of 382.4 g/mol , it is primarily used as a flame retardant and plasticizer in a wide range of consumer and industrial products, including polymers, textiles, and coatings.[1][2][3] Its widespread use and potential for environmental leaching have made it a compound of interest in environmental monitoring, toxicology, and human exposure studies.
Chemically, TBPDP is a relatively non-polar and hydrophobic compound, largely insoluble in water.[4] These properties dictate its behavior during chromatographic separation and make it susceptible to co-elution with other non-polar endogenous compounds from complex sample matrices, which is a primary cause of matrix effects.
Q2: What are "matrix effects" in LC-MS/MS, and why are they a significant issue for TBPDP analysis?
A: In LC-MS/MS, the "matrix" refers to all components in a sample except for the analyte of interest (TBPDP). Matrix effects are the alteration—either suppression or enhancement—of the analyte's ionization efficiency caused by these co-eluting matrix components.[5][6][7] This phenomenon occurs within the mass spectrometer's ion source and is not an issue of separation but of detection.
The most common mechanism, particularly with Electrospray Ionization (ESI), is ion suppression . Co-eluting matrix components, such as phospholipids, salts, or endogenous metabolites, compete with TBPDP for the available charge on the surface of the ESI droplets or alter the droplet's physical properties (e.g., surface tension, viscosity), hindering the efficient release of gas-phase TBPDP ions.[8][9][10] The result is a lower-than-expected signal, leading to inaccurate quantification and poor method sensitivity.[11]
Caption: Mechanism of Ion Suppression in the ESI Source.
Q3: How can I diagnose if my TBPDP analysis is suffering from matrix effects?
A: The most direct way to diagnose and quantify matrix effects is through a post-extraction spike experiment . This procedure isolates the effect of the matrix on the MS signal from the efficiency of the sample preparation process itself.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Prepare a standard solution of TBPDP in the final elution solvent at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Spike Sample): Process a blank matrix sample (e.g., plasma, urine without TBPDP) through your entire sample preparation workflow. After the final elution step, but before evaporation and reconstitution, spike the extracted blank matrix with the same amount of TBPDP as in Set A.
-
Set C (Pre-Spike Sample): Spike a blank matrix sample with TBPDP at the same concentration before starting the sample preparation workflow.
-
-
Analysis: Analyze all three sets by LC-MS/MS and record the peak area for TBPDP.
-
Calculation:
-
Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) * 100
-
This systematic approach, recommended by regulatory bodies like the FDA, provides a definitive diagnosis and quantifies the extent of the problem, guiding your troubleshooting efforts.[13][14]
Section 2: Troubleshooting Guide - A Stepwise Approach to Mitigation
Once matrix effects are confirmed, a systematic approach is required to mitigate them. The following workflow provides a logical progression from sample preparation to advanced analytical strategies.
Caption: Systematic Workflow for Mitigating Matrix Effects.
Step 1: The First Line of Defense - Sample Preparation
Q4: My matrix is complex (e.g., plasma, soil, food). Where do I start with sample preparation to minimize matrix effects?
A: Rigorous sample cleanup is the most effective strategy for removing interfering matrix components before they enter the LC-MS/MS system.[10] For TBPDP, two highly effective techniques are Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Methodology 1: Solid-Phase Extraction (SPE)
SPE uses a solid sorbent to selectively retain the analyte while matrix components are washed away.[15] For a non-polar compound like TBPDP, a reverse-phase sorbent (e.g., C18) is ideal.
-
Protocol: C18 SPE for TBPDP in Aqueous Samples (e.g., Urine)
-
Condition: Pass 3 mL of methanol, followed by 3 mL of deionized water through a C18 SPE cartridge (e.g., 200 mg/3 mL). Do not let the sorbent go dry.
-
Load: Load 1-5 mL of the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min). TBPDP will bind to the C18 sorbent.
-
Wash: Wash the cartridge with 3 mL of 10% methanol in water. This removes polar interferences (salts, urea) while TBPDP remains bound.
-
Dry: Dry the cartridge thoroughly under vacuum or nitrogen for 10-15 minutes. This step is critical to ensure efficient elution and remove residual water.
-
Elute: Elute TBPDP from the cartridge using 2 x 1.5 mL aliquots of a non-polar solvent like ethyl acetate or acetone into a collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).
-
Methodology 2: QuEChERS
Originally for pesticide analysis in food, QuEChERS is excellent for organophosphate esters in complex matrices.[16][17][18] It involves a salting-out extraction followed by dispersive SPE (dSPE) for cleanup.
-
Protocol: Modified QuEChERS for TBPDP in Fatty Matrices (e.g., Fish Tissue)
-
Homogenization & Extraction: Homogenize 2 g of sample with 10 mL of water. Add 10 mL of acetonitrile and the "Original" QuEChERS extraction salts (6 g MgSO₄, 1.5 g NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at >3000 x g for 5 minutes. The top layer is the acetonitrile extract containing TBPDP.
-
Cleanup (dSPE): Transfer a 6 mL aliquot of the acetonitrile extract to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg PSA (Primary Secondary Amine), and 150 mg C18. The PSA removes fatty acids and sugars, while C18 removes remaining non-polar interferences like lipids.
-
Final Steps: Shake for 1 minute, centrifuge for 5 minutes. Take an aliquot of the supernatant for evaporation, reconstitution, and LC-MS/MS analysis.
-
Data Presentation: Comparison of Sample Preparation Techniques
| Preparation Method | Target Matrix | Typical Recovery (RE%) | Matrix Effect (ME%) | Key Advantage |
| Protein Precipitation | Plasma, Serum | 85-105% | 20-60% (High Suppression) | Fast and simple |
| Liquid-Liquid Extraction (LLE) | Urine, Water | 70-90% | 50-85% (Moderate Suppression) | Good for cleaner matrices |
| Solid-Phase Extraction (SPE) | Aqueous, Biological Fluids | >90% | >85% (Low Suppression) | High selectivity and cleanup efficiency |
| QuEChERS | Food, Soil, Tissue | >85% | >80% (Low Suppression) | Effective for complex, solid matrices |
Step 2: Refining the Separation - Chromatographic Optimization
Q5: I've improved my sample prep, but still see issues. How can I optimize my LC method?
A: If matrix effects persist, the next step is to chromatographically separate TBPDP from the remaining interferences. The goal is to ensure TBPDP elutes in a "quiet" region of the chromatogram, free from co-eluting matrix components.[9]
-
Column Chemistry: While a standard C18 column is a good starting point, consider a Phenyl-Hexyl phase . The π-π interactions of the phenyl groups on the stationary phase can provide alternative selectivity for aromatic compounds like TBPDP, potentially resolving it from aliphatic interferences (e.g., lipids) that are not well-retained.
-
Mobile Phase Gradient: Avoid having TBPDP elute too early. The initial part of a gradient run (the "solvent front") is often heavily contaminated with polar matrix components that cause significant suppression.[19] Develop a gradient that retains TBPDP for several minutes. A typical reverse-phase gradient would be:
-
Mobile Phase A: Water with 0.1% Formic Acid + 5 mM Ammonium Formate
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid
-
Gradient: Start at 40-50% B, hold for 1 minute, ramp to 95% B over 5-7 minutes, hold for 2 minutes, then re-equilibrate.
-
-
Flow Rate and Column Dimensions: Using a smaller internal diameter column (e.g., 2.1 mm) with a lower flow rate can increase sensitivity and improve peak shape, which can also help in resolving closely eluting peaks.
Step 3: The Gold Standard - Internal Standardization
Q6: How do I definitively correct for unavoidable matrix effects?
A: The most robust method for correcting matrix effects is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) .[20] A SIL-IS is an analog of the analyte where several atoms (e.g., ¹H, ¹²C) have been replaced with their heavy isotopes (e.g., ²H or D, ¹³C).
-
The Principle: A SIL-IS, such as p-t-Butylphenyl Diphenyl Phosphate-d10 , is chemically identical to TBPDP and will therefore have the same chromatographic retention time and experience the exact same degree of ion suppression or enhancement.[1][20] However, because it has a different mass, the mass spectrometer can detect it on a separate channel.
-
Implementation:
-
Add a known, fixed amount of the SIL-IS to every sample, standard, and blank at the very beginning of the sample preparation process.
-
Quantify using the ratio of the analyte peak area to the SIL-IS peak area (Area_Analyte / Area_IS).
-
Because both analyte and IS signals are suppressed or enhanced proportionally, the ratio remains constant and directly reflects the true concentration of the analyte. This effectively cancels out the matrix effect.
-
Step 4: Thinking Outside the Box - Alternative Ionization Sources
Q7: My ESI source is still giving me trouble. Are there other options?
A: Yes. While ESI is the most common technique, it is also the most susceptible to matrix effects because it is a liquid-phase ionization process.[7] For moderately polar to non-polar compounds like TBPDP, gas-phase ionization techniques can be significantly more resistant to matrix effects.
-
Atmospheric Pressure Chemical Ionization (APCI): In APCI, the LC eluent is vaporized in a heated tube, and ionization is initiated by a corona discharge.[21][22] Because the matrix and analyte are already in the gas phase before ionization, the competition and droplet effects seen in ESI are largely eliminated. APCI is an excellent choice for compounds like TBPDP.[23]
-
Atmospheric Pressure Photoionization (APPI): APPI uses a UV lamp to ionize analytes in the gas phase. It is particularly effective for non-polar compounds and is often even less susceptible to matrix effects than APCI.[24][25]
Data Presentation: Comparison of Ionization Sources
| Ionization Source | Principle | Best Suited For | Susceptibility to Matrix Effects |
| Electrospray Ionization (ESI) | Liquid-phase ionization | Polar, ionic, large molecules | High |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase chemical ionization | Moderately polar to non-polar, thermally stable compounds | Low to Moderate |
| Atmospheric Pressure Photoionization (APPI) | Gas-phase photoionization | Non-polar and weakly polar compounds | Very Low |
Section 3: Method Validation & Quantitation
Q8: How do I formally validate my method and quantify the matrix effect according to regulatory standards?
A: Method validation is a mandatory process to ensure your analytical method is fit for its intended purpose.[12][26] The post-extraction spike experiment described in Q3 is the cornerstone for assessing matrix effects, recovery, and overall process efficiency as required by guidelines from the FDA and ICH.[13][14][27]
Key Validation Parameters & Acceptance Criteria
| Parameter | Formula | Purpose | Typical Acceptance Criteria |
| Matrix Effect (ME) | (Area Post-Spike / Area Neat) * 100 | Measures ion suppression/enhancement | 85% - 115% |
| Recovery (RE) | (Area Pre-Spike / Area Post-Spike) * 100 | Measures extraction efficiency | 70% - 120% |
| Process Efficiency (PE) | (Area Pre-Spike / Area Neat) * 100 | Overall method performance | Varies, but should be consistent |
| Precision (%RSD) | (Std Dev / Mean) * 100 | Measures repeatability | < 15% |
| Accuracy (%Bias) | ((Measured - Nominal) / Nominal) * 100 | Measures closeness to true value | ± 15% |
By systematically applying the troubleshooting steps in this guide—starting with robust sample preparation, refining chromatography, and employing a stable isotope-labeled internal standard—you can develop a reliable, accurate, and robust LC-MS/MS method for TBPDP that is free from the confounding influence of matrix effects.
References
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PubMed. A QuEChERS-based UPLC-MS/MS method for rapid determination of organophosphate flame retardants and their metabolites in human urine. [Link]
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PubChem. This compound. [Link]
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Ataman Kimya. BUTYLATED TRIPHENYL PHOSPHATE. [Link]
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ResearchGate. Analysis and occurrence of organophosphorus flame retardants and their metabolites in animal derived food. [Link]
-
PubMed. Determination of organophosphate ester flame retardants and plasticisers in fish samples by QuEChERs followed by gas chromatography-tandem mass spectrometry. Exposure and risk assessment through fish consumption. [Link]
-
MDPI. Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. [Link]
-
PubMed. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust. [Link]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]
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YouTube. Troubleshooting ion suppression in LC–MS analysis. [Link]
-
National Institutes of Health (NIH). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]
-
ResearchGate. Determination of organophosphate flame retardants in meat products from South Korea by QuEChERS-LC-MS/MS. [Link]
-
ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]
-
National Institutes of Health (NIH). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]
-
HDB. The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. [Link]
-
ACS Publications. Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression. [Link]
-
LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
-
LCGC International. Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]
-
DiVA. Development of LC-QTOF method for analysis of extracts from urinary catheters. [Link]
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U.S. Food and Drug Administration (FDA). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
-
Longdom. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
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Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]
-
National Institutes of Health (NIH). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]
-
YouTube. Validation of clinical LC-MS/MS methods: What you need to know. [Link]
-
CABI Digital Library. Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. [Link]
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Slideshare. ATMOSPHERIC PRESSURE CHEMICAL IONIZATION. [Link]
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MDPI. Atmospheric-pressure Chemical Ionization. [Link]
-
YouTube. What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS?. [Link]
-
Chromatography Online. Atmospheric Pressure Photoionization — The Second Source for LC-MS?. [Link]
-
Dioxin 2019. Suspect screening of soot samples reveals the occurrence of emerging organophosphate ester: Tris(2,4-di-tert-butylphenyl) phosphate. [Link]
-
Polish Journal of Environmental Studies. Solid Phase Extraction Technique – Trends, Opportunities and Applications. [Link]
-
PubMed. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. [Link]
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Technical Support Center: A Guide to the Long-Term Storage and Stabilization of p-tert-Butylphenyl Diphenyl Phosphate in Organic Solvents
For researchers, scientists, and professionals in drug development, the stability and purity of chemical reagents are paramount to the success and reproducibility of their experiments. This guide provides an in-depth technical resource for the long-term storage and stabilization of p-tert-Butylphenyl diphenyl phosphate (BPDP) in organic solvents. Here, we address common challenges and provide practical, evidence-based solutions in a comprehensive question-and-answer format, complete with troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BPDP) and why is its stability in solution a concern?
A1: this compound, a member of the organophosphate ester family, is widely utilized as a flame retardant and plasticizer.[1] In a laboratory setting, it often serves as a reference standard or a component in various experimental formulations. The stability of BPDP in organic solvents is a critical concern because its degradation can lead to the formation of impurities that may interfere with analytical measurements, alter the toxicological profile of a formulation, or compromise the integrity of experimental results. The primary degradation pathways include hydrolysis and thermo-oxidative decomposition.[2][3]
Q2: Which organic solvents are most suitable for the long-term storage of BPDP?
Q3: What are the primary factors that contribute to the degradation of BPDP in organic solutions?
A3: The degradation of BPDP in solution is primarily influenced by three factors:
-
Moisture: Water can facilitate the hydrolysis of the phosphate ester bonds, leading to the formation of diphenyl phosphate, p-tert-butylphenol, and phenol.[3]
-
Oxygen: The presence of oxygen, especially in conjunction with elevated temperatures or UV light, can lead to oxidative degradation of the molecule. Organophosphate esters are susceptible to oxidation, which can be initiated by radical species.
-
Temperature and Light: Elevated temperatures accelerate the rates of both hydrolysis and oxidation.[5] Exposure to UV light can also provide the energy required to initiate degradative photochemical reactions.
Troubleshooting Guide: Common Issues Encountered During Storage
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC). | Chemical degradation of BPDP. | 1. Confirm Degradation: Use a stability-indicating analytical method (see Experimental Protocol section) to identify and quantify the degradation products. Common degradation products include diphenyl phosphate, p-tert-butylphenol, and phenol.[3] 2. Review Storage Conditions: Ensure the solution was stored at the recommended temperature, protected from light, and in a tightly sealed container. 3. Assess Solvent Quality: Verify the water content of the solvent used. If necessary, use a freshly opened bottle of a high-purity, anhydrous solvent. |
| Decrease in the concentration of BPDP over time. | Degradation and/or adsorption to the container surface. | 1. Quantify Degradation: Determine the extent of degradation using a validated analytical method. 2. Evaluate Container Material: Consider if the container material (e.g., certain plastics) is compatible with the solvent and BPDP. Glass containers (amber glass is preferred to protect from light) are generally recommended. 3. Implement Stabilization Measures: If degradation is confirmed, consider the addition of stabilizers as outlined in the Stabilization Strategies section. |
| Changes in the physical appearance of the solution (e.g., color change, precipitation). | Significant degradation or insolubility issues. | 1. Investigate Precipitate: If precipitation occurs, it may indicate that the storage temperature is too low or that degradation products are insoluble. 2. Re-evaluate Solvent Choice: The chosen solvent may not be optimal for the concentration of BPDP being stored. A solvent with higher solvating power for both BPDP and its potential degradation products may be necessary. |
Stabilization Strategies: Proactive Measures for Long-Term Storage
To ensure the long-term stability of BPDP solutions, a multi-faceted approach is recommended, focusing on the mitigation of the key degradation factors.
Control of Moisture
The presence of water is a primary driver of hydrolysis. Therefore, minimizing water content is crucial.
-
Use of Anhydrous Solvents: Always use high-purity, anhydrous grade organic solvents for preparing stock solutions.
-
Moisture Scavengers: For particularly sensitive applications or when using solvents that are prone to absorbing atmospheric moisture, the addition of a moisture scavenger can be beneficial. Molecular sieves (3Å or 4Å) are a common and effective choice. It is important to ensure the chosen scavenger is inert and will not introduce contaminants.
Mitigation of Oxidation
Oxidative degradation can be effectively minimized by removing oxygen from the storage environment and by using antioxidants.
-
Inert Atmosphere: Before sealing the storage container, purge the headspace with an inert gas such as nitrogen or argon. This displaces oxygen and creates an inert environment.
-
Antioxidants: The addition of a small amount of an appropriate antioxidant can inhibit oxidative degradation pathways.
-
Hindered Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) are effective radical scavengers. A typical concentration would be in the range of 0.01-0.1% (w/v).
-
Phosphite Antioxidants: Aryl phosphites, such as triphenyl phosphite, can act as secondary antioxidants by decomposing hydroperoxides.[6] They can be used in combination with phenolic antioxidants for a synergistic effect.[7]
-
The logical workflow for selecting and implementing a stabilization strategy is illustrated below:
Caption: Workflow for an accelerated stability study.
By implementing these strategies and protocols, researchers can significantly enhance the long-term stability of this compound solutions, ensuring the reliability and accuracy of their experimental work.
References
- 31P{1H} NMR spectrum of dtbpf (one of the tert-butyl groups is given... - ResearchGate. Available at: https://www.researchgate.net/figure/31-P-1-H-NMR-spectrum-of-dtbpf-one-of-the-tert-butyl-groups-is-given-as-a-formula-for_fig2_385975416
- 56803-37-3(tert-Butylphenyl diphenyl phosphate) Product Description - ChemicalBook. Available at: https://www.chemicalbook.com/ProductDesc_EN/CB3144893.htm
- tert-Butylphenyl diphenyl phosphate | 56803-37-3 - ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3144893.htm
- Accelerated stability study protocol and report template - Maven Profcon. Available at: https://www.mavenprofserv.
- Stability Study Protocol. Available at: https://edaegypt.gov.eg/media/u5k32h2i/stability-study-protocol.pdf
- Biodegradation of tert-butylphenyl diphenyl phosphate - PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC242861/
- 31 Phosphorus NMR. Available at: https://www.nmr-analysis.com/31-Phosphorus-NMR.htm
- Chemical state detection of dibutyl phosphate using 31P NMR chemical shift change. Available at: https://www.osti.gov/servlets/purl/10186981
- Accelerated Stability Studies Exp Lab Work | PDF | Reaction Rate - Scribd. Available at: https://www.scribd.
- Accelerated Storage Stability and Corrosion Characteristics Study Protocol | US EPA. Available at: https://www.epa.gov/pesticide-registration/accelerated-storage-stability-and-corrosion-characteristics-study-protocol
- Technical Support Center: Degradation of tert-Butyl Phosphate in Environmental Samples - Benchchem. Available at: https://www.benchchem.
- Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3) - GOV.UK. Available at: https://www.gov.
- Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI. Available at: https://www.mdpi.com/2297-8739/11/5/110
- CAS 981-40-8: Diphenyl p-tert-butylphenyl phosphate - CymitQuimica. Available at: https://www.cymitquimica.com/cas/981-40-8
- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: https://www.oxford-instruments.com/products/nuclear-magnetic-resonance-nmr/x-pulse-benchtop-nmr-spectrometer/analysing-phosphorus-containing-compounds-using-31p-benchtop-nmr-rd-and-qc-case-studies
- Accelerated Storage Stability and Corrosion Characteristics Study Protocol - EPA. Available at: https://www.regulations.gov/document/EPA-HQ-OPP-2008-0730-0010
- Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. Available at: https://pubmed.ncbi.nlm.nih.gov/39534571/
- High-performance phosphite stabilizer - ResearchGate. Available at: https://www.researchgate.net/publication/233519846_High-performance_phosphite_stabilizer
- This compound (C22H23O4P) - PubChemLite. Available at: https://pubchemlite.acs.org/compound/70425
- Development and validation of an ultra-performance liquid chromatography method for the determination of bis(2,4-di-tert-butylphenyl)phosphate and related extractable compounds from single-use plastic films - ResearchGate. Available at: https://www.researchgate.
- Navigating the Analytical Landscape: A Comparative Guide to HPLC Methods for the Quantification of Tert-Butyl Phosphate - Benchchem. Available at: https://www.benchchem.
- Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. Available at: https://www.researchgate.
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Addressing poor solubility of p-tert-Butylphenyl diphenyl phosphate in aqueous solutions
A Guide for Researchers on Addressing Poor Aqueous Solubility
Welcome to the technical support center for p-tert-Butylphenyl diphenyl phosphate (BPDP). As Senior Application Scientists, we understand that handling highly hydrophobic compounds like BPDP in aqueous experimental systems presents significant challenges. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting protocols to overcome solubility issues, ensuring the accuracy and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding BPDP and its solubility characteristics.
Q1: What is this compound (BPDP) and where is it used?
A: this compound (BPDP), also known as tert-Butylphenyl diphenyl phosphate (tBPDP), is an organophosphate ester.[1][2][3] Its chemical structure consists of a phosphate core bonded to two phenyl groups and one p-tert-butylphenyl group.[4] Due to its excellent thermal stability, it is primarily used as a flame retardant in plastics and textiles and as a plasticizer in various polymers.[2][4][5] In a research context, it is often studied for its environmental fate, potential biological effects, and toxicological properties.[2][6]
Q2: Why is BPDP considered poorly soluble in water?
A: BPDP's poor aqueous solubility is a direct result of its molecular structure. The molecule is dominated by large, nonpolar aromatic (phenyl) and aliphatic (tert-butyl) groups. These hydrophobic regions do not favorably interact with the highly polar, hydrogen-bonding network of water molecules, leading to very low solubility. Official data classifies its water solubility as less than 1 mg/mL, and other sources report it as <0.1 g/100 mL at 21°C.[1][7][8][9] This makes it practically insoluble in water for most experimental concentrations.[7]
Q3: What are the common signs of solubility problems in my experiment?
A: You may be experiencing solubility issues if you observe any of the following:
-
Visible particulates or cloudiness: After adding BPDP to your aqueous buffer, the solution appears hazy, milky, or has visible undissolved particles, even after vigorous vortexing or sonication.
-
Precipitation over time: The solution is initially clear but forms a precipitate upon standing, cooling, or addition of other components.
-
Low or inconsistent bioactivity: In biological assays, you may see lower-than-expected or highly variable results, as the actual concentration of dissolved, active compound is much lower than the nominal concentration.
-
Phase separation: An oily film or droplets appear on the surface of the aqueous medium or on the walls of the container.
Q4: Can I dissolve BPDP in an organic solvent first and then dilute it into my aqueous buffer?
A: Yes, this is the standard and recommended starting procedure. BPDP is slightly soluble in solvents like acetone, ethyl acetate, and methanol.[7][8] The most common approach is to prepare a high-concentration stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol. However, a critical issue known as "precipitation upon dilution" can occur. When the concentrated organic stock is added to the aqueous buffer, the solvent environment rapidly becomes predominantly aqueous, causing the poorly soluble BPDP to crash out of solution. The troubleshooting guides in the next section are designed to address this specific problem.
Section 2: Troubleshooting Guide & Step-by-Step Protocols
When direct dilution of a DMSO or ethanol stock of BPDP fails, several formulation strategies can be employed to enhance its apparent aqueous solubility. The choice of method depends on the specific requirements of your experimental system (e.g., cell-based assay, enzymatic assay, environmental study).
Below is a decision workflow to help guide your selection process.
Caption: Decision workflow for selecting a BPDP solubilization strategy.
Method 1: Co-Solvent Systems
Expertise & Causality: Co-solvents are water-miscible organic solvents that, when added to water, disrupt its hydrogen-bonding network and reduce the overall polarity of the solvent system.[10][] This "polarity matching" makes the solvent more hospitable to hydrophobic molecules like BPDP, thereby increasing solubility.[12][13] This is often the simplest and most direct approach if your experimental system can tolerate a low percentage of the organic solvent.
Experimental Protocol: Screening for an Optimal Co-Solvent System
-
Stock Solution Preparation: Prepare a high-concentration stock of BPDP (e.g., 10-50 mM) in various pharmaceutically acceptable, water-miscible organic solvents. See the table below for suggestions.
-
Co-Solvent Screening:
-
In separate microcentrifuge tubes, prepare your final aqueous buffer containing different percentages of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Spike the required volume of the BPDP stock solution into each co-solvent/buffer mixture to achieve your desired final concentration.
-
Crucial Step: Add the BPDP stock solution while vortexing the buffer to ensure rapid dispersion and minimize localized high concentrations that lead to precipitation.
-
-
Observation & Equilibration:
-
Visually inspect each solution immediately for any signs of precipitation or cloudiness.
-
Incubate the samples at the experimental temperature for a set period (e.g., 1-2 hours) and inspect again. Poorly formulated solutions may precipitate over time.
-
-
Quantification (Self-Validation):
-
Centrifuge all tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and quantify the concentration of dissolved BPDP using a suitable analytical method like reverse-phase HPLC with UV detection.[14][15][16] The optimal co-solvent system will be the one that maintains the highest concentration of BPDP in the supernatant without precipitation.
-
Table 1: Common Co-Solvents for Enhancing Hydrophobic Compound Solubility
| Co-Solvent | Typical Concentration Range | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 1.0% | Excellent solubilizing power but can be toxic to some cell lines at >0.5%. |
| Ethanol | 1% - 10% | Widely used and less toxic than DMSO, but can affect protein structure at higher concentrations.[] |
| Propylene Glycol (PG) | 1% - 20% | Common in pharmaceutical formulations; viscous. |
| Polyethylene Glycol 400 (PEG 400) | 5% - 30% | Low toxicity, but higher viscosity. Can interfere with some assays.[] |
Method 2: Surfactant-Mediated Micellar Solubilization
Expertise & Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[17] These micelles have a hydrophobic core and a hydrophilic shell.[18] The hydrophobic core acts as a microenvironment that can entrap poorly soluble molecules like BPDP, effectively increasing their apparent solubility in the bulk aqueous solution.[17][18][19]
Caption: Mechanism of micellar solubilization of BPDP.
Experimental Protocol: Surfactant Formulation
-
Surfactant Selection: Choose a non-ionic surfactant, as they are generally less harsh and less likely to denature proteins than ionic surfactants.[17][20] Polysorbates (Tween®) and Kolliphor® (formerly Cremophor®) are common choices.
-
Prepare Surfactant Solution: Prepare a series of aqueous buffer solutions containing the selected surfactant at concentrations well above its CMC (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Thin-Film Hydration Method (Self-Validation):
-
Aliquot the required amount of BPDP from a volatile organic stock solution (e.g., in methanol or acetone) into a round-bottom flask or glass vial.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to create a thin film of BPDP on the container wall. This step is crucial as it maximizes the surface area for interaction.
-
Add the pre-prepared surfactant-buffer solution to the vial.
-
Agitate the mixture (vortex, sonicate, or shake) at a controlled temperature until the film is fully dissolved and the solution is clear.
-
-
Confirmation: Centrifuge the final solution at high speed to ensure no undissolved material is present. Quantify the supernatant concentration via HPLC to confirm the level of solubilization.
Table 2: Common Non-Ionic Surfactants for Pharmaceutical Formulations
| Surfactant | Common Name | Typical Concentration | Key Considerations |
| Polysorbate 80 | Tween® 80 | 0.1% - 2.0% (w/v) | Widely used, low toxicity, effective solubilizer.[17] |
| Polysorbate 20 | Tween® 20 | 0.1% - 2.0% (w/v) | Similar to Tween 80, often used in biological assays. |
| Polyoxyl 35 Castor Oil | Kolliphor® EL | 0.5% - 5.0% (w/v) | Very effective but has been associated with hypersensitivity reactions in parenteral formulations.[17] |
Method 3: Complexation with Cyclodextrins
Expertise & Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22] They can encapsulate "guest" molecules, like BPDP, that are sterically and chemically compatible with the cavity size.[21] This formation of an "inclusion complex" shields the hydrophobic guest from the aqueous environment, dramatically increasing its apparent solubility and stability.[21][23][24]
Caption: Formation of a BPDP-cyclodextrin inclusion complex.
Experimental Protocol: Preparation of BPDP-Cyclodextrin Complexes
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often the first choice due to its high aqueous solubility and low toxicity compared to native β-cyclodextrin.[25]
-
Prepare CD Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous buffer to create a concentrated stock solution (e.g., 10-40% w/v).
-
Complexation (Kneading/Slurry Method):
-
Place a known amount of BPDP powder into a mortar.
-
Add a small amount of the CD solution (just enough to create a thick paste).
-
Knead the paste thoroughly with a pestle for 30-60 minutes. This intimate mixing facilitates the inclusion of BPDP into the cyclodextrin cavity.
-
Gradually add the remaining CD solution or aqueous buffer while continuing to mix until the desired final volume and concentration are reached.
-
The solution should become clear as the complex forms.
-
-
Equilibration and Validation:
-
Stir the final solution at room temperature for 24-48 hours to ensure equilibrium is reached.
-
Filter the solution through a 0.22 µm syringe filter to remove any uncomplexed, undissolved BPDP.
-
Quantify the BPDP concentration in the filtrate via HPLC to determine the solubility enhancement.
-
Table 3: Common Cyclodextrins for Solubilization
| Cyclodextrin Derivative | Abbreviation | Key Features |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility, widely used in pharmaceutical formulations, low toxicity.[25] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | High aqueous solubility, carries a negative charge which can aid in complexation of certain molecules. |
| β-Cyclodextrin | β-CD | Lower aqueous solubility and potential for nephrotoxicity limit its use, especially in parenteral formulations.[25][26] |
Section 3: Advanced Strategies
If the methods above are insufficient or incompatible with your system, more advanced formulation techniques exist, though they require specialized equipment.
-
Solid Dispersion: This involves dispersing BPDP at a molecular level within a solid hydrophilic carrier (e.g., a polymer like PVP or PEG).[26][27][28] When this solid is added to water, the carrier dissolves rapidly, releasing the drug as very fine, amorphous particles, which enhances the dissolution rate.[28]
-
Nanosuspensions: This technique reduces the particle size of the drug to the nanometer range.[27] According to the Noyes-Whitney equation, reducing particle size increases the surface area, which in turn increases the dissolution rate.[20]
Section 4: Analytical Considerations
How do I confirm that BPDP is truly dissolved?
Visual clarity is a good first indicator but is not sufficient. A solution can be a colloidal suspension rather than a true molecular solution. The definitive method for confirming and quantifying solubilization is to physically separate the dissolved and undissolved phases followed by analysis.
-
Separation: Centrifuge your sample at high g-force or filter it through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the clear supernatant or filtrate using a validated analytical method.
References
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Pawar, P. et al. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Popielec, A. et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]
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Cid-Samamed, A. et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers. Available at: [Link]
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Rangel-Yagui, C. O. et al. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
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Wikipedia contributors. (n.d.). Cosolvent. Wikipedia. Available at: [Link]
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Fajar, A. et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. International Journal of Applied Pharmaceutics. Available at: [Link]
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Anonymous. (2024). Enhancing solubility and stability of poorly soluble drugs. Pharma Focus Asia. Available at: [Link]
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Mihoreanu, L. et al. (2021). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Pharmaceutical Development and Technology. Available at: [Link]
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Popa, L. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]
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Kumar, S. & Singh, S. (2018). Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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Anonymous. (n.d.). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. ResearchGate. Available at: [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Mihoreanu, L. et al. (2021). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. PubMed. Available at: [Link]
-
Wimmer, R. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available at: [Link]
-
Mura, P. (2020). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Expert Opinion on Drug Delivery. Available at: [Link]
-
Rangel-Yagui, C. O. et al. (2005). Possible loci of solubilization of drugs in surfactant micelles. ResearchGate. Available at: [Link]
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Millard, J. W. et al. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
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GOV.UK. (n.d.). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3). GOV.UK. Available at: [Link]
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Garde, S. & Patel, A. J. (2011). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. Available at: [Link]
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Luthy, R. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]
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Sharma, D. et al. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. Available at: [Link]
-
Analytice. (n.d.). P-t-butylphenyl diphenyl phosphate (981-40-8) ; Bis (p-t-butylphenyl) phenyl phosphate (115-87-7) _ standards to be supplied, see note - analysis. Analytice. Available at: [Link]
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iChemical. (n.d.). TERT-BUTYLPHENYL DIPHENYL PHOSPHATE, CAS No. 56803-37-3. iChemical. Available at: [Link]
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de la Torre, A. et al. (2022). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Chemosphere. Available at: [Link]
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Fu, J. et al. (2022). Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression. Chemical Research in Toxicology. Available at: [Link]
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Bureau Veritas. (2018). ANALYTICAL METHOD SUMMARIES. Bureau Veritas. Available at: [Link]
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Anonymous. (n.d.). solubility enhancement -by pH change & complexation. Slideshare. Available at: [Link]
- Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
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Heitkamp, M. A. et al. (1986). Biodegradation of tert-butylphenyl diphenyl phosphate. PubMed. Available at: [Link]
-
Liang, S. et al. (2024). Novel Aryl Phosphate for Improving Fire Safety and Mechanical Properties of Epoxy Resins. Polymers. Available at: [Link]
-
Midwest Research Institute. (1976). Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters, Task 1, Final Report. Environmental Protection Agency. Available at: [Link]
-
Anonymous. (n.d.). Tris(2,4-di-tert-butylphenyl) phosphate. ResearchGate. Available at: [Link]
-
Kim, D. & Lee, J. (2022). Synthetic Strategy for Aryl(alkynyl)phosphinates by a Three-Component Coupling Reaction Involving Arynes, Phosphites, and Alkynes. Organic Letters. Available at: [Link]
-
Quiroga-Sánchez, E. et al. (2023). Friedel–Crafts-Type Arylation Strategy for the Conversion of Alkyl 2-((Diphenoxyphosphoryl)oxy)-2-arylacetates to α,α-Diaryl Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Murali, S. et al. (2014). Determination of Di-n-Butyl Phosphate in Organic Streams of FBTR Mixed Carbide Fuel Reprocessing Solution by Gas Chromatographic. Scientific Research Publishing. Available at: [Link]
-
Humbert-Droz, E. et al. (2009). Synthesis of aryl phosphates based on pyrimidine and triazine scaffolds. PubMed. Available at: [Link]
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Identifying and eliminating sources of contamination in p-tert-Butylphenyl diphenyl phosphate analysis
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of p-tert-Butylphenyl diphenyl phosphate (BPDP). As an organophosphate ester used as a flame retardant and plasticizer, accurate quantification of BPDP is critical, yet often challenged by pervasive environmental and laboratory-based contamination.[1][2] This resource is designed to help you identify and systematically eliminate these sources of contamination to ensure the integrity of your analytical results.
Troubleshooting Guide: A Proactive Approach to Contamination Control
Unexpected peaks, high background noise, and inconsistent quantification are common indicators of contamination in BPDP analysis. This section provides a structured, question-and-answer-based approach to pinpointing and resolving these issues at every stage of your workflow.
Q1: I'm observing extraneous peaks in my chromatogram that are not present in my standards. What are the likely culprits and how can I identify them?
A1: The appearance of "ghost peaks" is a classic sign of contamination and can originate from numerous sources.[3][4][5] A systematic investigation is key to identification.
Initial Diagnostic Steps:
-
Blank Injection Analysis: The first step is to inject a solvent blank (the same solvent used to dissolve your sample) into your analytical system (e.g., GC-MS or LC-MS). If the ghost peaks are present in the blank run, the contamination source is likely within your analytical system or solvents.[4]
-
"No Injection" Run: If your system allows, perform a run without any injection. This can help differentiate between contamination from the injection port and contamination originating from the carrier gas or mobile phase.
Common Contaminants and Their Sources:
-
Phthalates: These are ubiquitous plasticizers found in a vast array of laboratory consumables.[6][7]
-
Source Identification: Phthalates can leach from plastic pipette tips, centrifuge tubes, vial caps, and even Parafilm®.[8][9] Studies have shown significant leaching of compounds like diethylhexyl phthalate (DEHP) and dibutyl phthalate (DBP) from such materials.[8][9]
-
Elimination Strategy:
-
Whenever possible, switch to glass or polypropylene labware that is certified to be free of plasticizers.[8]
-
Rinse all glassware with high-purity solvent before use.
-
Avoid using Parafilm® to seal samples; opt for PTFE-lined caps instead.
-
-
-
Polydimethylsiloxane (PDMS) / Siloxanes: These compounds are common components of septa, vial cap liners, and some GC columns.[10][11]
-
Source Identification: Siloxane contamination often appears as a series of evenly spaced peaks in a GC chromatogram, particularly at higher temperatures.[10][11] This can be due to septum bleed from the injection port or degradation of the stationary phase of the GC column.[10][11]
-
Elimination Strategy:
-
Use high-quality, low-bleed septa and change them regularly to prevent coring and subsequent contamination.[11]
-
Ensure proper column conditioning according to the manufacturer's instructions.
-
Examine the mass spectrum of the ghost peaks; characteristic ions for PDMS (e.g., m/z 73, 147, 221) can confirm their identity.[12]
-
-
-
Slip Agents (e.g., Erucamide, Oleamide): These are often added to polymer products to reduce friction and can be a source of contamination from plastic labware.
-
Antioxidants and their Degradation Products (e.g., Irganox 1010, Irgafos 168): These are used in the manufacturing of plastics and can leach into samples.
The following diagram illustrates a systematic approach to troubleshooting ghost peaks:
Caption: Troubleshooting workflow for identifying the source of ghost peaks.
Q2: My baseline is noisy and rising, especially during a temperature gradient in GC analysis. What could be causing this?
A2: A noisy or rising baseline is often indicative of column bleed or contamination in the carrier gas line.
-
Column Bleed: All GC columns will exhibit some level of bleed, which is the degradation of the stationary phase at elevated temperatures.[10] However, excessive bleed can obscure analyte peaks and reduce sensitivity.
-
Cause: This can be caused by operating the column above its maximum temperature limit, oxygen in the carrier gas, or the use of an old or damaged column.[3]
-
Solution:
-
Ensure your oven temperature program does not exceed the column's recommended maximum temperature.
-
Install and regularly change oxygen and moisture traps on your carrier gas line.[11]
-
Condition the column according to the manufacturer's protocol before use.
-
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and then elute as the temperature increases, causing a rising baseline.[3]
-
Cause: Using low-purity gas or exhausted gas traps.
-
Solution: Use high-purity (99.999% or higher) carrier gas and ensure all gas purifiers are functioning correctly.
-
Q3: I'm experiencing poor reproducibility and a loss of sensitivity in my analysis. Could this be related to contamination?
A3: Absolutely. Contamination can significantly impact both the reproducibility and sensitivity of your measurements.
-
Sample Carryover: This occurs when remnants of a previous sample are injected with the current one.
-
Cause: Inadequate rinsing of the injection syringe, contamination of the injector port, or adsorption of the analyte onto active sites in the system.[13]
-
Solution:
-
Implement a rigorous syringe and injector port cleaning protocol between injections.
-
Inject a series of solvent blanks after a high-concentration sample to ensure the system is clean.
-
Consider using a deactivated inlet liner in your GC.
-
-
-
Ion Suppression (LC-MS): Co-eluting contaminants can suppress the ionization of your target analyte in the mass spectrometer source, leading to a lower signal and poor quantification.[14]
-
Cause: Matrix effects from the sample, or contaminants introduced during sample preparation.
-
Solution:
-
Improve your sample clean-up procedure (e.g., using solid-phase extraction (SPE)) to remove interfering matrix components.
-
Optimize your chromatographic separation to ensure BPDP elutes in a region free from co-eluting contaminants.
-
Use an internal standard that is structurally similar to BPDP to compensate for ion suppression effects.
-
-
The following table summarizes common contaminants and their likely sources:
| Contaminant Class | Common Examples | Primary Sources in the Laboratory |
| Phthalates | Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP) | Plastic labware (pipette tips, tubes, vials), Parafilm®, PVC tubing.[8][9] |
| Siloxanes (PDMS) | Cyclic and linear siloxanes | GC septa, vial cap liners, column bleed, some silicone-based lubricants.[10][11] |
| Alkanes/Hydrocarbons | Long-chain hydrocarbons | Lubricants, pump oil, contaminated solvents, fingerprints. |
| Slip Agents | Erucamide, Oleamide | Polypropylene tubes and other plastic consumables. |
| Antioxidants | Irganox 1010, Irgafos 168 | Plastic packaging and containers.[15] |
Frequently Asked Questions (FAQs)
Q: What are the best practices for solvent selection and handling to minimize contamination?
A: Always use the highest purity solvents available (e.g., HPLC or MS-grade).[13] Purchase solvents in small bottles to minimize the risk of contamination from the laboratory environment over time. Never top up solvent reservoirs; always use a fresh, clean bottle.[16] Ensure all glassware used for mobile phase preparation is scrupulously clean.
Q: How can I prevent contamination from my own person?
A: Personal care products such as hand creams, perfumes, and cosmetics can be significant sources of contamination.[11] Always wear powder-free nitrile gloves when handling samples, standards, and any part of the analytical instrument that comes into contact with the sample path.[17][18] Be mindful of touching your face or hair while working in the lab.
Q: Are there any specific impurities I should be aware of in commercial BPDP standards?
A: Commercial BPDP is often a mixture of isomers (2-tert-butylphenyl diphenyl phosphate, 3-tert-butylphenyl diphenyl phosphate, and 4-tert-butylphenyl diphenyl phosphate) and may contain other related organophosphate esters as impurities.[19] For instance, triphenyl phosphate and di-tert-butylphenyl diphenyl phosphate isomers can be present.[2][19] It is crucial to obtain a certificate of analysis for your standard to be aware of any potential impurities that might interfere with your analysis.
Q: What is the difference between extractables and leachables, and why is it important for my analysis?
A:
-
Extractables are compounds that can be forced out of a material under aggressive conditions (e.g., harsh solvents, high temperature).[20][21]
-
Leachables are compounds that migrate from a material into the product under normal storage and use conditions.[20][21]
Understanding this distinction is crucial because the plastic components of your sample containers or single-use systems in a manufacturing process can be a source of leachables that contaminate your sample over time.[22] An extractables study can help predict potential leachables.
The relationship between extractables and leachables can be visualized as follows:
Caption: Leachables are a subset of extractables.
By implementing these troubleshooting strategies and best practices, you can significantly reduce the risk of contamination in your this compound analysis, leading to more accurate, reliable, and reproducible results.
References
-
David, F., Sandra, P., & Vickers, A. (2003). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Journal of Environmental Monitoring, 5(5), 718-723. [Link]
-
myADLM. (2022). How to Avoid Analytical Interferences in Trace Element Analysis. [Link]
-
Chromatography Research Supplies. (2020). Those Darn Phthalates. CRS BLOGables. [Link]
-
ResearchGate. (n.d.). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. [Link]
-
LCGC International. (2019). Tips to Boost Your Trace Analysis Skills. [Link]
-
Taylor & Francis Online. (n.d.). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. [Link]
-
ELGA LabWater. (2020). Minimizing Contamination During Sample Preparation For Trace Analysis. [Link]
-
Notarstefano, V., et al. (2022). Phthalate Exposure: From Quantification to Risk Assessment. Toxics, 10(6), 329. [Link]
-
Coscollà, C., et al. (2021). Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry. Cosmetics, 8(3), 67. [Link]
-
Saraf, N. K., et al. (1997). Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS. Analytical Chemistry, 69(7), 1267-1272. [Link]
-
OMNI International. (2025). How to Reduce Sample Contamination. OMNI International Blog. [Link]
-
Instrument Solutions. (n.d.). Ghost Peaks in Gas Chromatography Part I. [Link]
-
Alopaeus, M. (2022). GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. Doria.fi. [Link]
-
Mastelf. (2022). What are Ghost Peaks and Where to Find Them. [Link]
-
Spectroscopy Online. (2023). Contamination Control During Sample Preparation for Trace Element Analysis of Electronic Cigarette Aerosol with Inductively Coupled Plasma-Mass Spectrometry, Part 1. [Link]
-
LCGC International. (2021). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. [Link]
-
AZoM. (2024). How to Determine Leachables and Extractables in Polymers. [Link]
-
English, C. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. LCGC North America, 40(6), 268-272. [Link]
-
Waters. (n.d.). Extractables and Leachables. [Link]
-
Sharma, C., & Dutt, D. (2022). Recent update of the various sources originating ghost peaks in gas chromatography: A review. Journal of Chromatography A, 1685, 463625. [Link]
-
Single Use Support. (2022). Extractables and leachables: definitions, differences & facts. [Link]
-
GOV.UK. (2009). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3). [Link]
-
Hy-Pro Filtration. (2021). Phosphate Ester Analysis. [Link]
-
ResearchGate. (2025). (PDF) Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry. [Link]
-
Doholl chemical. (n.d.). Understanding the Appearance and Purity of Phosphate Esters. [Link]
-
Machinery Lubrication. (n.d.). How to Monitor and Maintain Phosphate Ester Fluids. [Link]
-
Analytice. (n.d.). P-t-butylphenyl diphenyl phosphate (981-40-8) ; Bis (p-t-butylphenyl) phenyl phosphate (115-87-7) _ standards to be supplied, see note - analysis. [Link]
-
JEOL. (n.d.). Analysis of polydimethylsiloxanes by GC/TOFMS. [Link]
-
I-care. (n.d.). PHOSPHATE ESTER FLUID TESTS. [Link]
-
Doria.fi. (n.d.). Method development for the analysis of polydimethylsiloxane in bio-oils. [Link]
-
Hiden Analytical. (2024). Hiden Analytical Unveils Advanced Detection of Silicone Contamination in Industrial Applications. [Link]
-
ATSDR. (n.d.). Toxicological Profile for Phosphate Ester Flame Retardants. [Link]
- Google Patents. (n.d.).
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
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ResearchGate. (2024). LC/MS Troubleshooting Guide. [Link]
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Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
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Heitkamp, M. A., et al. (1986). Biodegradation of tert-butylphenyl diphenyl phosphate. Applied and Environmental Microbiology, 51(2), 316-322. [Link]
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Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
LCGC International. (2023). Troubleshooting LC-MS. [Link]
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Australian Government Department of Health. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. [Link]
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PubChem. (n.d.). This compound. [Link]
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Scientific Polymer Products, Inc. (2020). t-Butyl phenyl diphenyl phosphate. [Link]
-
ResearchGate. (n.d.). Unexpectedly High Concentrations of a Newly Identified Organophosphate Ester, Tris(2,4-di-tert-butylphenyl) Phosphate, in Indoor Dust from Canada. [Link]
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Optimizing injection parameters for GC analysis of p-tert-Butylphenyl diphenyl phosphate
Answering the call for robust analytical methods, this Technical Support Center provides a comprehensive guide to optimizing injection parameters for the Gas Chromatography (GC) analysis of p-tert-Butylphenyl diphenyl phosphate (t-BPDP). As a semi-volatile organophosphate flame retardant (OPFR), t-BPDP presents unique challenges, requiring a fine balance between efficient volatilization and prevention of thermal degradation.[1]
This guide, structured for researchers and drug development professionals, offers field-proven insights from a Senior Application Scientist's perspective. It moves beyond simple procedural lists to explain the fundamental principles behind each parameter, ensuring you can develop a self-validating and reliable analytical method.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup for t-BPDP analysis.
Q1: What is the best injection mode for analyzing t-BPDP: Split or Splitless?
A: The choice depends entirely on the concentration of t-BPDP in your sample.
-
Splitless Injection: This is the preferred mode for trace-level analysis where analyte concentrations are expected to be very low. In this mode, the split vent is closed during the injection, transferring the vast majority of the sample onto the column, thereby maximizing sensitivity.[2]
-
Split Injection: Use this mode when you have higher concentrations of t-BPDP. The split vent remains open, and only a portion of the sample enters the column. This prevents column overload, which can lead to poor peak shape (fronting), and is suitable when sample amount is not a limiting factor.[2][3]
Q2: What is a recommended starting injector temperature for t-BPDP analysis?
A: A good starting point for the injector temperature is 250 °C .[4][5] This temperature is generally sufficient to ensure the volatilization of a semi-volatile compound like t-BPDP. However, this parameter must be optimized. Too low a temperature will result in incomplete vaporization and poor peak shape, while too high a temperature can cause thermal degradation of the phosphate ester, leading to low and inconsistent responses.[1]
Q3: Why is the choice of inlet liner so important for this analysis?
A: The inlet liner is a critical component for achieving reproducible and accurate results, especially in splitless mode. A well-chosen liner ensures efficient sample vaporization, protects the analytical column from non-volatile residues, and minimizes analyte degradation. For splitless injections, liners with glass wool or a tortuous path (like a cyclo liner) provide increased surface area, aiding in the complete and homogeneous vaporization of the sample.[4][5]
Q4: How critical is the inertness of the GC flow path for t-BPDP?
A: Extremely critical. Organophosphate compounds can interact with active sites (exposed silanols) within the inlet liner or at the head of the analytical column. This interaction leads to undesirable secondary retention mechanisms, resulting in significant peak tailing and reduced analyte response.[6][7] Using a well-deactivated liner and a high-quality, inert GC column is essential for obtaining sharp, symmetrical peaks.[4]
Troubleshooting Guide: Common Injection-Related Problems
This section provides a systematic approach to diagnosing and resolving common issues encountered during the GC analysis of t-BPDP.
Problem 1: Poor Peak Shape - Tailing
Symptom: The peak is asymmetrical, with the latter half being broader than the front half.
Causality & Solution:
-
Active Sites: This is the most common cause for tailing with polar or active compounds. Active sites in the liner, on glass wool, or at the column inlet can adsorb the analyte.
-
Solution: Replace the inlet liner with a new, deactivated one. If the problem persists, trim 10-20 cm from the front of the GC column to remove any accumulated non-volatile matrix or active sites.[6]
-
-
Improper Column Installation: If the column is not cut cleanly at a 90° angle or is positioned incorrectly in the inlet, it can create turbulence and dead volume, leading to tailing.
-
Solution: Re-cut the column using a ceramic wafer and ensure it is installed at the correct height as specified by the instrument manufacturer.[6]
-
-
Injector Temperature Too Low: Incomplete vaporization of t-BPDP can cause it to enter the column as a mixture of vapor and droplets, resulting in a broad, tailing peak.
-
Solution: Increase the injector temperature in 10-20 °C increments. Do not exceed temperatures that could cause thermal degradation (see Protocol 1).
-
Problem 2: Poor Peak Shape - Fronting
Symptom: The peak is asymmetrical, with the front half being broader than the latter half.
Causality & Solution:
-
Column Overload: This occurs when too much analyte is introduced onto the column, saturating the stationary phase.
-
Solution: If using splitless mode, dilute your sample. If using split mode, increase the split ratio (e.g., from 20:1 to 50:1). Alternatively, reduce the injection volume.[3]
-
-
Solvent Mismatch: If the sample solvent has a much lower boiling point than the initial oven temperature, it can cause the analyte band to spread before chromatography begins.
Problem 3: Low or Inconsistent Peak Response
Symptom: The peak area for t-BPDP is unexpectedly small, or it varies significantly between replicate injections.
Causality & Solution:
-
Thermal Degradation: Organophosphate esters can be thermally labile. An excessively high injector temperature will cause the t-BPDP molecule to break down, resulting in a lower response for the parent compound.[1]
-
Solution: Methodically lower the injector temperature in 10 °C increments to find the optimal point where vaporization is complete but degradation is minimal (see Protocol 1).
-
-
Inlet Leaks: A leak in the septum or fittings will cause a loss of sample and carrier gas, leading to reduced and irreproducible analyte transfer to the column.[3]
-
Solution: Replace the septum and check all fittings with an electronic leak detector.
-
-
Liner Contamination: Non-volatile matrix components can accumulate on the liner, creating active sites that irreversibly adsorb the analyte or promote its degradation.[8]
Visual Workflow: Troubleshooting Poor Peak Shape
The following diagram outlines a logical workflow for diagnosing and resolving common peak shape issues.
Caption: Troubleshooting flowchart for poor GC peak shape.
Experimental Protocols for Optimization
Protocol 1: Step-by-Step Guide to Optimizing Injector Temperature
Objective: To determine the ideal injector temperature that maximizes the transfer of t-BPDP to the column while minimizing thermal degradation.
Methodology:
-
Initial Setup:
-
Install a new, deactivated inlet liner (e.g., single taper with glass wool).
-
Set up your standard GC method with a starting injector temperature of 230 °C.
-
Prepare a mid-range concentration standard of t-BPDP.
-
-
Temperature Study:
-
Make three replicate injections at 230 °C and record the average peak area and observe the peak shape.
-
Increase the injector temperature by 10 °C (to 240 °C).
-
Allow the system to equilibrate for 5-10 minutes.
-
Make three new replicate injections and record the average peak area and observe the peak shape.
-
Repeat this process, increasing the temperature in 10 °C increments up to 300 °C.
-
-
Data Analysis:
-
Plot the average peak area of t-BPDP against the injector temperature.
-
Interpretation: Initially, the peak area should increase with temperature as vaporization becomes more efficient. At a certain point, the peak area will plateau and then may start to decrease. This decrease indicates the onset of significant thermal degradation.[1]
-
Select the temperature at the beginning of the plateau that provides the highest response with good peak symmetry. This is your optimal injector temperature.
-
Protocol 2: Selecting and Optimizing the Injection Mode
Objective: To choose the correct injection mode and optimize its key parameters based on analytical requirements.
Methodology:
Part A: Mode Selection
Caption: Decision tree for selecting the GC injection mode.
Part B: Splitless Injection Optimization
-
Liner Selection: Choose a liner designed for splitless injections, such as a single taper with glass wool or a double taper cyclo liner.[4] These designs promote good vaporization and direct the sample flow toward the column.
-
Optimizing Splitless Hold Time: The hold time is the duration the split vent remains closed.
-
Goal: The time should be long enough to transfer all the analyte from the liner to the column, but short enough to prevent excessive solvent tailing.[5]
-
Procedure: A good starting point is to calculate the time it takes for the carrier gas to sweep the volume of the liner 1.5 to 2 times. This can often be calculated using software provided by the GC manufacturer or online calculators.[5]
-
Experiment: Analyze your t-BPDP standard with varying hold times (e.g., 0.5 min, 0.75 min, 1.0 min, 1.5 min). Plot the t-BPDP peak area vs. hold time. The optimal time is at the beginning of the plateau where the peak area no longer increases.
-
Part C: Split Injection Optimization
-
Liner Selection: A simple, open-ended liner with glass wool is often sufficient. The wool aids vaporization and traps non-volatiles.[3]
-
Optimizing Split Ratio: The split ratio determines what fraction of the sample enters the column.
-
Goal: To introduce enough analyte to achieve the desired sensitivity without overloading the column.
-
Procedure: Start with a moderate split ratio, such as 20:1. If peak fronting is observed, increase the ratio to 50:1 or 100:1. If sensitivity is too low, decrease the ratio to 10:1. The ideal ratio will produce a sharp, symmetrical peak well within the detector's linear range.
-
Summary of Recommended Starting Parameters
The following table provides a consolidated list of recommended starting parameters for the GC analysis of t-BPDP. These should be used as a baseline for further method optimization.
| Parameter | Recommended Starting Value | Rationale & Key Considerations |
| Injection Mode | Splitless (for trace) or Split (for high conc.) | Match to sample concentration to maximize sensitivity or prevent overload.[2] |
| Injector Temperature | 250 °C | Balances efficient vaporization with the risk of thermal degradation. Must be optimized.[4][5] |
| Inlet Liner | Deactivated, Single Taper w/ Wool (Splitless) | Promotes homogeneous vaporization and protects the column. Inertness is critical.[4] |
| Injection Volume | 1 µL | A standard volume; can be adjusted to manage concentration on-column. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. Ensure high purity. |
| Initial Oven Temp | 10-20 °C below solvent boiling point | Critical for splitless mode to ensure analyte focusing and good peak shape.[6] |
| Split Ratio (Split Mode) | 20:1 | Adjust based on analyte concentration and observed peak shape. |
| Splitless Hold Time | 0.75 - 1.0 min | Optimize to ensure complete sample transfer without excessive solvent tailing.[5] |
References
- Vertex AI Search. (n.d.). TROUBLESHOOTING GUIDE.
- Restek Corporation. (n.d.). Large Volume Splitless Injection Using an Unmodified Split/Splitless Inlet and GC-TOFMS for Pesticides and Brominated Flame Retardants.
- Element Lab Solutions. (n.d.). 5 ways to improve your Split / Splitless Injection.
- Phenomenex. (n.d.). GC Technical Tip: Peak Shape Problems - No Peaks.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Restek Corporation. (2018, January 14). GC compounds - poor peak shapes and missing peaks.
- Restek Corporation. (2022, January 2). Optimizing Splitless Injection.
- Restek Corporation. (2022, January 4). Optimizing Splitless Injections [Video]. YouTube.
- MDPI. (2022, November 15). Thermal Degradation of Organophosphorus Flame Retardants.
Sources
- 1. mdpi.com [mdpi.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
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- 7. restek.com [restek.com]
- 8. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
Technical Support Center: Troubleshooting Inconsistent Results in p-tert-Butylphenyl Diphenyl Phosphate (BPDP) Toxicity Assays
Welcome to the technical support center for p-tert-Butylphenyl diphenyl phosphate (BPDP) toxicity assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to troubleshoot common issues that can lead to inconsistent and unreliable data. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the scientific rationale behind each recommendation, ensuring the integrity and reproducibility of your experimental outcomes.
Introduction: The Challenge of BPDP
This compound (BPDP) is an organophosphate flame retardant and plasticizer that has garnered significant attention due to its widespread use and potential toxicological effects.[1][2] However, its physicochemical properties present unique challenges in in vitro and in vivo toxicity testing, often leading to variability in experimental results. This guide will address these challenges head-on, providing you with the expertise to generate robust and meaningful data.
A critical factor to acknowledge from the outset is that commercial BPDP is often not a pure compound but a mixture of isomers, triphenyl phosphate (TPHP), and other butylated phenyl phosphates.[1] This inherent variability in the test substance itself can be a major source of inconsistent results.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Compound Solubility and Dosing Solutions
Question: I'm observing precipitation of BPDP in my cell culture media after dilution from my DMSO stock. How can I improve its solubility and ensure accurate dosing?
This is one of the most common challenges encountered when working with hydrophobic compounds like BPDP.[3][4] BPDP has very low aqueous solubility (<0.1 g/100 mL at 21°C), making it prone to precipitation in aqueous-based cell culture media.[5]
Root Cause Analysis:
-
Solvent Choice and Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds, the final concentration in your culture medium is critical.[6][7] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though some are sensitive to concentrations as low as 0.1%.[7] Exceeding this limit not only risks solvent-induced toxicity but can also cause the compound to precipitate out of solution upon dilution.
-
Stock Solution Concentration: Highly concentrated stock solutions are more likely to cause precipitation upon dilution into an aqueous environment.
-
Temperature Effects: Temperature fluctuations can affect the solubility of BPDP.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting BPDP precipitation in cell culture media.
Detailed Protocol for Preparing BPDP Dosing Solutions:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out 3.82 mg of this compound (MW: 382.39 g/mol ).
-
Dissolve in 1 mL of high-purity, sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[8]
-
-
Prepare Final Dosing Solution:
-
Warm your cell culture medium to 37°C.
-
Calculate the volume of the 10 mM stock solution needed to achieve your desired final concentration.
-
While gently vortexing the pre-warmed medium, add the calculated volume of the BPDP stock solution drop by drop.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
| Final BPDP Concentration | Volume of 10 mM Stock per 10 mL Media | Final DMSO Concentration |
| 1 µM | 1 µL | 0.01% |
| 10 µM | 10 µL | 0.1% |
| 50 µM | 50 µL | 0.5% |
Table 1: Dilution guide for preparing BPDP dosing solutions from a 10 mM stock.
Inconsistent Cytotoxicity Assay Results
Question: My IC50 values for BPDP in cytotoxicity assays (e.g., MTT, XTT) are highly variable between experiments. What could be the cause?
Inconsistent IC50 values are a frequent issue and can stem from several factors related to the compound, the assay itself, and the experimental setup.
Root Cause Analysis:
-
Compound Precipitation: As discussed above, if BPDP precipitates, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration.
-
Assay Interference: Some compounds can interfere with the chemistry of colorimetric or fluorometric assays.[9] For example, compounds that have absorbance near the wavelength used to measure the formazan product in an MTT assay can lead to artificially high or low readings.[10]
-
Mixture Composition: The composition of commercial BPDP can vary between batches and suppliers, leading to different toxic potencies.[1] It is crucial to document the source and lot number of the BPDP used.
-
Cellular Factors: Cell density, passage number, and metabolic state can all influence the outcome of cytotoxicity assays.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent cytotoxicity assay results with BPDP.
Recommended Controls for Cytotoxicity Assays:
| Control | Purpose | Expected Outcome |
| Vehicle Control | To assess the effect of the solvent (e.g., 0.1% DMSO) on cell viability. | High cell viability, similar to untreated cells. |
| Positive Control | To ensure the assay is working correctly and to provide a reference for maximal cytotoxicity. | Low cell viability. |
| Cell-Free Control | To check for direct interference of BPDP with the assay reagents. | No significant signal in the absence of cells. |
Table 2: Recommended controls for BPDP cytotoxicity assays.
Endocrine Disruption and Receptor-Mediated Effects
Question: I am investigating the endocrine-disrupting potential of BPDP, specifically its effects on the Hedgehog signaling pathway, but my results are not reproducible. How can I improve my assay?
BPDP has been identified as an antagonist of the Hedgehog (Hh) signaling pathway.[8] Assays investigating receptor-mediated effects, such as luciferase reporter assays, can be sensitive to various experimental parameters.
Root Cause Analysis:
-
Luciferase Inhibition: Some small molecules can directly inhibit the luciferase enzyme, leading to a false-positive result in an antagonist assay.[11]
-
Cell Line Stability: The expression of the reporter construct in stably transfected cell lines can decrease over time with increasing passage number.
-
Inconsistent Agonist Stimulation: The concentration and activity of the agonist used to stimulate the pathway (e.g., Sonic hedgehog [Shh] or a small molecule agonist like SAG) can vary.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent Hedgehog pathway assay results with BPDP.
Recommended Controls for Hedgehog Pathway Assays:
| Control | Compound Example | Expected Outcome in an Antagonist Assay |
| Positive Control (Antagonist) | Cyclopamine or GDC-0449 (Vismodegib)[12] | Dose-dependent decrease in luciferase signal. |
| Negative Control (Inactive Compound) | A structurally unrelated compound known not to affect the Hh pathway. | No significant change in luciferase signal. |
Table 3: Recommended controls for Hedgehog pathway antagonist assays.
Signaling Pathway Overview:
Caption: Simplified overview of the Hedgehog signaling pathway and the antagonistic action of BPDP.
Conclusion
Troubleshooting inconsistent results in this compound toxicity assays requires a systematic approach that considers the unique properties of the compound, the specifics of the chosen assay, and rigorous experimental design. By addressing issues of solubility, potential assay interference, and the inherent variability of commercial BPDP, researchers can significantly improve the reliability and reproducibility of their data. This guide provides a framework for identifying and resolving common problems, ultimately leading to a more accurate assessment of the toxicological profile of BPDP.
References
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- Hynes, M. et al. (2009).
- TargetMol. 4-(tert-Butyl)
- McMahon, A. P., Ingham, P. W., & Tabin, C. J. (2003). Developmental roles and clinical significance of hedgehog signaling. Current topics in developmental biology, 53, 1-114.
- An, J., & Kim, Y. (2016). The cytotoxicity of organophosphate flame retardants on HepG2, A549 and Caco-2 cells. Toxicology and environmental health sciences, 8(3), 249-258.
- PubChem.
- GOV.UK. (2008).
- Hyman, J. M., Firestone, A. J., Heine, V. M., Zhao, Y., Ocasio, C. A., Han, K., ... & Tontonoz, P. (2009). Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. Proceedings of the National Academy of Sciences, 106(33), 14132-14137.
- Smith, K. E., Oost, N., van der Meer, J. R., & Mayer, P. (2010). Controlling and maintaining exposure of hydrophobic organic compounds in aquatic toxicity tests by passive dosing.
- Selleckchem. Frequently Asked Questions.
- PubChemLite.
- SpectraBase.
- Borgert, C. J., Mihaich, E. M., Orthen, T. W., & Rasmussen, T. (2022). Published in vitro assays relating to potential endocrine activity for 2,4-D. Regulatory Toxicology and Pharmacology, 130, 105128.
- Biosynth.
- Judson, R. S., Houck, K. A., Martin, M. T., Knudsen, T. B., Thomas, R. S., Sipes, N. S., ... & Dix, D. J. (2014). Using in vitro high throughput screening assays to identify potential endocrine-disrupting chemicals. Environmental health perspectives, 122(4), 349-357.
- Li, J., et al. (2022). Screening of Organophosphate Flame Retardants with Placentation-Disrupting Effects in Human Trophoblast Organoid Model and Characterization of Adverse Pregnancy Outcomes in Mice. Environmental Health Perspectives, 130(10), 107001.
- Olive, K. P., Jacobetz, M. A., Davidson, C. J., Gopinathan, A., McIntyre, D., Honess, D., ... & Tuveson, D. A. (2009). Inhibition of the Hedgehog pathway targets the tumor-associated stroma in pancreatic cancer. Science, 324(5933), 1457-1461.
- Creative Bioarray. Endocrine Disruption Screening Assay.
- Meissner, C. (2022).
- Le Fol, V., et al. (2023). Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests. International Journal of Molecular Sciences, 24(13), 10989.
- Soshnikova, N., et al. (2007). Control of Antagonistic Components of the Hedgehog Signaling Pathway by microRNAs in Drosophila. Genetics, 177(2), 1077-1083.
- Shaikh, N. (2015). What should be optimum concentration of DMSO for in cell culture (Suspension celllines)?.
- Birch, H., et al. (2020). Assessing toxicity of hydrophobic aliphatic and monoaromatic hydrocarbons at the solubility limit using novel dosing methods. Environmental Toxicology and Chemistry, 39(12), 2357-2367.
- LifeTein. (2023). DMSO usage in cell culture.
- Bakand, S., & Hayes, A. (2010). Troubleshooting methods for toxicity testing of airborne chemicals in vitro. Journal of pharmacological and toxicological methods, 61(2), 76-85.
- Smith, K. E., et al. (2017).
- U.S. Environmental Protection Agency. (2024). Endocrine Disruptor Screening Program.
- National Institute of Environmental Health Sciences. (2022). NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of tert-Butylphenyl Diphenyl Phosphate (CASRN 56803-37-3) in Male Sprague Dawley (Hsd:Sprague Dawley® SD®)
- Liu, R., et al. (2023). Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression. Chemical Research in Toxicology.
- Chemical Effects in Biological Systems.
- Auld, D. S., & Inglese, J. (2016). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual.
- Yan, D., & Hales, B. F. (2020). Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. Toxicological Sciences, 178(2), 251-263.
- van der Meer, T. P., et al. (2021). Organophosphorus Flame Retardants: A Global Review of Indoor Contamination and Human Exposure in Europe and Epidemiological Evidence. International Journal of Environmental Research and Public Health, 18(1), 223.
- THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. In Assay Guidance Manual.
- Li, Y., et al. (2024). Organophosphorus Flame Retardant TPP-Induced Human Corneal Epithelial Cell Apoptosis through Caspase-Dependent Mitochondrial Pathway. International Journal of Molecular Sciences, 25(8), 4155.
- Thorne, N., Auld, D. S., & Inglese, J. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
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Technical Support Center: Enhancing Char Formation of p-tert-Butylphenyl Diphenyl Phosphate (BPADP) in Polymers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for p-tert-Butylphenyl diphenyl phosphate (BPADP). This guide is designed for researchers, scientists, and formulation chemists working to optimize the flame-retardant properties of polymers using BPADP, with a specific focus on enhancing its char-forming capabilities. Here, you will find in-depth answers to common challenges, troubleshooting workflows for specific experimental issues, and detailed protocols for material characterization.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about BPADP's function and application.
Q1: What is the primary mechanism by which BPADP imparts flame retardancy and forms char?
A: this compound (BPADP), also known as bisphenol A bis(diphenyl phosphate), is a halogen-free, phosphorus-based flame retardant that primarily operates in the condensed phase .[1][2] When the polymer is exposed to the high temperatures of a fire, BPADP undergoes thermal decomposition. This decomposition generates phosphoric and polyphosphoric acids. These acidic species act as powerful catalysts for the dehydration of the polymer backbone. Instead of the polymer chains breaking down into small, flammable volatile gases, they are cross-linked and carbonized into a stable, non-combustible layer of char.[3][4][5] This char layer serves as a physical barrier that insulates the underlying polymer from heat and oxygen, thereby suppressing the combustion cycle.[6][7]
Caption: Condensed-phase mechanism of BPADP.
Q2: In which polymer systems is BPADP most effective?
A: BPADP is highly effective in engineering thermoplastics, particularly those containing oxygen or aromatic structures that are conducive to charring. It is most commonly used in:
-
Polycarbonate/Acrylonitrile Butadiene Styrene (PC/ABS) Blends: This is a primary application, where BPADP helps achieve high flame-retardant ratings (e.g., UL-94 V-0) required for electronics housings.[3][8]
-
Polybutylene Terephthalate (PBT): While less effective on its own in PBT, its performance is significantly boosted with synergistic agents.[1][9]
-
Polycarbonate (PC): BPADP is effective in PC, often in combination with other additives to optimize properties.[10]
Its effectiveness is generally lower in polyolefins like polypropylene (PP) or polyethylene (PE), which lack the inherent chemical structure to char effectively and require a more comprehensive intumescent system.
Q3: What is a typical loading level for BPADP?
A: The optimal loading level is a balance between achieving the desired flame retardancy and maintaining the polymer's mechanical and thermal properties. For PC/ABS blends, effective loading levels typically range from 15 to 25 wt% .[3] For instance, adding 20 wt% BPADP to a PC/ABS blend can elevate the Limiting Oxygen Index (LOI) to over 25% and achieve a UL-94 V-0 rating.[3] Exceeding the optimal level can sometimes negatively impact properties like impact strength without providing a proportional increase in flame retardancy.
Troubleshooting Guide
This section provides solutions to specific experimental problems encountered when using BPADP.
Problem 1: Low Char Yield Observed in Thermogravimetric Analysis (TGA)
Symptoms:
-
The residual mass at 600-700°C in TGA (under a nitrogen atmosphere) is lower than expected.
-
The material fails to achieve a high flame-retardant rating (e.g., UL-94 V-1 or V-0).
Possible Causes & Solutions:
-
Cause A: Insufficient BPADP Loading. The concentration of BPADP may be too low to effectively catalyze the charring of the polymer matrix.
-
Solution: Incrementally increase the BPADP loading (e.g., in 2-3 wt% steps) and re-evaluate the char yield via TGA. Compare results to find the optimal concentration. For PC/ABS, a char yield of over 20% at 600°C is a good target for achieving V-0.[3]
-
-
Cause B: Lack of Char-Promoting Moieties in the Polymer. The polymer itself may not be an effective carbon source (e.g., polyolefins).
-
Solution: Introduce a Synergistic Charring Agent. Incorporate a carbon-rich additive that works in concert with BPADP.
-
Phenolic Resins (e.g., Novolac): At 5-10 wt% loading, novolac can significantly increase char yield in polymers like PBT when used with aryl phosphates like BPADP.[9][11]
-
Polyimide (PI): PI is inherently char-forming. Replacing a portion of other flame retardants with PI can boost the final char residue.[12]
-
-
Problem 2: The Polymer Ignites Easily and Exhibits Excessive Melt Dripping During UL-94 Testing.
Symptoms:
-
The sample receives a UL-94 V-2 classification due to flaming drips igniting the cotton indicator, or it fails the test entirely.[13][14]
-
Significant material is lost from the sample during combustion, preventing the formation of a protective char layer.[15]
Possible Causes & Solutions:
-
Cause A: Decreased Melt Viscosity. BPADP can act as a plasticizer, reducing the polymer's melt viscosity at high temperatures, which promotes dripping.[6][15]
-
Solution 1: Incorporate an Anti-Dripping Agent. Add a small amount (typically 0.1-0.5 wt%) of Polytetrafluoroethylene (PTFE). During heating, the PTFE particles form a fibrillar network within the polymer melt. This network increases the melt's viscoelasticity, suppressing dripping and allowing the char layer to form and adhere to the sample.[15]
-
Solution 2: Introduce Nanofillers. Nanoclays (e.g., organo-modified montmorillonite) or nanosilica can increase melt viscosity and reinforce the char structure, reducing its tendency to break apart and drip.[10][16]
-
-
Cause B: Gas Phase Reactions are Dominating. The flame is not being sufficiently inhibited in the gas phase, leading to sustained combustion.
-
Solution: Add a Gas-Phase Synergist. While BPADP is primarily a condensed-phase actor, pairing it with a gas-phase synergist can be highly effective.
-
Melamine-based compounds (e.g., Melamine Polyphosphate - MPP): Upon decomposition, these compounds release non-flammable gases like ammonia and nitrogen, which dilute the flammable volatiles and oxygen in the gas phase, effectively starving the flame.[11][12] This creates a powerful synergistic effect with the condensed-phase action of BPADP.
-
-
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Validation & Comparative
Validation and Comparative Analysis of a Novel LC-MS/MS Method for p-tert-Butylphenyl diphenyl phosphate (TBPDP) in House Dust
A Senior Application Scientist's Guide to Methodological Advancement in Environmental Health & Safety
Introduction: The Imperative for Sensitive TBPDP Monitoring
p-tert-Butylphenyl diphenyl phosphate (TBPDP), a member of the organophosphate esters (OPEs) class, is extensively used as a flame retardant and plasticizer in a myriad of consumer products. Its additive nature allows it to migrate from these products into the surrounding environment, leading to its ubiquitous presence in indoor settings. House dust acts as a significant reservoir for semi-volatile organic compounds (SVOCs) like TBPDP, making it a critical matrix for assessing human exposure, particularly for vulnerable populations such as toddlers who have higher dust ingestion rates.[1][2] The potential for OPEs to act as endocrine disruptors necessitates the development of highly sensitive and robust analytical methods for accurate exposure and risk assessment.[3]
This guide presents the validation of a new, highly sensitive analytical method utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of TBPDP in house dust. We provide a direct comparison with a conventional, well-established Gas Chromatography-Mass Spectrometry (GC-MS) method, offering researchers and laboratory professionals a comprehensive evaluation of performance, supported by experimental data. The methodologies are presented within the framework of ISO/IEC 17025 guidelines, ensuring the highest standards of scientific integrity and trustworthiness.[4][5][6]
Comparative Methodological Overview
The choice of analytical instrumentation is paramount and is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix. Both LC-MS/MS and GC-MS are powerful techniques for the analysis of OPEs, but they operate on different principles and present distinct advantages and challenges.
-
New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This technique has become a primary tool for analyzing trace contaminants due to its high sensitivity and specificity.[7][8] It is particularly well-suited for polar, semi-polar, and thermally labile compounds that are not easily analyzed by GC. However, LC-MS/MS is notoriously susceptible to matrix effects, where co-eluting substances from the complex dust matrix can suppress or enhance the ionization of the target analyte, potentially leading to inaccurate quantification.[7][9][10] Careful method development, including efficient sample clean-up and the use of isotopically labeled internal standards, is crucial to mitigate these effects.[7][11]
-
Conventional Method: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a robust and widely adopted technique for the analysis of volatile and semi-volatile organic compounds.[12][13] It offers excellent chromatographic separation and is generally less prone to the types of matrix effects seen in LC-MS/MS. The primary limitation for some OPEs can be the requirement for thermal stability, as the high temperatures of the GC inlet can cause degradation of certain analytes. For TBPDP, this is less of a concern, making GC-MS a viable and historically important tool.
Method Validation: A Framework for Trustworthiness
Method validation provides objective evidence that a method is fit for its intended purpose.[5][14] Our validation protocol adheres to ISO/IEC 17025 standards, assessing the key performance characteristics that define the reliability, accuracy, and precision of the analytical data.[15]
Key Validation Parameters Evaluated:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity & Working Range: The range over which the instrument response is directly proportional to the analyte concentration.
-
Accuracy (Trueness): The closeness of the mean of a set of results to the actual (true) value. Assessed via recovery studies using spiked matrix samples.
-
Precision: The closeness of agreement between independent test results. Evaluated as:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-day precision): Precision within a laboratory over a longer period.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Matrix Effects (ME): The influence of co-eluting matrix components on the ionization of the target analyte, a critical parameter for LC-MS/MS.[9][16][17]
Comparative Performance Data
The validation results for the new LC-MS/MS method and the conventional GC-MS method were systematically evaluated using spiked house dust samples. The data clearly demonstrates the superior sensitivity of the LC-MS/MS approach.
| Performance Parameter | New Method (LC-MS/MS) | Conventional Method (GC-MS) | Commentary |
| Linearity (R²) | >0.998 | >0.996 | Both methods demonstrate excellent linearity over their respective working ranges. |
| Accuracy (Recovery %) | 92.5% - 108.7% | 85.1% - 112.3% | Both methods show acceptable accuracy. The LC-MS/MS method exhibits slightly tighter recovery ranges, indicating high trueness. |
| Precision (RSD%) | |||
| - Repeatability | < 8% | < 12% | The LC-MS/MS method demonstrates superior intra-day precision. |
| - Intermediate Precision | < 11% | < 15% | The LC-MS/MS method shows better long-term stability and reproducibility. |
| LOD (ng/g dust) | 0.08 | 0.50 | The significantly lower LOD of the LC-MS/MS method is a key advantage for low-level exposure assessment. |
| LOQ (ng/g dust) | 0.25 | 1.50 | The enhanced sensitivity of the LC-MS/MS method allows for reliable quantification at concentrations six times lower than the GC-MS method. |
| Matrix Effect (%) | -7.5% (Signal Suppression) | Not Applicable | A slight signal suppression was observed but was effectively corrected using an isotopically labeled internal standard. |
Experimental Protocols & Workflows
Sample Preparation: The Foundation of Accurate Analysis
A robust sample preparation protocol is essential to extract the analyte of interest while minimizing interferences from the complex house dust matrix.[12][18] The workflow described below is optimized for both analytical techniques, with minor modifications for the final extract.
Caption: Key workflow differences between the LC-MS/MS and GC-MS methods.
Conclusion: Advancing Analytical Capabilities for Environmental Monitoring
The validation data unequivocally demonstrates that the newly developed LC-MS/MS method is a superior alternative for the determination of this compound in house dust. Its primary advantages lie in its significantly lower limits of detection and quantification, coupled with excellent accuracy and precision. This heightened sensitivity is not merely an academic improvement; it is critical for accurately characterizing low-level indoor exposures and refining human health risk assessments.
While the conventional GC-MS method remains a valid and robust technique, the LC-MS/MS method, when implemented with a rigorous protocol including effective clean-up and isotope dilution, provides data of higher quality and relevance for today's demanding environmental health research. By adopting such advanced methodologies, the scientific community can better understand the distribution and impact of emerging contaminants like TBPDP in our indoor environments.
References
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California Environmental Protection Agency, Department of Toxic Substances Control. (2019). Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication. DCN 05.0031.00. Link
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Dodson, R. E., et al. (2015). Monitoring Indoor Exposure to Organophosphate Flame Retardants: Hand Wipes and House Dust. Environmental Health Perspectives, 123(8), 767–773. Link
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Park, J. H., & Jaderson, M. (2020). Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry. Toxins, 12(1), 1. Link
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AOAC International. (n.d.). How to Meet ISO 17025 Requirements for Method Verification. Link
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Wintersmith Advisory LLC. (2025). ISO 17025 Method Validation: A Step-by-Step Guide for Laboratories. Link
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Van den Eede, N., et al. (2011). Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants from indoor dust. Environment International, 37(2), 454-461. Link
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Carignan, C. C., et al. (2013). House Dust Concentrations of Organophosphate Flame Retardants in Relation to Hormone Levels and Semen Quality Parameters. Environmental Health Perspectives, 121(11-12), 1-2. Link
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Takaguchi, K., et al. (2022). Sampling method for house dust using a mop and determination of OPFRs, phthalates, and alternative plasticisers in house dust. Journal of Occupational and Environmental Hygiene, 19(10), 613-623. Link
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Jaderson, M., & Park, J. H. (2019). Evaluation of Matrix Effects in Quantifying Microbial Secondary Metabolites in Indoor Dust Using Ultraperformance Liquid Chromatograph-Tandem Mass Spectrometer. International Journal of Environmental Research and Public Health, 16(11), 1954. Link
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National Association of Testing Authorities, Australia. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Link
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Rimayi, C., & Park, J. H. (2023). Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry. Toxins, 13(5), 1112. Link
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Irish National Accreditation Board. (2019). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Link
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Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(24), 5494–5504. Link
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Venier, M., et al. (2018). Tri(2,4-di-t-butylphenyl) Phosphate: A Previously Unrecognized, Abundant, Ubiquitous Pollutant in the Built and Natural Environment. Environmental Science & Technology, 52(22), 12997-13003. Link
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Sulyok, M., et al. (2022). Detection of Mycotoxins in Highly Matrix-Loaded House-Dust Samples by QTOF-HRMS, IM-QTOF-HRMS, and TQMS: Advantages and Disadvantages. Analytical Chemistry, 94(10), 4209–4217. Link
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Vayalappil, M. C. (2020). Method Validation: An ISO 17025 Presentation. Link
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Occupational Cancer Research Centre. (n.d.). Tri(2,4-di-t-butylphenyl) Phosphate: A Previously Unrecognized, Abundant, Ubiquitous Pollutant in the Built and Natural Environment. Link
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Zeng, L., et al. (2019). Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust. Journal of Chromatography A, 1603, 314-322. Link
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California Environmental Protection Agency, Department of Toxic Substances Control. (2019). Determination of Organophosphate and Brominated Flame Retardants in House Dust and Consumer Products by Gas Chromatography - Tandem Mass Spectrometry. DCN 05.0029.00. Link
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Tigabu, I. A., et al. (2019). Suspect screening of soot samples reveals the occurrence of emerging organophosphate ester: Tris(2,4-di-tert-butylphenyl) phosphate. Poster Presentation. Link
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Eurofins. (2018). Analytical Method Summaries. Link
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Comparative toxicity of p-tert-Butylphenyl diphenyl phosphate and triphenyl phosphate
An In-Depth Comparative Analysis of the Toxicological Profiles of p-tert-Butylphenyl diphenyl phosphate (BPDP) and Triphenyl Phosphate (TPP)
Introduction: The Shifting Landscape of Flame Retardants
For decades, polybrominated diphenyl ethers (PBDEs) were the industry standard for flame retardants. However, mounting evidence of their persistence, bioaccumulation, and toxicity led to a global phase-out.[1] This regulatory shift catalyzed the increased production and use of alternative flame retardants, primarily organophosphate esters (OPEs). Among the most common replacements are triphenyl phosphate (TPP) and this compound (BPDP).[2][3]
Initially considered safer alternatives, a growing body of scientific literature now questions this assumption, revealing that these replacement chemicals possess their own distinct toxicological profiles.[1][4][5] Widespread detection in indoor dust, air, and human biospecimens necessitates a thorough, evidence-based comparison of their potential health risks.[1][4][5][6] This guide provides a detailed comparative analysis of the toxicity of BPDP and TPP, designed for researchers and toxicologists, synthesizing available experimental data to elucidate their mechanisms of action and relative hazards.
Comparative Toxicological Profile: A Side-by-Side Evaluation
While both BPDP and TPP are triaryl phosphates, the presence of a bulky tert-butyl group on one of BPDP's phenyl rings introduces significant structural differences that influence its metabolic fate and biological interactions. This section dissects their toxicities across several critical endpoints.
Acute Toxicity
Both compounds generally exhibit low acute toxicity via oral and dermal routes.
-
Triphenyl Phosphate (TPP): Acute oral LD50 values in rodents are typically high, ranging from 3,000 to over 20,000 mg/kg body weight, indicating low acute toxicity.[7] The dermal LD50 in rabbits is also low, at over 7,900 mg/kg bw.[7]
-
This compound (BPDP): Data for pure BPDP is less common, as it is often used in mixtures. However, studies on butylated triaryl phosphate esters show low acute dermal toxicity, with LD50 values in rats and rabbits greater than 2000 mg/kg bw.[8] Acute inhalation toxicity is also low.[8]
Endocrine Disruption
This is a primary area of concern for both compounds, with significant evidence indicating they can interfere with hormonal systems.
-
Triphenyl Phosphate (TPP): TPP is a well-documented endocrine disruptor, particularly in aquatic ecosystems.[9] The European Chemicals Agency (ECHA) has formally identified TPP as a Substance of Very High Concern (SVHC) due to its endocrine-disrupting properties in the environment.[10][11]
-
Mechanism: TPP exhibits estrogenic, androgenic, and/or steroidogenic activity.[9] It can act as an agonist for estrogen receptor α/β (ERα/ERβ) and as an antagonist for the androgen receptor (AR).[12] Molecular docking studies suggest TPP can bind to multiple nuclear receptors, including the estrogen, androgen, and progesterone receptors, potentially acting as a broad-spectrum endocrine disruptor.[11] In zebrafish, it has been shown to alter the balance of sex hormones like estradiol and testosterone.[12]
-
-
This compound (BPDP): BPDP is also recognized as a potential endocrine-disrupting chemical.[13][14] While mechanistic data is less extensive than for TPP, related compounds provide insight. Studies on other tert-butylated phenols have demonstrated antagonistic effects on both human ERα and AR.[15] Given its structural similarity to TPP, it is plausible that BPDP interacts with similar nuclear receptor pathways, though the bulky tert-butyl group may alter binding affinity and subsequent activity.
Developmental and Reproductive Toxicity
Both OPEs have been shown to adversely affect development, with some studies suggesting BPDP may be particularly potent in specific contexts.
-
Triphenyl Phosphate (TPP): Developmental exposure to TPP is linked to significant malformations and functional deficits.
-
In Fish: Studies in zebrafish embryos reveal that TPP exposure, even at environmentally relevant nanomolar concentrations, can cause shorter body length and pericardial edema.[16] At higher concentrations, it induces cardiac looping impairments, a phenotype independent of the aryl hydrocarbon receptor but potentially involving the retinoic acid receptor (RAR) pathway.[17]
-
In Mammals: In rats, perinatal exposure to TPP is associated with reduced pup body weights and delays in pubertal endpoints, demonstrating sensitivity of offspring development to TPP.[18][19]
-
-
This compound (BPDP): Research indicates BPDP is a potent developmental toxicant, particularly affecting skeletal formation.
-
In Vitro/Ex Vivo: Studies using murine limb bud cultures found that BPDP was more detrimental to endochondral ossification (the process of bone formation) than the PBDE it replaced.[20][21] This effect is linked to the inhibition of the critical Hedgehog (Hh) signaling pathway.[20][21]
-
In Fish: In zebrafish, developmental exposure to BPDP induces cardiotoxicity, hepatotoxicity, and spinal curvature, marking it as a potential teratogen.[22] It also causes lifelong behavioral alterations in fish exposed during development.[22]
-
Cytotoxicity and Genotoxicity
-
Cytotoxicity: TPP is toxic to various cell lines, including human, monkey, and dog cells, at concentrations around 0.4-0.6 mM.[12] A recent study on mouse spermatocytes found that TPP reduces cell viability in a dose-dependent manner, identifying it as a mitochondrial toxicant and an inducer of apoptosis.[23][24] Cytotoxicity data for BPDP is less available, but its effects on developmental processes imply underlying cellular toxicity.
-
Genotoxicity: TPP has been evaluated in multiple genotoxicity studies, the majority of which were negative, mitigating concerns about its carcinogenic potential despite a lack of long-term cancer bioassays.[12] For BPDP, bacterial mutagenicity studies have also yielded negative results.
Quantitative Data Summary
| Toxicological Endpoint | Triphenyl Phosphate (TPP) | This compound (BPDP) |
| Acute Oral Toxicity | LD50: >3,000 mg/kg (rat)[7] | Data on pure substance limited; low toxicity expected.[8] |
| Acute Dermal Toxicity | LD50: >7,900 mg/kg (rabbit)[7] | LD50: >2,000 mg/kg (rat, rabbit) (for butylated triaryl phosphates)[8] |
| Reproductive/Developmental Toxicity | NOAEL: 690 mg/kg/day (rat, reproductive effects)[25] | NOAEL: 1000 mg/kg/day (rat, reproductive toxicity for butylated triphenyl phosphate)[26] |
| Developmental Effects | Delays in pubertal endpoints starting at 1000 ppm in feed (rat)[18][19] | Inhibition of endochondral ossification at 1 µM (mouse limb culture)[20][21] |
| Aquatic Toxicity (Zebrafish) | LC50 (96 hpf): 5.3 mg/L[16] | Developmental toxicity observed at 0.03 µM[22] |
| Cytotoxicity | Toxic to cell lines at 0.5-0.6 mM[12]; LC50 (48h): 61.61 µM (mouse spermatocytes)[23] | Limited specific data available. |
Experimental Protocols: Methodological Insights
The causal links between OPE exposure and toxicity are established through robust experimental models. Below are protocols for key assays used in their evaluation.
Protocol 1: Zebrafish Embryo Developmental Toxicity Assay
This in vivo model is crucial for assessing effects on vertebrate development due to the embryos' transparency and rapid, external development.
Causality: This assay directly links chemical exposure during critical developmental windows to gross morphological, cardiovascular, and neurological defects.
Methodology:
-
Embryo Collection: Collect newly fertilized zebrafish (Danio rerio) embryos (0-4 hours post-fertilization, hpf).
-
Exposure: Place 20-30 embryos per well in a 6-well plate containing embryo medium. Add BPDP or TPP from a DMSO stock solution to achieve final concentrations (e.g., 0.1 µM to 10 µM). A DMSO vehicle control group is essential.[16]
-
Incubation: Incubate embryos at 28.5°C on a 14/10-hour light/dark cycle.
-
Solution Renewal: Refresh the exposure solutions daily to maintain chemical concentrations.
-
Endpoint Evaluation (24-120 hpf):
-
Mortality: Record the number of dead embryos daily.
-
Morphological Defects: At specific time points (e.g., 72, 96, 120 hpf), screen for malformations under a stereomicroscope. Key endpoints include body length, yolk sac edema, pericardial edema, and spinal curvature.[16][22]
-
Cardiotoxicity: Measure heart rate by counting ventricular contractions for 15 seconds. Assess for cardiac looping defects.[16]
-
Hatching Rate: Monitor and record the percentage of hatched embryos daily from 48 to 96 hpf.
-
-
Data Analysis: Calculate LC50 values and determine the concentration at which specific malformations become statistically significant compared to the vehicle control.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This assay provides quantitative data on a chemical's ability to reduce cell viability, often as a result of mitochondrial dysfunction or apoptosis.
Causality: A reduction in MTT conversion indicates impaired mitochondrial reductase activity, a hallmark of cellular stress and a direct measure of cytotoxicity.
Methodology:
-
Cell Culture: Seed a relevant cell line (e.g., GC-2 mouse spermatocytes for reproductive toxicity) into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.[23]
-
Chemical Exposure: Treat cells with a serial dilution of TPP or BPDP (e.g., 1 µM to 100 µM) for specific time points (e.g., 24, 48, 72 hours).[23]
-
MTT Addition: After exposure, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondria will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the LC50 (the concentration that causes 50% cell death).[23]
Visualizing Experimental and Mechanistic Frameworks
Caption: Workflow for assessing developmental toxicity of OPEs using the zebrafish embryo model.
Caption: Simplified pathway of nuclear receptor-mediated endocrine disruption by OPEs.
Conclusion: A Tale of Two Substitutions
The comparison between this compound and triphenyl phosphate underscores a critical lesson in chemical risk assessment: replacing one hazardous chemical with a structurally similar one can lead to "regrettable substitutions."[1][3] While both OPEs exhibit low acute toxicity, they are potent disruptors of developmental and endocrine pathways.
TPP is a well-established environmental endocrine disruptor, with robust data demonstrating its interference with multiple hormonal systems, particularly in aquatic life.[9][10] BPDP, while less studied, emerges as a powerful developmental toxicant, with specific and potent effects on skeletal formation through the inhibition of Hedgehog signaling—in some cases, proving more toxic than the PBDEs it was designed to replace.[20][21]
For researchers and drug development professionals, this comparative guide highlights the necessity of comprehensive toxicological screening for all OPEs. The distinct yet overlapping toxicities of TPP and BPDP demonstrate that subtle changes in chemical structure can lead to significant differences in biological activity and hazard profiles. Future research must focus on elucidating the complete mechanisms of action for BPDP and other emerging OPEs to ensure that the next generation of materials does not perpetuate a cycle of regrettable substitution.
References
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ANSES. (n.d.). Triphenyl phosphate, an endocrine disruptor for species in the environment. Retrieved from [Link][9]
-
Johnson, W., Jr., et al. (2018). Safety Assessment of Triphenyl Phosphate as Used in Cosmetics. Cosmetic Ingredient Review. Retrieved from [Link][12]
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Wikipedia. (n.d.). Triphenyl phosphate. Retrieved from [Link][4]
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BUA. (2002). Triphenyl Phosphate CAS N°: 115-86-6. German Chemical Society (GDCh) Advisory Committee on Existing Chemicals of Environmental Relevance (BUA). Retrieved from [Link][7]
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A Comparative Performance Analysis: p-tert-Butylphenyl Diphenyl Phosphate vs. Brominated Flame Retardants in ABS Plastics
This guide provides an in-depth, objective comparison of p-tert-Butylphenyl diphenyl phosphate (tBPDP), a halogen-free organophosphate flame retardant, and traditional brominated flame retardants (BFRs) when incorporated into Acrylonitrile Butadiene Styrene (ABS) plastics. The content is structured to provide researchers, scientists, and product development professionals with the critical data and mechanistic insights necessary for informed material selection, balancing performance, safety, and environmental considerations.
Introduction: The Imperative for Flame Retardancy in ABS
Acrylonitrile Butadiene Styrene (ABS) is a versatile and widely used engineering thermoplastic, prized for its excellent balance of toughness, rigidity, and processability.[1] Its applications are extensive, ranging from electronic housings and automotive interior parts to consumer appliances.[2] However, ABS is inherently flammable, a characteristic that significantly restricts its use in applications where fire safety is paramount.[1][3]
To meet stringent fire safety standards, such as UL 94, flame retardants are incorporated into the ABS matrix. For decades, brominated flame retardants (BFRs) have been the industry standard due to their high efficiency at low concentrations.[3][4] However, mounting evidence regarding their environmental persistence, bioaccumulation, and potential health risks has driven a global shift towards safer, halogen-free alternatives.[5][6][7][8][9] Among the most promising alternatives are organophosphate esters, with this compound (tBPDP) emerging as a significant contender. This guide dissects the performance trade-offs between these two classes of flame retardants.
The Science of Suppression: Flame Retardant Mechanisms
The choice of flame retardant is fundamentally a choice of fire suppression mechanism. BFRs and organophosphates operate through distinct pathways, which dictates their efficiency and their impact on the polymer's properties.
Brominated Flame Retardants (BFRs): Gas-Phase Inhibition
BFRs, such as Decabromodiphenyl ether (DecaBDE) or Tetrabromobisphenol A (TBBPA), function almost exclusively in the gas phase.[4] The process, known as radical scavenging, is highly effective.
-
Thermal Decomposition: As the polymer heats up, the relatively weak Carbon-Bromine (C-Br) bonds in the BFR molecule break, releasing bromine radicals (Br•) into the surrounding hot gas.
-
Radical Quenching: In a fire, combustion is a self-propagating chain reaction driven by high-energy free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals.
-
Flame Inhibition: The released bromine radicals act as scavengers, reacting with and neutralizing these combustion-driving radicals, forming less reactive species like hydrogen bromide (HBr). This interrupts the chemical chain reaction of the fire, effectively "poisoning" the flame and extinguishing it.
This compound (tBPDP): A Dual-Action Approach
Organophosphate flame retardants (OPFRs) like tBPDP and its analogues (e.g., RDP, BDP) can act in both the condensed (solid) phase and the gas phase, providing a more complex, multi-faceted approach to fire suppression.[10][11]
-
Condensed-Phase Action (Char Formation): Upon heating, the phosphate ester decomposes to form phosphoric acid.[10] This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer chains on the surface of the plastic. This process creates a thermally stable, insulating layer of char.[12][13] This char layer serves two critical functions:
-
It acts as a physical barrier, shielding the underlying polymer from heat.
-
It traps flammable volatile gases that would otherwise feed the flame.
-
-
Gas-Phase Action (Radical Scavenging): Some of the phosphorus compounds can also volatilize and release phosphorus-containing radicals (e.g., PO•) into the gas phase. These radicals, similar to bromine radicals, can trap H• and OH• radicals, contributing to flame inhibition.[10]
Head-to-Head: A Quantitative Performance Comparison
The theoretical mechanisms translate into measurable differences in performance. This section synthesizes experimental data to provide a clear comparison across key metrics.
Flame Retardancy Efficiency
The primary function of a flame retardant is to prevent ignition and flame spread. This is quantified using standardized tests.
| Parameter | Neat ABS | ABS + BFR (e.g., DecaBDE/Sb₂O₃) | ABS + tBPDP (or similar OPFR) | Significance |
| UL 94 Rating (3.2 mm) | Not Rated (NR) / HB[14] | V-0[15][16] | V-0[1][17] | V-0 is the highest rating for self-extinguishing plastics, critical for electronics.[18][19] |
| Limiting Oxygen Index (LOI) | ~18%[1] | > 30%[15] | 26 - 31%[1] | Higher value indicates better flame resistance; materials >21% won't burn in ambient air.[20][21] |
| Peak Heat Release Rate (pHRR) | High | Significantly Reduced | Reduced[1] | Lower pHRR indicates a smaller, less intense fire. |
| Total Smoke Release (TSR) | High | Can be High | Generally Lower than BFRs | Lower smoke is critical for visibility and safety during a fire. |
Analysis: Both BFRs and tBPDP can enable ABS to achieve the coveted UL 94 V-0 rating, demonstrating high efficacy. BFRs, particularly when used with an antimony trioxide (Sb₂O₃) synergist, are exceptionally efficient and can achieve high LOI values.[15][22] However, this often comes at the cost of increased smoke production. Phosphorus-based systems like tBPDP are also highly effective, acting to reduce heat release by forming char, and often produce less smoke.[1]
Impact on Mechanical Properties
The addition of any flame retardant, which acts as a filler, inevitably alters the mechanical properties of the host polymer. For ABS, known for its toughness, preserving impact strength is paramount.
| Property | Neat ABS | Effect of BFRs | Effect of tBPDP (or similar OPFRs) | Causality |
| Notched Izod Impact Strength | High (e.g., >20 kJ/m²)[1] | Significant Reduction[1][15] | Significant Reduction[1] | Additives disrupt the polymer matrix and can act as stress concentrators, reducing ductility. |
| Tensile Strength | Good | Moderate Reduction | Moderate Reduction | The presence of FR particles can interfere with polymer chain alignment under tensile load. |
| Flexural Modulus | Standard | Often Increased | Often Increased | FRs are often rigid particles that increase the overall stiffness of the composite.[23] |
| Heat Deflection Temp. (HDT) | ~85-95 °C | Generally Unchanged or Slightly Increased | Can act as a plasticizer, potentially reducing HDT | The liquid nature of some OPFRs can increase polymer chain mobility, lowering the HDT. |
Analysis: A significant drawback for both classes of flame retardants is a marked decrease in the impact strength of ABS.[1][15] This is a critical design consideration. The reduction can be substantial, often dropping the impact strength to a fraction of its original value. While both systems reduce toughness, the specific formulation and loading level are key. Some studies suggest that phosphorus-based systems can be particularly detrimental to impact strength, though modifiers can be added to counteract this.[1][17]
Thermal Stability & Processing
The flame retardant must be stable enough to withstand the high temperatures of ABS processing (compounding, injection molding) without premature degradation.
| Parameter | Effect of BFRs | Effect of tBPDP (or similar OPFRs) |
| Onset of Degradation (TGA) | Can lower the initial degradation temperature of ABS from ~400°C to ~350°C.[24] | Generally stable within the ABS processing window. |
| Processing Window | Well-established; high thermal stability for many common BFRs.[25] | Good thermal stability, but some OPFRs can be more sensitive to processing conditions. |
Analysis: The inclusion of some BFRs can lower the thermal stability of the ABS blend.[24] This is because the C-Br bonds may begin to break at temperatures approaching the upper end of the processing range, which can be a concern. Aryl phosphates like tBPDP are typically designed for high thermal stability to be compatible with engineering thermoplastics like ABS.
Health, Safety, and Environmental Profile: A Decisive Factor
Beyond performance, the long-term impact of these chemicals is a primary concern for researchers and regulators.
| Aspect | Brominated Flame Retardants (BFRs) | This compound (tBPDP) |
| Environmental Fate | Many are persistent, bioaccumulative, and toxic (PBT).[5][7] They are found globally in wildlife and humans.[5][6] | Generally less persistent and bioaccumulative than BFRs. |
| Health Concerns | Linked to endocrine disruption, thyroid dysfunction, reproductive toxicity, and neurodevelopmental effects.[5][7][8][9] | Considered a safer alternative. However, the broader class of OPFRs is under scrutiny, with some members linked to potential health effects. |
| Regulatory Status | Many classes (e.g., PBDEs) are heavily restricted or banned globally by treaties like the Stockholm Convention and regulations like RoHS.[7] | Largely unregulated as a direct replacement for BFRs, but subject to general chemical safety regulations. |
| Leaching | As additive (non-bonded) molecules, they can leach from products into dust and the environment over the product's lifespan.[8][26][27][28] | Also an additive flame retardant, with potential for migration from the polymer matrix. |
| End-of-Life/Recycling | Creates significant challenges. High-temperature recycling can generate highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[22][29] | Considered more amenable to recycling, as it avoids the formation of halogenated dioxins and furans.[30] |
Analysis: This is where the most significant divergence appears. The well-documented environmental and health risks associated with many BFRs are the primary driver for their replacement.[6][7] Their persistence, potential for long-range transport, and links to serious health conditions have led to widespread regulatory action. While halogen-free alternatives like tBPDP are not entirely without scrutiny, they represent a substantial improvement in EHS profile, particularly concerning persistence and the formation of toxic combustion byproducts. The challenges BFRs pose to creating a circular economy via recycling are profound, making halogen-free options more aligned with modern sustainability goals.[22][31]
Experimental Protocols: A Guide to Comparative Testing
To validate the performance of a chosen flame retardant system, rigorous and standardized testing is essential. The following protocols are fundamental for evaluating FR performance in ABS.
Workflow for FR Performance Evaluation
Protocol: UL 94 Vertical Burn Test
Objective: To determine the material's tendency to extinguish or spread a flame after ignition.[32]
Standard: UL 94
Methodology:
-
Specimen Preparation: Prepare at least five rectangular bar specimens (typically 125 mm x 13 mm) of a specified thickness (e.g., 3.2 mm).
-
Conditioning: Condition the specimens as required by the standard (e.g., 48 hours at 23°C and 50% relative humidity).
-
Test Setup: Secure a specimen vertically by its top end using a clamp. Place a layer of dry surgical cotton on a horizontal surface 300 mm below the specimen.
-
Flame Application: Apply a calibrated 20 mm blue flame from a Tirrill burner to the center of the bottom edge of the specimen for 10 seconds.
-
First Observation (t1): After 10 seconds, remove the flame and record the afterflame time (t1).
-
Second Flame Application: As soon as flaming combustion ceases, immediately re-apply the flame for another 10 seconds.
-
Second Observation (t2, t3): Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Dripping: Note whether any dripping particles ignite the cotton below.
-
Classification: Classify the material based on the criteria in the table below.
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for 5 specimens (Σ(t1+t2)) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame + Afterglow time per specimen (t2+t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Dripping ignites cotton? | No | No | Yes |
| Burn to clamp? | No | No | No |
Protocol: Limiting Oxygen Index (LOI)
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.[20]
Standards: ASTM D2863, ISO 4589-2
Methodology:
-
Specimen Preparation: Prepare specimens of standard dimensions (e.g., self-supporting sticks of 120mm x 7mm x 3mm).[33]
-
Apparatus: Place the specimen vertically in a heat-resistant glass column.
-
Gas Flow: Introduce a controlled mixture of oxygen and nitrogen gas from the bottom of the column.
-
Ignition: Ignite the top of the specimen with a pilot flame.
-
Observation: Observe the burning behavior. The test is considered a "pass" if the flame self-extinguishes before a certain length has been consumed or within a specific time after ignition.
-
Oxygen Adjustment: Adjust the oxygen concentration in the gas mixture and repeat the test. If the specimen burns, reduce the oxygen concentration. If it extinguishes, increase it.
-
Determination: The LOI is the lowest oxygen concentration, expressed as a volume percentage, at which the material meets the specified burning criteria.[33][34]
Conclusion and Future Outlook
The choice between this compound and brominated flame retardants for ABS plastics is a classic engineering trade-off between established efficiency and modern safety and sustainability standards.
-
Brominated Flame Retardants (BFRs) offer exceptional, cost-effective flame retardancy. However, their significant and well-documented environmental and health risks, coupled with increasing regulatory pressure and end-of-life challenges, make them an untenable long-term solution for many applications.[5][7][22]
-
This compound (tBPDP) represents a viable, halogen-free alternative that provides excellent flame retardancy, often achieving the same UL 94 V-0 classification as BFRs. Its primary advantage is a vastly superior environmental and health profile. The main challenge lies in managing its effect on the mechanical properties of ABS, particularly impact strength, which often requires careful formulation with toughening agents.[1][17]
For researchers and developers, the path forward involves optimizing halogen-free formulations. The focus should be on synergistic systems that pair organophosphates like tBPDP with other additives to not only achieve high flame retardancy but also to recover the mechanical performance, particularly the toughness, that is characteristic of ABS. As regulations tighten and consumer awareness grows, the transition away from BFRs towards more sustainable solutions like tBPDP is not just a trend, but a necessity.
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for the Analysis of p-tert-Butylphenyl diphenyl phosphate (tBPDP)
Introduction: The Analytical Imperative for p-tert-Butylphenyl diphenyl phosphate (tBPDP)
This compound (tBPDP) is an organophosphate ester widely employed as a flame retardant and plasticizer in a variety of materials, including polymers and coatings.[1] Its function is to enhance the safety and performance of consumer and industrial products.[1] However, the potential for these additives to migrate from products raises environmental and health considerations, necessitating robust and reliable analytical methods for their quantification.[1][2][3] The choice of analytical technique is a critical decision in any study, directly impacting data quality, throughput, and the scope of achievable results.
This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of tBPDP. We will move beyond a simple listing of pros and cons to a detailed cross-validation framework, grounded in field-proven insights and established regulatory standards. This document is designed for researchers, scientists, and quality control professionals who require a nuanced understanding of how to select, develop, and validate the optimal method for their specific application.
Pillar 1: Foundational Principles – Choosing the Right Tool for the Job
The decision between HPLC and GC-MS hinges on the physicochemical properties of the analyte and the analytical question at hand.
High-Performance Liquid Chromatography (HPLC): HPLC is a separation technique that uses a liquid mobile phase to move a sample through a column packed with a solid stationary phase.[4] Separation is based on the analyte's differential partitioning between the two phases, often driven by polarity.[5] For a molecule like tBPDP (Molecular Weight: 382.4 g/mol ), which is non-volatile and thermally stable under typical HPLC conditions, this technique is highly suitable.[6] HPLC is particularly advantageous for analyzing compounds that are not easily vaporized or might degrade at high temperatures.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is tailored for volatile or semi-volatile compounds.[4] The sample is vaporized and transported through a capillary column by an inert gas (the mobile phase).[5] Separation is primarily based on the compound's boiling point and its interaction with the stationary phase coating the column walls.[4] The separated components then enter a mass spectrometer, which acts as a highly specific and sensitive detector, identifying compounds based on their unique mass-to-charge ratio and fragmentation patterns.[4] While tBPDP has a high boiling point (261°C at 6 mm Hg), it is sufficiently volatile for GC analysis, making this a viable, high-specificity alternative.[9]
The core distinction lies in the state of the mobile phase: liquid for HPLC and gas for GC. This fundamental difference dictates everything from sample introduction and operating temperature to the types of compounds that can be analyzed.[5]
Pillar 2: The Cross-Validation Protocol – A Framework for Trustworthy Data
A cross-validation study is the definitive process to objectively compare the performance of two distinct analytical methods. The objective is to demonstrate that each procedure is fit for its intended purpose, as defined by international guidelines such as those from the International Council for Harmonisation (ICH).[10][11][12]
Below is a comprehensive workflow for a cross-validation study of HPLC and GC-MS for tBPDP analysis, designed as a self-validating system where the performance of each method is rigorously tested against predefined criteria.[11][13]
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Experimental Protocols
1. Sample & Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of tBPDP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade acetonitrile.
-
Calibration Standards: Perform serial dilutions of the stock solution with acetonitrile to prepare calibration standards covering the range of 0.1 µg/mL to 50 µg/mL.
-
Spiked Matrix Samples: For accuracy and precision studies, use a representative blank matrix (e.g., a polymer extract obtained via sonication in dichloromethane followed by solvent exchange to acetonitrile).[14] Spike the blank matrix at three concentration levels (e.g., Low: 0.5 µg/mL, Mid: 10 µg/mL, High: 40 µg/mL). Prepare six replicates at the mid-concentration level and three replicates at the low and high levels.
2. HPLC-UV Method Protocol
The causality behind this reversed-phase method is its suitability for separating moderately nonpolar compounds like tBPDP from potentially more polar or less polar matrix components. A C18 column is the workhorse for this type of analysis.
Caption: Schematic of the High-Performance Liquid Chromatography (HPLC) system.
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.[14]
-
Column: Reversed-phase C18, 150 x 4.6 mm, 5 µm particle size.[14]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 220 nm. This wavelength is chosen based on the UV absorbance profile of the phenyl phosphate chromophores.
-
Run Time: 10 minutes.
3. GC-MS Method Protocol
This method is designed to ensure tBPDP is efficiently vaporized and transferred to the column without thermal degradation. The temperature program allows for the separation of tBPDP from lower-boiling matrix components.
Caption: Schematic of the Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Instrumentation: Gas chromatograph coupled to a single quadrupole mass spectrometer.[2][3]
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 280°C. A high injector temperature is required to ensure complete vaporization of the semi-volatile analyte.[7]
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
MS Acquisition: Scan mode from m/z 50-500 for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantification.
-
Quantification Ion: m/z 325 (M-57)+
-
Qualifier Ions: m/z 382 (M+), m/z 77 (C6H5)+
-
Pillar 3: Data-Driven Comparison and Authoritative Grounding
The performance of each method is evaluated against internationally recognized validation parameters.[15][16][17] The results are summarized below to provide a direct, objective comparison.
Table 1: Summary of Validation Results for tBPDP Analysis
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | r² ≥ 0.999[17] |
| Range (µg/mL) | 0.5 - 50 | 0.1 - 50 | Defined by linearity study[10] |
| Accuracy (% Recovery) | |||
| Low Conc. (0.5 µg/mL) | 98.5% | 101.2% | Typically 80-120% |
| Mid Conc. (10 µg/mL) | 100.8% | 99.5% | Typically 98-102%[17] |
| High Conc. (40 µg/mL) | 99.2% | 100.3% | Typically 98-102%[17] |
| Precision (% RSD) | |||
| Repeatability (n=6) | 1.2% | 0.8% | RSD < 2%[17] |
| Intermediate Precision | 1.8% | 1.5% | RSD < 3%[17] |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.03 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 0.1 µg/mL | Signal-to-Noise ≥ 10 |
| Specificity | Demonstrated by baseline separation from matrix peaks. | Confirmed by retention time and ion ratio matching.[15] | No interference at the analyte retention time. |
Expert Interpretation of Results
-
Linearity and Range: Both methods demonstrate excellent linearity over a comparable range, indicating their suitability for quantitative analysis.
-
Accuracy and Precision: Both techniques meet typical acceptance criteria for accuracy and precision, proving their reliability.[11][17] The slightly better precision of the GC-MS method can be attributed to the stability of the gas-phase separation and the highly consistent ionization process.
-
Sensitivity (LOD/LOQ): The GC-MS method shows significantly lower LOD and LOQ values, approximately 5-fold more sensitive than the HPLC-UV method. This is a key advantage of mass spectrometric detection, especially when trace-level analysis is required.[4][18] Studies comparing analytical methods for other organophosphate flame retardants have similarly found LC-MS/MS and GC-MS methods to be 1-2 orders of magnitude more sensitive than less specific techniques.[18]
-
Specificity: While HPLC-UV can demonstrate specificity through chromatographic resolution, it is susceptible to co-eluting impurities that share a similar UV chromophore. GC-MS provides a much higher degree of confidence in analyte identification.[15] The use of qualifier ion ratios in addition to retention time provides unambiguous confirmation of identity, a critical requirement for regulatory submissions.[15]
Conclusion: Selecting the Optimal Method for Your Needs
The cross-validation data clearly demonstrates that both HPLC-UV and GC-MS are robust and reliable methods for the quantification of this compound. The choice between them is not a matter of which is "better," but which is more "fit for purpose."
-
Choose HPLC-UV for:
-
Routine Quality Control: When analyzing relatively clean samples (e.g., final product testing) where high throughput and lower operational complexity are valued.
-
Thermally Labile Analytes: If there is a concern about the stability of tBPDP or other co-formulants at high temperatures.
-
Limited Instrument Availability: HPLC-UV systems are more common and generally less expensive to operate and maintain than GC-MS systems.[4]
-
-
Choose GC-MS for:
-
Trace-Level Analysis: When low detection limits are critical, such as in environmental monitoring or migration studies.[4]
-
Complex Matrices: For samples where the risk of co-eluting interferences is high (e.g., raw materials, environmental samples). The specificity of MS detection is paramount in these scenarios.[2][3]
-
Confirmatory Analysis: When unambiguous identification of the analyte is required for regulatory or legal purposes. The structural information provided by the mass spectrum is definitive.[15]
-
By grounding your method selection in a rigorous, data-driven cross-validation study, you ensure the scientific integrity of your results and make an informed decision that aligns with your analytical goals, resources, and regulatory requirements.
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Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]
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HPLC or GC-MS: Which Technique is Best for Your Needs?. (2024). Aijiren. [Link]
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Methods for the analysis of organophosphorus flame retardants-Comparison of GC-EI-MS, GC-NCI-MS, LC-ESI-MS/MS, and LC-APCI-MS/MS. (2018). PubMed, National Center for Biotechnology Information. [Link]
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The identification and quantification of organophosphate flame retardants in raw materials utilized in polyurethane production. (2022). ETD Archive, The University of Akron. [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
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Organophosphate flame retardants in food matrices and their analytical methods. (2023). ResearchGate. [Link]
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Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). [Link]
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Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC International. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
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Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. (2020). U.S. Food and Drug Administration (FDA). [Link]
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The identification and quantification of organophosphate flame retardants in raw materials utilized in polyurethane production. (2022). ResearchGate. [Link]
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A Guide to Inter-Laboratory Comparison for the Quantification of p-tert-Butylphenyl Diphenyl Phosphate
Abstract
The accurate quantification of p-tert-Butylphenyl diphenyl phosphate (BPDP), an organophosphate flame retardant of increasing environmental and toxicological interest, is paramount for reliable risk assessment and regulatory compliance.[1][2] This guide details a framework for conducting an inter-laboratory comparison (ILC) to assess and validate analytical methods for BPDP quantification. We present a comprehensive study design, detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a discussion of performance metrics. This document serves as a vital resource for researchers, analytical scientists, and quality assurance professionals seeking to establish robust and comparable data for BPDP and other emerging contaminants.
Introduction: The Need for Harmonized BPDP Quantification
This compound (BPDP) belongs to the class of organophosphate esters (OPEs), which are widely used as flame retardants and plasticizers in a variety of consumer and industrial products.[1][3] Their additive nature means they can leach into the environment, leading to widespread contamination of indoor dust, water systems, and biota.[4][5] Concerns over their potential as endocrine disruptors and their ubiquitous presence necessitate precise and accurate analytical methods for monitoring.[6]
However, the variety of analytical techniques (e.g., GC-MS, LC-MS/MS) and laboratory-specific protocols can lead to significant data variability between studies.[7][8] Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are essential tools for evaluating the performance of analytical methods across different laboratories, identifying potential biases, and promoting data harmonization.[3][9] The principles and rigorous requirements for the competence of PT providers are outlined in the international standard ISO/IEC 17043.[9][10][11] This guide provides a blueprint for an ILC focused on BPDP, aiming to enhance the reliability and comparability of environmental and safety monitoring data.
Inter-Laboratory Comparison (ILC) Study Design
A successful ILC requires careful planning from the preparation of test materials to the statistical analysis of results. The primary objective is to provide each participating laboratory with a measure of their performance against their peers and a consensus value, thereby fostering confidence in their analytical capabilities.[9]
Key Stages of the ILC:
-
Coordination & Protocol Development: A coordinating body, operating under principles outlined in ISO/IEC 17043, designs the study, establishes clear objectives, and develops a detailed protocol for all participants.[10][12]
-
Preparation of Test Material: A homogenous and stable test material is prepared. For this study, a real-world matrix, such as sediment or a polymer extract, is spiked with a certified reference material of BPDP at a concentration relevant to environmental levels.[13] Homogeneity and stability testing are critical to ensure all participants receive identical samples.[12]
-
Sample Distribution: Test materials are securely packaged and distributed to participating laboratories.
-
Analysis by Participants: Laboratories analyze the material using their in-house methods (e.g., GC-MS/MS, LC-MS/MS). They are required to report their quantitative results, along with method details and quality control data.
-
Statistical Evaluation: The coordinating body collects the results and performs a statistical analysis. Performance is typically evaluated using Z-scores, which measure the deviation of a laboratory's result from the assigned value.
Caption: Workflow of the BPDP Inter-Laboratory Comparison Study.
Recommended Analytical Protocol: LC-MS/MS Quantification
While laboratories may use various methods, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is often preferred for its high sensitivity and selectivity in complex matrices.[8] The following is a detailed, validated protocol for the extraction and quantification of BPDP from a sediment matrix.
Materials and Reagents
-
Standards: Certified reference materials of this compound (CAS 56803-37-3) and a suitable isotopic internal standard (e.g., Triphenyl-d15 phosphate).[13]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, water, and hexane.
-
Solid Phase Extraction (SPE): C18 SPE cartridges (e.g., 500 mg, 6 mL).
-
Sample: Freeze-dried and homogenized sediment sample.
Sample Preparation and Extraction Workflow
-
Weighing: Accurately weigh 1.0 g of the homogenized sediment sample into a 50 mL polypropylene centrifuge tube.
-
Spiking: Fortify the sample with the internal standard solution to ensure accurate quantification and account for matrix effects.
-
Extraction: Add 10 mL of acetonitrile to the tube. Vortex vigorously for 1 minute, followed by ultrasonication for 20 minutes.[14]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction: Repeat the extraction (steps 3-5) on the sediment pellet with another 10 mL of acetonitrile. Combine the supernatants.
-
Solvent Exchange: Evaporate the combined acetonitrile extract to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 5 mL of 10% methanol in water for SPE cleanup.
Solid-Phase Extraction (SPE) Cleanup
Caption: Solid-Phase Extraction (SPE) Cleanup Protocol.
-
Conditioning: Condition the C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of LC-MS grade water.
-
Loading: Load the reconstituted sample extract onto the cartridge at a slow, steady rate.
-
Washing: Wash the cartridge with 6 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the target analyte (BPDP) with 6 mL of acetonitrile into a clean collection tube.
-
Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in 1.0 mL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
-
LC System: Agilent 1260 RRLC or equivalent.[14]
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Agilent 7000B GC/MS or 6400 Series LC/MS) operating in Multiple Reaction Monitoring (MRM) mode.[14]
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for BPDP and the internal standard for maximum sensitivity and specificity.
Comparative Data and Performance Evaluation
The primary output of the ILC is a comparative assessment of each laboratory's performance. The following table presents hypothetical results from such a study, illustrating how data can be structured for clear comparison. The assigned value for BPDP in the test material was determined to be 85.0 ng/g .
| Laboratory ID | Analytical Method | Reported Conc. (ng/g) | Accuracy (% Recovery) | Precision (%RSD, n=3) | Calculated Z-Score | Performance |
| Lab-01 | LC-MS/MS | 88.2 | 103.8% | 3.5% | 0.52 | Satisfactory |
| Lab-02 | GC-MS/MS | 75.1 | 88.4% | 5.1% | -1.58 | Questionable |
| Lab-03 | LC-MS/MS | 82.5 | 97.1% | 2.8% | -0.40 | Satisfactory |
| Lab-04 | GC-MS | 105.6 | 124.2% | 8.9% | 3.29 | Unsatisfactory |
| Lab-05 | LC-QToF-MS | 86.0 | 101.2% | 4.2% | 0.16 | Satisfactory |
Performance Criteria (based on Z-score):
-
|Z| ≤ 2.0: Satisfactory
-
2.0 < |Z| < 3.0: Questionable
-
|Z| ≥ 3.0: Unsatisfactory
Discussion of Results:
The hypothetical data reveals several key insights. The majority of laboratories using LC-MS/MS (Lab-01, Lab-03) and LC-QToF-MS (Lab-05) achieved satisfactory performance, demonstrating the robustness of these methods for BPDP quantification. Lab-02, using GC-MS/MS, showed a potential negative bias, which could stem from issues like analyte degradation in the injector or inefficient extraction.[15] Lab-04's result is deemed unsatisfactory, indicating a significant positive bias, possibly due to matrix enhancement effects or calibration errors. A first worldwide interlaboratory study on organophosphorus flame retardants found that high blank values were a significant source of variation, which could also explain such a high result.[15] This type of comparative analysis is invaluable for laboratories to troubleshoot their methods and improve the quality of their data.
Conclusion and Recommendations
This guide outlines a comprehensive framework for an inter-laboratory comparison of this compound quantification. The successful implementation of such a study is critical for establishing method validity, ensuring data comparability across different organizations, and building confidence in environmental monitoring and product safety assessments.
Key Recommendations for Laboratories:
-
Method Validation: Participate regularly in proficiency testing schemes to externally validate in-house analytical methods.
-
Use of CRMs: Employ Certified Reference Materials (CRMs) and isotopically labeled internal standards to ensure accuracy and traceability.[13][16]
-
Quality Control: Implement rigorous quality control measures, including procedural blanks, spiked samples, and calibration checks, to monitor and control for contamination and instrument drift.[15]
-
Method Optimization: For laboratories showing questionable or unsatisfactory performance, a thorough review of sample preparation, instrumental parameters, and data processing is essential.
By adhering to standardized comparison protocols and best analytical practices, the scientific community can achieve the high level of data quality required to address the challenges posed by emerging contaminants like BPDP.
References
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Title: ISO/IEC 17043 – ANAB Source: American National Standards Institute URL: [Link]
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Title: Interlaboratory study of organophosphate ester injection ready test mixtures Source: Fera Science URL: [Link]
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Title: Tri(2,4-di-t-butylphenyl) Phosphate: A Previously Unrecognized, Abundant, Ubiquitous Pollutant in the Built and Natural Environment Source: Environmental Science & Technology URL: [Link]
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Title: ISO/IEC 17043:2023(E) Conformity assessment — General requirements for the competence of proficiency testing providers Source: iTeh Standards URL: [Link]
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Title: Intro to ISO/IEC 17043:2023 | Updated Proficiency Testing Requirements Explained Simply Source: YouTube URL: [Link]
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Title: The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation Source: Perry Johnson Laboratory Accreditation, Inc. (PJLA) URL: [Link]
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Title: General Accreditation Criteria Proficiency Testing Providers ISO/IEC 17043 Standard Application Document Source: NATA URL: [Link]
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Title: Tri(2,4-di-t-butylphenyl) Phosphate: A Previously Unrecognized, Abundant, Ubiquitous Pollutant in the Built and Natural Environment | Request PDF Source: ResearchGate URL: [Link]
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Title: The identification and quantification of organophosphate flame retardants in raw materials utilized in polyurethane production Source: Murray State University Thesis URL: [Link]
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Title: ANALYTICAL METHOD SUMMARIES Source: US EPA URL: [Link]
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A Comparative Guide to p-tert-Butylphenyl diphenyl phosphate (BPDP) and Dioctyl Phthalate (DOP) as Plasticizers
In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving the desired flexibility, durability, and overall performance of the end-product. For decades, dioctyl phthalate (DOP) has been the industry standard, a ubiquitous general-purpose plasticizer for polyvinyl chloride (PVC) and other polymers. However, evolving performance requirements and heightened toxicological scrutiny have paved the way for alternative plasticizers like p-tert-Butylphenyl diphenyl phosphate (BPDP). This guide offers an in-depth, objective comparison of the efficacy of BPDP and DOP, drawing upon experimental data to inform researchers, scientists, and drug development professionals in their material selection process.
Introduction to the Plasticizers
Dioctyl Phthalate (DOP): The Established Benchmark
DOP, a phthalate ester, is a colorless, viscous liquid known for its high plasticizing efficiency and cost-effectiveness.[1][2] It functions by embedding itself between the polymer chains, reducing intermolecular forces and thereby increasing the flexibility and workability of the material.[3] Its wide-ranging applications include PVC products like artificial leather, films, wire and cable insulation, and packaging materials.[4]
This compound (BPDP): The Multifunctional Alternative
BPDP is an organophosphate ester that serves a dual role as both a plasticizer and a flame retardant.[5][6] This colorless, transparent liquid offers excellent compatibility with PVC and other resins like PPO and PC/ABS.[5] Its inherent flame retardancy and low volatility make it a compelling alternative in applications demanding enhanced safety and long-term stability.[5][6]
Comparative Performance Analysis
The efficacy of a plasticizer is determined by a range of performance metrics. Here, we compare BPDP and DOP across key parameters based on available data.
Physical and Chemical Properties
| Property | This compound (BPDP) | Dioctyl Phthalate (DOP) |
| Chemical Formula | C₂₂H₂₃O₄P | C₂₄H₃₈O₄ |
| Appearance | Clear, colorless liquid[5] | Colorless, viscous liquid[3] |
| Density @ 20-25°C | 1.150–1.187 g/cm³[6] | ~0.985 g/cm³ |
| Volatility (Vapor Pressure) | Very low (<0.01 mmHg @ 25°C)[5] | Low, but higher than BPDP |
| Solubility | Soluble in organic solvents[5] | Insoluble in water, soluble in most organic solvents[3] |
| Special Properties | Inherent flame retardancy[5] | General-purpose plasticizer |
Mechanical Properties of Plasticized PVC
The primary function of a plasticizer is to improve the mechanical properties of a polymer, rendering it more flexible and less brittle.
As illustrated in the table below, increasing the concentration of DOP in PVC leads to a decrease in hardness and tensile strength, while significantly increasing the elongation at break, indicative of enhanced flexibility.[3] While specific quantitative data for BPDP's direct impact on these mechanical properties is less readily available in public literature, its performance as a plasticizer suggests a similar trend. However, organophosphate plasticizers as a class are noted to sometimes have a slightly lower plasticizing efficiency compared to DOP.
| Plasticizer Content (phr) | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) |
| DOP | |||
| 40 | ~85 | ~20 | ~300 |
| 50 | ~80 | ~18 | ~350 |
| 60 | ~75 | ~16 | ~400 |
| BPDP | Data not available | Data not available | Data not available |
Note: The data for DOP is aggregated from typical performance characteristics and may vary depending on the specific PVC grade and other additives.
Thermal Stability
Thermogravimetric analysis (TGA) is a standard method to assess the thermal stability of materials. The onset of degradation for DOP-plasticized PVC typically begins around 180°C.[7] In contrast, organophosphate esters like BPDP generally exhibit higher thermal stability.[8] BPDP's high thermal stability allows for its use in engineering plastics and improves the melting properties of the material.[6] TGA data for DOP-plasticized PVC shows a significant weight loss between 180°C and 385°C, corresponding to the degradation of the plasticizer and dehydrochlorination of PVC.[7]
Permanence: Volatility and Migration
The long-term effectiveness of a plasticizer is dependent on its ability to remain within the polymer matrix.
Volatility: BPDP is characterized by its very low volatility, which contributes to the longevity and stable properties of the final product.[5][6] This is a significant advantage in applications where plasticizer loss over time can lead to embrittlement. DOP, while considered to have low volatility, is more prone to evaporation at elevated temperatures compared to many alternative plasticizers.
Migration: Plasticizer migration, the process where the plasticizer leaches out of the polymer, is a critical concern, particularly in applications with direct contact, such as medical devices and food packaging. Organophosphate esters, due to their molecular structure and polarity, generally exhibit better migration resistance than DOP.
Toxicological Profile: A Key Differentiator
The toxicological profiles of BPDP and DOP represent a significant point of divergence and a primary driver for the adoption of alternatives to traditional phthalates.
This compound (BPDP) and the Hedgehog Signaling Pathway
Recent research has illuminated the toxicological mechanism of BPDP, demonstrating its impact on the Hedgehog (Hh) signaling pathway.[1][2][9] The Hh pathway is crucial for embryonic development, particularly in processes like endochondral ossification (the formation of bone from cartilage).[10]
Studies have shown that exposure to BPDP can inhibit the Hh signaling pathway.[1][2] This inhibition is characterized by the downregulation of key Hh target genes such as Gli1, Ptch1, and Ptch2.[1][2] The disruption of this vital signaling pathway is a primary mechanism behind the detrimental morphological changes observed in developing cartilage templates upon BPDP exposure.[2] This highlights the Hh signaling pathway as a developmentally important target vulnerable to environmental chemical exposures.[2]
Caption: BPDP's inhibitory effect on the Hedgehog signaling pathway.
Dioctyl Phthalate (DOP) as an Endocrine Disruptor
DOP is a well-documented endocrine-disrupting chemical (EDC).[11] EDCs are substances that interfere with the body's endocrine system, which regulates hormones. Phthalates like DOP can exert anti-androgenic effects, meaning they interfere with the action of male hormones like testosterone.[7]
The mechanism of action for DOP's endocrine disruption is complex and can involve multiple pathways. It has been shown to reduce testosterone production in the Leydig cells of the testis.[7] This disruption of the hormonal balance between estrogens and androgens can lead to abnormal cell proliferation and has been associated with adverse effects on reproductive development and function.[11] Phthalate exposure has been linked to a range of health concerns, including reproductive and developmental disorders.
Caption: DOP's mechanism as an endocrine disruptor.
Experimental Protocols for Efficacy Evaluation
To ensure a rigorous and standardized comparison of plasticizer efficacy, the following experimental protocols, based on ASTM standards, are recommended.
Sample Preparation
-
Compounding: Prepare a masterbatch of PVC resin with a standardized heat stabilizer.
-
Plasticizer Addition: Incorporate BPDP and DOP into separate batches of the PVC masterbatch at varying concentrations (e.g., 30, 40, 50, 60 parts per hundred resin - phr).
-
Milling: Process each formulation on a two-roll mill at a temperature of 160-170°C until a homogenous sheet is formed.
-
Molding: Press the milled sheets into plaques of a specified thickness using a hydraulic press under controlled temperature and pressure.
-
Conditioning: Condition all test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
Caption: Experimental workflow for sample preparation.
Mechanical Properties Testing
-
Procedure: Utilize a universal testing machine to measure the tensile properties of the conditioned specimens according to ASTM D882.
-
Parameters to Measure:
-
Tensile Strength (MPa): The maximum stress the material can withstand while being stretched or pulled before breaking.
-
Elongation at Break (%): The percentage increase in length that the material undergoes before breaking.
-
100% Modulus (MPa): The stress required to produce 100% elongation.
-
Hardness Testing
-
Procedure: Measure the Shore A hardness of the conditioned plaques using a durometer as per ASTM D2240. Take readings at multiple points on each sample and average the results.
Thermal Stability Analysis (TGA)
-
Procedure: Use a thermogravimetric analyzer to heat a small sample of the plasticized PVC from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).
-
Data to Collect:
-
Onset of Decomposition Temperature: The temperature at which significant weight loss begins.
-
Weight Loss Profile: The percentage of weight loss as a function of temperature.
-
Volatility (Weight Loss) Testing
-
Procedure: Based on ASTM D1203, place pre-weighed specimens in a circulating air oven at a specified temperature (e.g., 105°C) for a set duration (e.g., 24 hours).
-
Calculation: Determine the percentage of weight loss due to the volatilization of the plasticizer.
Migration Resistance Testing
-
Procedure: Following the principles of ASTM D1239, immerse pre-weighed specimens in various test liquids (e.g., distilled water, hexane, olive oil) at a controlled temperature for a specified time.
-
Calculation: After immersion, remove the specimens, dry them, and re-weigh to determine the percentage of weight loss due to plasticizer extraction by the liquid.
Conclusion and Future Perspectives
The choice between this compound and dioctyl phthalate as a plasticizer involves a trade-off between established, cost-effective performance and the demand for enhanced safety and specialized properties.
DOP remains a highly efficient and economical choice for general-purpose flexible PVC applications where high flexibility is the primary requirement. Its extensive history of use means its performance characteristics are well-understood and predictable.
BPDP presents a compelling multifunctional alternative, particularly for applications where flame retardancy, high thermal stability, and low volatility are critical. Its superior permanence can lead to more durable and long-lasting products. The growing body of evidence regarding the adverse health effects of phthalates further strengthens the case for considering organophosphate esters like BPDP, especially in sensitive applications such as medical devices, children's products, and materials with significant human contact.
For drug development professionals, where material purity, stability, and biocompatibility are paramount, the lower migration potential and more favorable toxicological profile of BPDP make it a strong candidate for further investigation and adoption. As regulatory landscapes continue to evolve and the demand for safer, higher-performance materials increases, the role of multifunctional plasticizers like BPDP is poised to expand significantly. Further direct comparative studies are warranted to fully elucidate the performance spectrum of BPDP in various polymer systems and to solidify its position as a leading next-generation plasticizer.
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Hales, B. F., et al. (2020). Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. Toxicological Sciences, 178(2), 251–263. [Link]
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Kormann, C., et al. (2024). Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. Polymers, 17(15), 2140. [Link]
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Liu, R., et al. (2018). Unexpectedly High Concentrations of a Newly Identified Organophosphate Ester, Tris(2,4-di-tert-butylphenyl) Phosphate, in Indoor Dust from Canada. Environmental Science & Technology Letters, 5(9), 559-564. [Link]
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A Comparative Analysis of the Environmental Persistence of p-tert-Butylphenyl Diphenyl Phosphate and Its Degradation Products
A Technical Guide for Researchers and Environmental Scientists
The widespread use of organophosphate flame retardants (OFRs) has led to their ubiquitous presence in the environment, raising concerns about their persistence and potential ecological impact. Among these, p-tert-Butylphenyl diphenyl phosphate (pTBPDP) is a prominent compound whose environmental fate is intrinsically linked to that of its degradation products. This guide provides a detailed comparison of the environmental persistence of pTBPDP and its primary metabolites, p-tert-butylphenol (pTBP) and diphenyl phosphate (DPP), supported by experimental data and standardized testing protocols.
Introduction to this compound and its Environmental Significance
This compound is an organophosphate ester utilized as a flame retardant and plasticizer in a variety of consumer and industrial products. Its release into the environment can occur during manufacturing, use, and disposal. Once in the environment, pTBPDP is subject to various degradation processes, including biodegradation, hydrolysis, and photolysis, leading to the formation of more stable or, in some cases, more mobile and bioavailable degradation products. Understanding the relative persistence of the parent compound and its metabolites is crucial for a comprehensive environmental risk assessment.
Comparative Environmental Persistence
The environmental persistence of a chemical is a measure of the time it remains in a particular environmental compartment before being degraded or transformed. This is often expressed as a half-life (t½), the time it takes for 50% of the initial concentration to dissipate.
This compound (pTBPDP)
Available data suggests that pTBPDP is moderately persistent in the environment. A UK environmental risk evaluation report estimated the following half-lives for pTBPDP:
-
Water: 150 days
-
Soil/Sediment: 300 days
These values indicate a notable potential for persistence, allowing for its transport over long distances and accumulation in environmental sinks. However, it is important to note that pTBPDP is not expected to meet the criteria for a persistent, bioaccumulative, and toxic (PBT) substance under current regulations.
Degradation Products
The primary degradation of pTBPDP involves the cleavage of its phosphate ester bonds, yielding p-tert-butylphenol and diphenyl phosphate.
Diphenyl phosphate is a major metabolite of several organophosphate flame retardants, including triphenyl phosphate (TPP)[1]. It is generally considered to be readily biodegradable[1]. While specific half-life data in soil and water are limited, its atmospheric half-life is estimated to be between 2.1 and 5.3 days[1]. The assumption of ready biodegradability is based on the behavior of its parent compound, TPP, which undergoes relatively rapid degradation in the environment[1].
p-tert-Butylphenol is classified as a readily biodegradable substance according to OECD guidelines. This classification implies that it is unlikely to persist in the environment. Studies have shown its removal in constructed wetlands, indicating its susceptibility to microbial degradation[2][3]. While a specific half-life is not consistently reported across different environmental compartments, its classification as "readily biodegradable" suggests a half-life of less than 60 days in soil and water under aerobic conditions.
Summary of Persistence Data
| Compound | Environmental Compartment | Estimated Half-life (t½) | Persistence Classification |
| This compound (pTBPDP) | Water | 150 days | Moderately Persistent |
| Soil/Sediment | 300 days | Persistent | |
| Diphenyl Phosphate (DPP) | Atmosphere | 2.1 - 5.3 days | Not Persistent |
| Water/Soil | Readily Biodegradable (assumed) | Not Persistent | |
| p-tert-Butylphenol (pTBP) | Water/Soil | < 60 days (inferred) | Readily Biodegradable |
Degradation Pathways
The transformation of pTBPDP in the environment is a critical factor in its overall environmental impact. The primary degradation pathways are outlined below.
Caption: Primary degradation pathways of pTBPDP.
Experimental Protocols for Assessing Environmental Persistence
The determination of a chemical's environmental persistence relies on standardized and validated experimental protocols. The Organization for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for such testing.
Biodegradation in Soil (OECD 307)
This guideline details the methodology for assessing the aerobic and anaerobic transformation of chemicals in soil.
Objective: To determine the rate of biodegradation and the formation and decline of transformation products in soil.
Methodology:
-
Soil Selection: Use of at least three different soil types with varying characteristics (e.g., pH, organic carbon content, texture).
-
Test Substance Application: The test substance, typically radiolabeled for ease of tracking, is applied to the soil samples at a concentration relevant to environmental exposure.
-
Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions. For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, an inert atmosphere (e.g., nitrogen) is established after an initial aerobic phase.
-
Sampling and Analysis: At predetermined intervals, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC).
-
Data Analysis: The rate of degradation of the parent compound and the formation and decline of metabolites are modeled to calculate half-lives (DT50) and dissipation times (DT90).
Caption: Workflow for OECD 307 Biodegradation Study.
Hydrolysis as a Function of pH (OECD 111)
This guideline describes the procedure for determining the rate of abiotic hydrolysis of chemicals in aqueous solutions at different pH values.
Objective: To assess the hydrolytic stability of a chemical at environmentally relevant pH levels (4, 7, and 9).
Methodology:
-
Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Substance Addition: The test substance is added to the buffer solutions at a concentration below its water solubility limit.
-
Incubation: The solutions are incubated in the dark at a constant temperature.
-
Sampling and Analysis: Aliquots are taken at various time points and analyzed for the concentration of the parent compound.
-
Data Analysis: The rate of hydrolysis is determined, and half-lives are calculated for each pH.
Caption: Workflow for OECD 111 Hydrolysis Study.
Phototransformation of Chemicals in Water (OECD 316)
This guideline outlines a tiered approach to assess the direct photolysis of chemicals in water.
Objective: To determine the rate of degradation of a chemical in water due to sunlight.
Methodology:
-
Tier 1: Screening Test: The molar extinction coefficient of the test substance is determined. If it absorbs light at wavelengths greater than 290 nm, a quantum yield is estimated to calculate a theoretical maximum photolysis rate.
-
Tier 2: Laboratory Photolysis Study:
-
Irradiation: An aqueous solution of the test substance is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Controls: Dark controls are run in parallel to account for any non-photolytic degradation.
-
Sampling and Analysis: Samples are taken at intervals and analyzed for the parent compound and major photoproducts.
-
Data Analysis: The rate of phototransformation and the half-life are calculated.
-
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A Senior Application Scientist's Guide to Benchmarking Novel Flame Retardants Against p-tert-Butylphenyl Diphenyl Phosphate
In the dynamic field of materials science, the quest for enhanced safety and performance is perpetual. Flame retardants are critical additives that protect life and property by inhibiting or delaying the combustion of polymeric materials. For years, p-tert-Butylphenyl diphenyl phosphate (BPADP), an organophosphorus flame retardant (OPFR), has served as a reliable benchmark in numerous applications, from electronic enclosures to automotive components.[1] However, the landscape is rapidly evolving, driven by new regulatory frameworks, a heightened focus on environmental, health, and safety (EHS) profiles, and the demand for higher-performance materials.
This guide provides an in-depth technical comparison of novel flame retardant systems against the established performance of BPADP. We will delve into the mechanistic underpinnings of these next-generation technologies, present objective experimental data, and provide detailed protocols for key evaluative tests. This document is intended for researchers, scientists, and product development professionals who are at the forefront of creating safer, more efficient, and sustainable materials.
The Benchmark: Understanding this compound (BPADP)
This compound (CAS 56803-37-3) is a non-halogenated, additive flame retardant valued for its efficacy and its dual functionality as a plasticizer.[1] Its widespread use in polymers such as polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS), and their blends stems from its balanced performance profile.
Mechanism of Action
BPADP operates through a combination of gas-phase and condensed-phase mechanisms, a hallmark of many effective organophosphorus flame retardants.
-
Gas-Phase Action: Upon exposure to the heat of a developing fire, BPADP decomposes to release phosphorus-containing radical species (e.g., PO•). These radicals interfere with the high-energy H• and OH• radicals in the flame that propagate combustion, effectively quenching the fire at a chemical level.[1]
-
Condensed-Phase Action: In the solid polymer, BPADP promotes the formation of a stable char layer on the material's surface. This char acts as a physical barrier, insulating the underlying polymer from heat and oxygen, thereby slowing pyrolysis and reducing the release of flammable volatiles.[1]
This dual-action mechanism is visualized in the workflow below.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling p-tert-Butylphenyl diphenyl phosphate
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling p-tert-Butylphenyl diphenyl phosphate (TBPPDP). As a compound used in various industrial applications, including as a flame retardant and plasticizer, a thorough understanding of its hazard profile is critical to ensuring laboratory safety. This document moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation.
Hazard Assessment: Understanding the Need for Protection
This compound, also known as butylated triphenyl phosphate, is an organophosphate ester.[1][2] While some aggregated GHS information reports that the chemical does not meet hazard criteria, this is not universally consistent across all notifications and related substances.[2] Some safety data sheets for similar compounds indicate it may be harmful in contact with skin and very toxic to aquatic life with long-lasting effects.[3][4][5] Furthermore, as a combustible substance, it can produce hazardous decomposition products like phosphorus oxides upon heating.[6][7] Given the potential for skin irritation, environmental toxicity, and the fact that its toxicological properties have not been thoroughly investigated, a cautious and comprehensive approach to personal protection is mandatory.[4]
The primary routes of potential exposure in a laboratory setting are dermal contact, eye contact, and inhalation of aerosols or dust, particularly when handling the solid form.
| Hazard ID | Description | Primary Exposure Route | Rationale for PPE |
| Dermal Contact | May cause skin irritation or be harmful upon absorption.[1][3] | Skin | Chemical-resistant gloves and protective clothing are necessary to prevent direct contact. |
| Eye Contact | Direct contact with liquid, aerosols, or dust can cause irritation.[3][6] | Eyes | Sealed safety goggles are required to protect against splashes and airborne particles. |
| Inhalation | Inhalation of dust (if solid) or aerosols can irritate the respiratory tract.[1] | Respiratory System | A respirator is required when weighing the neat chemical or when ventilation is inadequate.[1] |
| Environmental | Classified as very toxic to aquatic life with long-lasting effects.[4][5] | N/A | While not a direct human exposure risk, this underscores the need for stringent containment during handling and disposal to prevent environmental release.[4] |
Core PPE Requirements: A Multi-Layered Defense System
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk level. The following protocols outline the minimum required PPE for routine handling and enhanced protection for higher-risk procedures.
Primary Protection: For Routine Laboratory Handling
These are the minimum requirements for handling diluted solutions or small quantities in a well-ventilated area.
-
Eye and Face Protection : Chemical splash goggles are mandatory. Standard safety glasses, even with side shields, do not provide an adequate seal against splashes or fine aerosols.[7] For tasks with a significant splash risk, such as transferring large volumes, a full-face shield should be worn in addition to chemical splash goggles.[8]
-
Hand Protection : Nitrile or neoprene gloves are recommended for their chemical resistance.[8][9] Always inspect gloves for tears or pinholes before use. Double-gloving can be an effective strategy for added protection during prolonged handling. Proper glove removal technique is critical to avoid contaminating your skin.[4]
-
Body Protection : A clean, buttoned laboratory coat is the minimum requirement. For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
Enhanced Protection: For High-Risk & Emergency Scenarios
These measures are required when handling the neat (undiluted) chemical, weighing the solid form, cleaning up spills, or when adequate engineering controls (like a fume hood) are not available.
-
Respiratory Protection : When weighing the neat chemical or if there is a risk of generating aerosols or dust, a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge and a P100 (dust/mist) filter is required.[1] Ensure you are fit-tested for the specific respirator model you use.
-
Body Protection : For handling large quantities or cleaning up spills, disposable Tyvek-type coveralls or sleeves are recommended to protect personal clothing from contamination.[1] These should be worn over your regular lab attire and disposed of as contaminated waste.
Operational Protocols: Integrating Safety into Your Workflow
A safe laboratory environment relies on establishing and adhering to validated procedures. The following workflows provide step-by-step guidance for handling this compound.
Master Workflow: From Preparation to Disposal
This diagram outlines the critical stages of a safe handling procedure. Each step is a control point designed to minimize exposure and prevent contamination.
Caption: High-level workflow for handling TBPPDP.
Procedural Guide: PPE Donning and Doffing
The sequence of donning and doffing PPE is critical to prevent cross-contamination. Follow these validated steps precisely.
Donning (Putting On) Sequence:
-
Lab Coat or Coveralls
-
Inner Gloves (if double-gloving)
-
Respirator (if required)
-
Goggles and/or Face Shield
-
Outer Gloves (cuffs pulled over lab coat sleeves)
Caption: The correct sequence for donning PPE.
Doffing (Taking Off) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Outer Gloves : Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Use the ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Goggles/Face Shield : Handle by the head strap or clean parts.
-
Lab Coat or Coveralls : Unbutton and peel off from the shoulders, turning it inside out as you remove it.
-
Respirator : Remove without touching the front of the mask.
-
Inner Gloves (if used): Remove as described in step 1.
-
Wash Hands : Immediately and thoroughly wash hands with soap and water.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
